molecular formula C12H11ClN2O2S B086893 3-amino-4-chloro-N-phenylbenzenesulfonamide CAS No. 94160-04-0

3-amino-4-chloro-N-phenylbenzenesulfonamide

Numéro de catalogue: B086893
Numéro CAS: 94160-04-0
Poids moléculaire: 282.75 g/mol
Clé InChI: ZXDUBUVCNBHUHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-4-chloro-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-4-chloro-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-chloro-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-amino-4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUBUVCNBHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240887
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94160-04-0
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94160-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chloro-N-phenylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYN4XE4LDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to 3-amino-4-chloro-N-phenylbenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of the chemical compound 3-amino-4-chloro-N-phenylbenzenesulfonamide. This molecule, belonging to the sulfonamide class of compounds, is a valuable building block in medicinal chemistry and drug discovery. The guide delves into its physicochemical characteristics, provides a detailed synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, particularly as a scaffold for the development of novel therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a key resource for researchers and professionals working with this versatile compound.

Introduction

3-amino-4-chloro-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide that has garnered interest in the field of medicinal chemistry. Its structural features, including a primary amino group, a chloro substituent, and an N-phenylsulfonamide moiety, make it a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, and its combination with other functional groups in this particular arrangement offers unique opportunities for drug design and development. This guide aims to provide a detailed technical resource on this compound, consolidating available information on its properties and potential uses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-amino-4-chloro-N-phenylbenzenesulfonamide is essential for its application in research and development.

Chemical Structure and Identifiers

The chemical structure and key identifiers of 3-amino-4-chloro-N-phenylbenzenesulfonamide are presented below.

IdentifierValue
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[1]
CAS Number 94160-04-0[2]
Molecular Formula C₁₂H₁₁ClN₂O₂S[2]
Molecular Weight 282.75 g/mol [2]
InChI InChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2[1]
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N[1]

Diagram 1: Chemical Structure of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Caption: 2D structure of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Physical Properties
PropertyValue/DescriptionSource
Appearance White to off-white crystalline solid.Generic supplier data
Melting Point Not experimentally determined for this specific compound. A closely related compound, 4-chloro-N-phenylbenzenesulfonamide, has a melting point of 104-105 °C.Estimated from related compounds
Boiling Point Decomposes before boiling.Generic supplier data
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[3] Insoluble in water.[3]
LogP (predicted) 2.12[4]
Spectral Data
  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem.[1]

Synthesis and Purification

A plausible synthetic route to 3-amino-4-chloro-N-phenylbenzenesulfonamide involves a multi-step process starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: the formation of the sulfonamide bond followed by the introduction of the amino group.

Diagram 2: Proposed Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

start 4-Chloro-3-nitrobenzenesulfonyl chloride intermediate 4-Chloro-3-nitro-N-phenylbenzenesulfonamide start->intermediate Pyridine, DCM aniline Aniline aniline->intermediate product 3-Amino-4-chloro-N-phenylbenzenesulfonamide intermediate->product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Sources

An In-Depth Technical Guide to 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In the realm of medicinal chemistry and rational drug design, 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0) emerges as a highly versatile, privileged trifunctional scaffold. Unlike simple benzenes, this molecule features three distinct reactive handles: a nucleophilic aniline group, an electrophilic aryl chloride, and a secondary N-phenyl sulfonamide. This unique structural triad allows for orthogonal functionalization, making it an invaluable intermediate for synthesizing complex pharmaceutical libraries, particularly in the development of isoform-selective enzyme inhibitors and anti-inflammatory agents[1].

By masking the primary sulfonamide with a phenyl ring, this compound exhibits altered steric and electronic properties compared to its parent molecule (3-amino-4-chlorobenzenesulfonamide), shifting its pharmacological utility and enhancing its lipophilicity for improved membrane permeability[2].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 94160-04-0 is critical for predicting its behavior in both synthetic workflows and biological systems. The N-phenyl substitution significantly increases the compound's XLogP3, shifting it towards a more lipophilic profile ideal for intracellular targeting.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[3]
CAS Registry Number 94160-04-0[4]
Molecular Formula C12H11ClN2O2S[5]
Molecular Weight 282.75 g/mol
Topological Polar Surface Area 80.6 Ų[3]
InChIKey ZXDUBUVCNBHUHO-UHFFFAOYSA-N[4]

Strategic Utility in Medicinal Chemistry

Isoform-Selective Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the classic zinc-binding pharmacophores for Carbonic Anhydrases, but they often suffer from off-target toxicity due to strong binding to ubiquitous CA I and CA II isoforms. The N-phenyl secondary sulfonamide moiety in CAS 94160-04-0 introduces steric bulk that hinders binding in the tight CA II active site. However, this scaffold can be accommodated in the wider active site clefts of tumor-associated isoforms like CA IX and CA XII, making it a strategic precursor for targeted anti-cancer therapeutics[2].

Pharmacological_Pathway Hypoxia Tumor Microenvironment (Hypoxia) HIF1 HIF-1α Pathway Activation Hypoxia->HIF1 CAIX Carbonic Anhydrase IX/XII Overexpression HIF1->CAIX Acid Extracellular Acidification (pH Drop) CAIX->Acid CO2 Hydration Surv Tumor Survival & Metastasis Acid->Surv Drug Secondary Sulfonamide Derivative (from CAS 94160-04-0) Drug->CAIX Selective Isoform Inhibition

Mechanism of action for secondary sulfonamides targeting tumor-associated CA IX.

Precursor for Diarylheterocycles (COX-2 Inhibitors)

The aniline group at the 3-position provides a direct synthetic route to hydrazines. These hydrazine intermediates are essential for cyclocondensation reactions with 1,3-dicarbonyls to form pyrazole cores—the foundational structure of selective COX-2 inhibitors like celecoxib analogs[2]. The adjacent chlorine atom enhances the metabolic stability of the resulting drug candidates by blocking oxidative metabolism at the 4-position.

Synthetic Workflows & Methodologies

To utilize or synthesize CAS 94160-04-0 effectively, researchers must navigate the reactivity of its functional groups. The synthesis of this scaffold typically begins with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by amidation with aniline, and concludes with a chemoselective reduction of the nitro group.

Synthesis_Workflow A 4-Chloro-3-nitrobenzenesulfonyl chloride (Electrophile) C 4-Chloro-3-nitro-N-phenylbenzenesulfonamide (Intermediate) A->C Pyridine, DCM 0°C to RT B Aniline (Nucleophile) B->C Nucleophilic Acyl Substitution D Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) C->D Isolation & Purification E 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0) D->E Avoids Hydrodehalogenation

Retrosynthetic and forward synthetic workflow for CAS 94160-04-0.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with In-Process Controls (IPCs) and orthogonal analytical validation to ensure scientific integrity and reproducibility.

Protocol 1: Chemoselective Béchamp Reduction to yield CAS 94160-04-0
  • Causality of Experimental Choices: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and

    
     gas is contraindicated here. The palladium catalyst will likely cause hydrodehalogenation, cleaving the critical C-Cl bond[1]. Instead, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride ensures absolute chemoselectivity, reducing only the nitro group to an amine.
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitro-N-phenylbenzenesulfonamide (10 mmol) in a 2:1 mixture of Ethanol/Water (60 mL).

  • Reagent Addition: Add Iron powder (50 mmol, 5 eq) and

    
     (20 mmol, 2 eq) to the suspension.
    
  • Reaction: Heat the mixture to a gentle reflux (80°C) with vigorous magnetic stirring.

  • Self-Validation (IPC): After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting material (higher

    
    ) must be completely consumed, replaced by a new, more polar spot (lower 
    
    
    
    ) that is UV-active and stains positive with ninhydrin (indicating a primary amine).
  • Workup: Cool the mixture to 40°C and filter hot through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the crude product.
    
  • Analytical Validation: Confirm the structure via

    
     NMR (DMSO-
    
    
    
    ). The definitive marker of success is the appearance of a broad singlet integrating for 2H at ~5.5 ppm, corresponding to the newly formed
    
    
    group, and the preservation of the aromatic protons.
Protocol 2: Diazotization and Hydrazine Formation (Derivatization)
  • Causality of Experimental Choices: To convert CAS 94160-04-0 into a pyrazole precursor, the aniline must be converted to a hydrazine. Because the amino group is rendered weakly nucleophilic by the electron-withdrawing sulfonamide and chloro groups, standard alkylation fails. Diazotization requires strong acidic conditions (HCl) and strict temperature control (<5°C) to prevent the diazonium salt from hydrolyzing into a phenol[2].

Step-by-Step Methodology:

  • Diazotization: Dissolve CAS 94160-04-0 (5 mmol) in concentrated HCl (10 mL) and cool the solution to 0°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of

    
     (5.5 mmol in 3 mL water) dropwise, maintaining the internal temperature strictly below 5°C.
    
  • Self-Validation (IPC): After 30 minutes of stirring, test the solution with starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid and the successful formation of the diazonium salt.

  • Reduction: Dropwise, add a cold solution of

    
     (15 mmol) dissolved in concentrated HCl (5 mL). Stir the mixture at 0°C for an additional 2 hours.
    
  • Isolation: The resulting aryl hydrazine hydrochloride will precipitate as a dense solid. Filter the solid, wash with ice-cold ethanol, and dry under a vacuum.

  • Analytical Validation: High-Resolution Mass Spectrometry (HRMS-ESI) should display an

    
     peak shift corresponding to the addition of the 
    
    
    
    group, confirming the hydrazine structure without degradation of the sulfonamide.

References

  • National Center for Biotechnology Information. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem." PubChem,[Link]

  • CAS Common Chemistry. "3-Amino-4-chloro-N-phenylbenzenesulfonamide." American Chemical Society,[Link]

  • Global Substance Registration System (GSRS). "3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE." NIH,[Link]

Sources

3-amino-4-chloro-N-phenylbenzenesulfonamide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS No: 94160-04-0).[1] As a member of the sulfonamide class of compounds, which are pivotal in medicinal chemistry, a thorough understanding of its three-dimensional architecture is critical for researchers in drug discovery and materials science.[2][3] This document synthesizes foundational principles with field-proven methodologies, detailing both experimental and computational approaches to elucidate its solid-state structure and solution-state dynamics. We present detailed protocols for single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by a robust workflow for computational analysis using Density Functional Theory (DFT). The synergy of these techniques provides a validated, multi-faceted understanding of the molecule's structural properties, which are intrinsically linked to its chemical behavior and potential biological activity.[4]

Introduction to 3-amino-4-chloro-N-phenylbenzenesulfonamide

3-amino-4-chloro-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide. Its molecular framework consists of a central sulfonamide bridge (-SO₂NH-) linking a 3-amino-4-chlorophenyl group and a phenyl group. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, known for its ability to act as a bioisostere and participate in crucial hydrogen bonding interactions with biological targets.[3][5] The specific substitution pattern on the benzene rings—an amino group and a chlorine atom—is expected to influence its electronic properties, solubility, and intermolecular interactions.

A definitive understanding of this molecule's structure is not merely an academic exercise; the precise spatial arrangement of its atoms (molecular structure) and the accessible range of shapes it can adopt through bond rotation (conformation) are fundamental determinants of its function. These features govern how the molecule packs in a crystal lattice and, more importantly, how it interacts with enzyme active sites or cellular receptors.[4][6]

Molecular Identity

For clarity and unambiguous identification, the key properties of the target molecule are summarized below.

PropertyValueSource(s)
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[7]
CAS Number 94160-04-0[1][7]
Molecular Formula C₁₂H₁₁ClN₂O₂S[1][7][8]
Molecular Weight 282.75 g/mol [7][8]
InChI Key ZXDUBUVCNBHUHO-UHFFFAOYSA-N[1]

Figure 1: 2D Chemical Structure of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Experimental Determination of Molecular Structure

A multi-technique approach is essential for a complete structural characterization. X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state, while NMR spectroscopy offers insights into its dynamic behavior and preferred conformations in solution.

Single-Crystal X-ray Crystallography: The Solid-State Blueprint

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. The resulting crystal structure reveals definitive bond lengths, bond angles, and torsion angles, and provides invaluable information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.[9][10]

  • Synthesis and Crystallization:

    • The compound is first synthesized and purified. High-purity material is crucial for growing high-quality single crystals.

    • Single crystals suitable for diffraction are grown using techniques like slow evaporation or solvent diffusion.[11] A common approach involves dissolving the compound in a suitable solvent (e.g., acetone or methanol) and allowing a less-soluble anti-solvent (e.g., hexane) to slowly diffuse into the solution.[12] The choice of solvents is often determined empirically to yield well-ordered, single crystals.[11]

  • Data Collection:

    • A suitable crystal is selected and mounted on the goniometer of a single-crystal X-ray diffractometer.[12]

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms.[11]

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.[11]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[12]

    • The crystal structure is solved using direct or Patterson methods to generate an initial electron density map, from which an initial molecular model is built.[11]

    • This model is then refined using least-squares methods, which adjust atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns.[12]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation/Diffusion) Synthesis->Crystallization High-purity compound Mounting Crystal Mounting Crystallization->Mounting Single crystal Diffraction X-ray Diffraction (100 K) Mounting->Diffraction Mounted crystal Solution Structure Solution (Direct Methods) Diffraction->Solution Diffraction data Refinement Least-Squares Refinement Solution->Refinement Initial model Validation Final Structure Validation Refinement->Validation Refined model Final_Structure Atomic Coordinates Bond Lengths/Angles Packing Diagrams

Caption: General workflow for single-crystal X-ray crystallography analysis.

NMR Spectroscopy: Conformation in Solution

While crystallography provides a static solid-state picture, molecules in solution are dynamic, existing as an equilibrium of different conformers. NMR spectroscopy is a powerful tool to study these solution-state conformations.[13][14] By analyzing parameters like chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs), one can deduce the time-averaged structure and gain insights into the flexibility around key rotatable bonds.[15][16]

  • Sample Preparation: Dissolve a high-purity sample of 3-amino-4-chloro-N-phenylbenzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton resonances.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPT pulse sequence) to identify all carbon resonances.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the two aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in unambiguous resonance assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different molecular fragments.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), even if they are not connected through bonds. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing powerful constraints for determining the relative orientation of the phenyl rings.

  • Data Analysis:

    • Integrate the assigned resonances and analyze J-coupling constants to infer dihedral angles.

    • Use the distance restraints from NOESY/ROESY data as inputs for molecular modeling to generate a family of solution-state structures consistent with the experimental data.

Computational Modeling of Molecular Conformation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to experimental techniques.[17] It allows for the systematic exploration of a molecule's potential energy surface to identify low-energy conformers and the transition states that separate them. This provides a detailed map of the conformational landscape that is often inaccessible by experiment alone.[18]

Key Conformational Variables

The overall shape of 3-amino-4-chloro-N-phenylbenzenesulfonamide is primarily defined by the rotation around two key single bonds, described by the following torsion angles:

  • τ₁ (C-S-N-C): Describes the rotation around the S-N bond.

  • τ₂ (C-C-S-N): Describes the orientation of the sulfonamide group relative to the substituted benzene ring.

Studies on similar arylsulfonamides have shown that the conformation around the S-N bond often adopts a staggered or eclipsed arrangement.[18] The relative stability of these conformers is a delicate balance of steric hindrance and stereoelectronic effects.[19]

Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed by rotating the key torsion angles (τ₁ and τ₂) to generate a wide range of possible starting conformations.

  • Geometry Optimization: Each starting conformation is subjected to geometry optimization using a DFT method. This process systematically adjusts the atomic positions to find the nearest local energy minimum on the potential energy surface.[20][21][22] A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G* basis set.[20]

  • Energy Calculation and Analysis:

    • The electronic energy of each optimized conformer is calculated.

    • These energies are compared to identify the global minimum (the most stable conformer) and other low-energy conformers that are likely to be populated at room temperature.

    • The optimized geometries (bond lengths, angles, torsions) of the stable conformers can then be analyzed and compared with experimental data.

DFT_Workflow cluster_setup Model Setup cluster_calc DFT Calculation cluster_results Analysis & Validation Build Build Initial 3D Structure ConfSearch Systematic Rotational Scan (τ₁, τ₂) Build->ConfSearch Opt Geometry Optimization (e.g., B3LYP/6-31G*) ConfSearch->Opt Candidate Conformers Energy Single-Point Energy Calculation Opt->Energy Analysis Identify Global & Local Energy Minima Energy->Analysis Optimized Structures & Energies Comparison Compare with Experimental Data (X-ray, NMR) Analysis->Comparison Final_Model Validated Conformational Model (Potential Energy Surface)

Caption: Workflow for conformational analysis using Density Functional Theory.

Synthesis of Findings and Conclusion

A comprehensive understanding of the molecular structure and conformation of 3-amino-4-chloro-N-phenylbenzenesulfonamide requires the integration of solid-state analysis, solution-state characterization, and computational modeling.

  • X-ray crystallography is expected to reveal a specific, well-defined conformation in the solid state, likely stabilized by intermolecular N-H···O=S hydrogen bonds, a common motif in sulfonamide crystals.[9][23]

  • NMR spectroscopy in solution will likely show evidence of conformational averaging, with the observed parameters reflecting a population-weighted average of several low-energy conformers. NOE data will be crucial for determining the preferred relative orientation of the two phenyl rings.

  • DFT calculations will provide the energetic landscape connecting these conformers, allowing for the rationalization of the experimental findings. Computational results can predict which conformers are most stable and estimate the energy barriers for rotation around the S-N and C-S bonds.

By combining these authoritative methods, researchers can build a self-validating and highly reliable model of the molecule's structure. This knowledge is fundamental for structure-activity relationship (SAR) studies, guiding the rational design of new sulfonamide-based molecules with optimized properties for applications in drug development and materials science.

References

  • SIELC Technologies. (2018, May 16). 3-Amino-4-chloro-N-phenylbenzenesulphonamide. Available at: [Link]

  • Martinez, A., et al. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Tormena, C. F. (2016, April 22). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Melosso, M., et al. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Groom, C. R., et al. (2025, August 5). Sulfonamide-related conformational effects and their importance in structure-based design. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Comitani, F., et al. (2015, December 23). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Vega-Hissi, E. G., et al. (n.d.). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. Available at: [Link]

  • Tradeindia. (n.d.). 3-amino-n-(4-chloro-phenyl)-benzene Sulfonamide - Cas No: 327092-56-8. Available at: [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • ResearchGate. (2025, August 9). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Available at: [Link]

  • Vasylyeva, V., et al. (2013, July 16). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]

  • Institute of Crystallography. (n.d.). Geometry Optimization – EXPO. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. Available at: [Link]

  • Inxight Drugs. (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. Available at: [Link]

  • LaPlante, S. R., et al. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Recent. Available at: [Link]

  • Pop, R., et al. (2021, November 10). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. Available at: [Link]

  • Khan, K. M., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm?. Available at: [Link]

  • ResearchGate. (2025, August 6). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF. Available at: [Link]

  • ScholarWorks. (n.d.). Geometry Optimization of Molecular Systems Using All-Electron Density Functional Theory in a Real-Space Mesh Framework. Available at: [Link]

  • ResearchGate. (2025, October 30). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available at: [Link]

  • Tradeindia. (n.d.). 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide. Available at: [Link]

  • arXiv. (2025, January 21). arXiv:2501.12149v1 [physics.comp-ph]. Available at: [Link]

  • PubMed. (n.d.). Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. Available at: [Link]

  • JACS Au. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Available at: [Link]

  • PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Available at: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

Sources

Solvation Thermodynamics and Experimental Solubility Profiling of 3-Amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical sciences and materials research, the solubility profile of an active pharmaceutical ingredient (API) or intermediate dictates downstream process development, crystallization strategies, and formulation design[1]. 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0) is a highly functionalized benzenesulfonamide derivative[2]. While the benzenesulfonamide core is a privileged scaffold known for its interaction with targets like carbonic anhydrases[1], the specific addition of a chloro-substituent and an N-phenyl ring drastically alters its physicochemical properties.

This technical guide provides an in-depth analysis of the solvation thermodynamics of 3-amino-4-chloro-N-phenylbenzenesulfonamide across various solvent systems. By bridging structural causality with empirical thermodynamic models (such as the Extended Hildebrand Solubility Approach), this whitepaper equips researchers with the predictive insights and validated experimental protocols necessary to optimize solvent selection.

Structural Profiling and Solvation Causality

To predict and manipulate the solubility of 3-amino-4-chloro-N-phenylbenzenesulfonamide, we must first deconstruct its molecular architecture. The solubility of any compound is not merely a static value but the result of dynamic, competitive interactions between solute-solute (crystal lattice), solvent-solvent (cavity formation), and solute-solvent forces[3].

  • The Sulfonamide Core (

    
    ):  This moiety acts as both a strong hydrogen bond donor and acceptor. It interacts favorably with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetonitrile)[4].
    
  • The Chloro-Substituent (

    
    ):  Positioned on the primary aromatic ring, the halogen increases the overall lipophilicity (logP) of the molecule. This significantly increases the energy required for cavity formation in highly polar, strongly hydrogen-bonded networks like water[3].
    
  • The N-Phenyl Ring: The addition of a bulky, hydrophobic phenyl group to the sulfonamide nitrogen introduces substantial steric hindrance and lipophilic surface area. This shifts the preferential solvation heavily away from aqueous media and towards less polar organic solvents[5].

The Causality of Poor Aqueous Solubility: Dissolving this compound in water requires breaking water's strong, cohesive hydrogen-bond network to form a cavity large enough to accommodate the bulky N-phenyl and chloro-aromatic groups. Because the energy required to form this cavity (endothermic) far exceeds the energy released by the hydrogen bonding between water and the sulfonamide core (exothermic), the overall dissolution process in water is thermodynamically unfavorable[3].

Thermodynamic Framework: Solvent Selection

The Extended Hildebrand Solubility Approach (EHSA) is the gold standard for evaluating the solubility of structurally related sulfonamides[4]. According to EHSA, maximum solubility is achieved when the Hildebrand solubility parameter (


) of the solvent closely matches that of the solute, provided that specific acid-base or hydrogen-bonding interactions are also optimized[5].

Counterintuitively, while methanol has a solubility parameter (


) that often closely matches polar sulfonamides, actual solubility is frequently higher in polar aprotic solvents like acetonitrile (

)[5].

Why? Acetonitrile possesses a strong dipole moment that interacts favorably with the sulfonamide core, but unlike methanol or water, it lacks a cohesive hydrogen-bonded network. Therefore, the energy penalty for cavity formation in acetonitrile is significantly lower, leading to an overall lower free energy of solvation (


) and higher equilibrium solubility[3].
Quantitative Data: Solvent Comparison

The table below summarizes the theoretical solubility profile of 3-amino-4-chloro-N-phenylbenzenesulfonamide based on the thermodynamic behavior of structurally analogous functionalized sulfonamides[3][4][5].

Solvent SystemHildebrand Parameter (

,

)
Expected Solubility ProfileDominant Solute-Solvent InteractionCavity Formation Energy
Water 47.8Very Low (

)
Weak H-bondingVery High (Unfavorable)
Methanol 29.6Moderate to HighStrong H-bond donor/acceptorModerate
Ethanol 26.5ModerateH-bond donor/acceptorModerate
Acetonitrile 24.4Very HighStrong Dipole-DipoleLow (Favorable)
Ethyl Acetate 18.1HighLipophilic / DipoleLow

Mechanistic Visualization: The Dissolution Cycle

To conceptualize the thermodynamic drivers discussed above, the following diagram illustrates the theoretical cycle of dissolution.

SolvationThermodynamics Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Crystal Lattice Energy (ΔH_sub > 0) Solution Solvated Solute (Thermodynamic Equilibrium) Solid->Solution Apparent Dissolution (ΔG_sol, ΔH_sol) Cavity Solvent Cavity Formation (Endothermic Step) Cavity->Solution Solvent-Solute Interactions Gas->Solution Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of sulfonamide dissolution and solvation.

Experimental Methodology: Self-Validating Equilibrium Solubility Protocol

To generate reliable, publication-grade solubility data for 3-amino-4-chloro-N-phenylbenzenesulfonamide, a standard shake-flask method coupled with HPLC-UV quantification must be employed[1][3].

Crucially, this protocol is designed as a self-validating system . A common pitfall in solubility studies is the unrecognized formation of a solvate or a polymorphic transition during the equilibration phase. If the crystal structure changes, the measured solubility no longer corresponds to the original API. Step 4 ensures the integrity of the solid state.

Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 3-amino-4-chloro-N-phenylbenzenesulfonamide (approx. 50-100 mg depending on the solvent) to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Place the vials in a thermostatic shaking water bath (e.g., at 298.15 K ± 0.1 K).

  • Agitate the suspensions at 150 rpm for a minimum of 72 hours to ensure thermodynamic equilibrium is reached[3].

Step 2: Phase Separation

  • Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for 2 hours to facilitate the settling of undissolved particles.

  • Extract an aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter to prevent the precipitation of the solute due to temperature drops.

Step 3: HPLC-UV Quantification

  • Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of the established calibration curve.

  • HPLC Setup: Use a C18 reversed-phase column (4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min, injection volume to 10 µL, and column temperature to 30 °C[1].

  • Detect the compound using a UV detector set to 254 nm, where the functionalized aromatic ring exhibits strong absorption[1].

Step 4: Solid-State Verification (The Trustworthiness Check)

  • Recover the excess solid residue from the bottom of the equilibration vial via vacuum filtration.

  • Dry the solid gently under a vacuum at room temperature.

  • Analyze the recovered solid using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) [3].

  • Validation Criteria: Compare the thermogram or diffractogram to the pristine starting material. If the melting endotherm or diffraction peaks match exactly, the solubility data is valid. If deviations exist, a phase transition (e.g., hydrate/solvate formation) has occurred, and the data must be reported for the new phase.

Conclusion

The solubility of 3-amino-4-chloro-N-phenylbenzenesulfonamide is governed by a delicate balance between the cohesive energy of the solvent and the specific dipole/hydrogen-bonding interactions of its functional groups. By leveraging polar aprotic solvents like acetonitrile, researchers can bypass the high cavity-formation energy associated with protic solvents, thereby maximizing solubility. Adhering to the self-validating experimental protocol outlined above ensures that formulation scientists generate robust, thermodynamically sound data for downstream drug development.

References

  • BenchChem Technical Support Team. "3-Amino-4-chlorobenzenesulfonamide|CAS 29092-34-0 - Benchchem: Physicochemical Properties". BenchChem.
  • PubChem. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180". National Institutes of Health.
  • Delgado, D. R., et al. "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures". Journal of Solution Chemistry / Redalyc.
  • MDPI. "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling". MDPI.
  • PMC. "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures". National Institutes of Health.

Sources

The Privileged Sulfonamide Scaffold: A Technical Guide to Multitarget Biological Activities and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Antimicrobial Origins

Historically recognized as the first commercially viable broad-spectrum antibacterial agents, sulfonamides (characterized by the –SO₂NH₂ pharmacophore) have evolved far beyond their initial role as dihydropteroate synthase inhibitors. Today, the sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry[1]. Due to its unique physicochemical properties—specifically its ability to act as a transition-state analog and its capacity for robust hydrogen bonding—the sulfonamide group is actively utilized to target a diverse array of enzymes and cellular pathways[2].

As a Senior Application Scientist, I have observed that the successful development of sulfonamide derivatives relies heavily on understanding the precise mechanistic interactions at the target site and employing rigorous, self-validating experimental protocols. This whitepaper provides an in-depth mechanistic analysis of the primary biological activities of modern sulfonamide derivatives, supported by quantitative data and standardized laboratory workflows.

Metalloenzyme Inhibition: Targeting Carbonic Anhydrase in Oncology

Mechanistic Rationale

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While humans possess 16 CA isoforms, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors[3][4]. These isoforms regulate the acidic extracellular tumor microenvironment, promoting metastasis and conferring resistance to standard chemotherapies.

Sulfonamides are the classical, most potent inhibitors of CAs. The mechanism is highly specific: the sulfonamide nitrogen, which is deprotonated at physiological pH, coordinates directly with the active site Zn²⁺ ion, displacing the zinc-bound water molecule necessary for catalysis[4][5]. Simultaneously, the oxygen atoms of the sulfonyl group form critical hydrogen bonds with the Thr199 residue in the enzyme's active pocket[5].

Quantitative Structure-Activity Relationship (QSAR) Data

Recent comparative analyses of 1,4-Oxazepane-6-sulfonamide derivatives demonstrate how subtle structural modifications (e.g., halogenation of the phenyl ring) can drastically shift isoform selectivity toward the tumor-associated hCA IX[4].

Table 1: Inhibitory Activity (IC₅₀) of 1,4-Oxazepane-6-sulfonamide Derivatives Against hCA Isoforms [4]

Compound IDR-Group SubstitutionhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
OXS-001 -H125.325.88.215.6
OXS-002 -4-Fluoro-Phenyl98.718.25.19.8
OXS-003 -4-Chloro-Phenyl85.215.64.58.1
OXS-005 -2-Thienyl75.612.13.97.5

Note: Lower IC₅₀ values indicate higher potency. Compounds OXS-003 and OXS-005 show exceptional low-nanomolar affinity for the tumor-associated hCA IX isoform.

Protocol: Stopped-Flow CO₂ Hydration Assay

Causality Check: Why use stopped-flow spectrophotometry instead of standard microplate readers? The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions (


). Standard readers suffer from a "dead time" that misses the initial linear phase of the reaction, leading to artificially low 

calculations. Stopped-flow systems mix reagents in milliseconds, ensuring kinetic accuracy[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength). Prepare the indicator solution using 0.2 mM Phenol Red.

  • Substrate Saturation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the sulfonamide derivative (0.1 nM to 1000 nM) for 15 minutes at room temperature. Self-Validation: Always include a vehicle control (DMSO < 1%) and a positive control (Acetazolamide) to validate enzyme viability and assay sensitivity.

  • Reaction Initiation: Using the stopped-flow syringe system, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the saturated CO₂ substrate.

  • Kinetic Measurement: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity from the linear portion of the progress curve (first 5-10% of the reaction). Plot % inhibition vs. log[Inhibitor] to derive the IC₅₀.

Cyclooxygenase-2 (COX-2) Selective Inhibition

Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) relieve pain by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which convert arachidonic acid into pro-inflammatory prostaglandins[6]. However, traditional NSAIDs inhibit the constitutively expressed COX-1, leading to severe gastrointestinal toxicity.

Sulfonamide derivatives (such as Celecoxib) achieve remarkable COX-2 selectivity. The structural causality lies in the enzyme's architecture: COX-2 possesses a secondary hydrophilic side pocket (valine substitution at position 523 instead of isoleucine in COX-1)[7]. The rigid benzenesulfonamide pharmacophore perfectly inserts into this side pocket, forming stable hydrogen bonds with Arg513 and His90, effectively locking the enzyme in an inactive state without affecting COX-1[7].

COX2_Pathway Stimulus Inflammatory Stimuli (Cytokines, LPS) COX2 COX-2 Enzyme (Active) Stimulus->COX2 Upregulates AA Arachidonic Acid AA->COX2 Binds PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 PGE2 & Inflammation PGH2->PGE2 Isomerization Sulfa Sulfonamide Derivative (Selective Inhibitor) Sulfa->COX2 Blocks Active Site

Fig 1: Mechanism of selective COX-2 inhibition by sulfonamide derivatives.

Comparative Selectivity Data

Recent rational design strategies tethering benzenesulfonamide to 1,2,3-triazole pharmacophores have yielded compounds with superior selectivity indices (S.I.) compared to clinical standards[7].

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity and Selectivity [7]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 6b 13.160.04329
Compound 6j 12.480.04312
Celecoxib (Standard) 14.700.05294
Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

Causality Check: Sulfonamides are typically time-dependent, slow-binding inhibitors of COX-2. If you initiate the reaction immediately after adding the inhibitor, you will observe a falsely elevated IC₅₀ (a false negative). A pre-incubation step is biologically mandatory to allow the sulfonamide to navigate into the COX-2 side pocket and induce the necessary conformational change[8].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity)[8][9].

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in the assay buffer. Self-Validation: Include a "No Enzyme" control well to establish background fluorescence.

  • Pre-Incubation (Critical Step): In a black 96-well microplate, mix 150 µL of assay buffer, 10 µL of COX-2 enzyme, and 10 µL of the sulfonamide test compound (dissolved in DMSO, final DMSO < 1%). Incubate at 37°C for exactly 15 minutes[10].

  • Probe Addition: Add 10 µL of the fluorometric probe (e.g., ADHP / 10-acetyl-3,7-dihydroxyphenoxazine).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells to start the reaction[8][9].

  • Kinetic Readout: Immediately read the plate kinetically for 5 minutes at Ex/Em = 535/587 nm. The rate of resorufin formation (fluorescence) is directly proportional to COX-2 activity.

Emerging Frontiers: Multitargeting and Kinase Inhibition

Modern drug discovery is shifting away from the "one drug, one target" paradigm toward rational polypharmacology. Sulfonamide derivatives are proving exceptional in this arena.

Recently, sulfonamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a critical tyrosine kinase driving tumor angiogenesis[11]. Certain novel sulfonamide derivatives exhibit dual activity, inhibiting both VEGFR-2 (IC₅₀ ~ 0.14 µM) and hCA IX simultaneously[11]. This dual mechanism starves the tumor of its blood supply while simultaneously destroying its ability to regulate internal pH, leading to catastrophic metabolic failure in the cancer cell.

Workflow Synth Sulfonamide Library Synthesis CA_Assay Primary Screen: Stopped-Flow CA IX Assay Synth->CA_Assay COX_Assay Secondary Screen: Fluorometric COX-2 Assay Synth->COX_Assay Cell_Assay In Vitro Validation: Cell Viability (e.g., A549) CA_Assay->Cell_Assay IC50 < 50 nM COX_Assay->Cell_Assay SI > 100 Lead Lead Candidate Selection Cell_Assay->Lead Efficacy Confirmed

Fig 2: High-throughput screening workflow for multitarget sulfonamides.

Conclusion

The sulfonamide group is not merely a structural relic of early antibiotics; it is a highly tunable pharmacophore capable of precise, high-affinity interactions with complex protein targets. By leveraging structure-based drug design and validated kinetic assays, researchers can exploit the sulfonamide scaffold to develop next-generation therapeutics targeting metalloenzymes, inflammatory cascades, and kinase-driven oncogenesis.

References

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Direct.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Semantic Scholar.
  • A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Benchchem.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
  • Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. Wiadomości Lekarskie.
  • Comparative Analysis of 1,4-Oxazepane-6-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Benchchem.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. PMC / NIH.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2. Frontiers.
  • Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles. YCMOU.
  • The Multifaceted Biological Activities of Sulfonamide Deriv

Sources

The Benzenesulfonamide Scaffold: From Early Antimicrobials to Targeted Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide functional group (


 attached to a benzene ring) represents one of the most historically significant and pharmacologically versatile privileged scaffolds in medicinal chemistry. Originally discovered as the active pharmacophore behind the first synthetic broad-spectrum antibacterial drugs, benzenesulfonamides have since evolved. Today, they are the cornerstone of rational drug design targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family, which plays a critical role in glaucoma, epilepsy, and hypoxic tumor survival.

This technical guide synthesizes the historical genesis of benzenesulfonamides, details field-proven synthetic methodologies with mechanistic causality, and explores the quantitative structure-activity relationships (QSAR) that drive modern targeted oncology therapeutics.

Historical Genesis: The Prodrug Paradigm

The history of benzenesulfonamides is synonymous with the dawn of modern chemotherapy. In 1932, a research team at Bayer Laboratories, led by pathologist Gerhard Domagk, was screening azo dyes for antibacterial properties[1]. They synthesized Prontosil (prontosil rubrum), a red dye containing a sulfonamide moiety, which demonstrated unprecedented efficacy against lethal Streptococcus pyogenes infections in murine models[2]. Domagk’s rigorous testing proved that Prontosil could save lives, a discovery that earned him the 1939 Nobel Prize in Physiology or Medicine[1],[3].

However, an intriguing pharmacological paradox emerged: Prontosil was highly active in vivo but completely inactive in vitro[3]. In 1935, researchers at the Pasteur Institute resolved this by demonstrating that Prontosil is actually a prodrug. Within the gastrointestinal tract, host and bacterial enzymes cleave the azo bond to release sulfanilamide (para-aminobenzenesulfonamide), a colorless, simple molecule that is the true antibacterial agent[1],[2].

This discovery fundamentally shifted drug development. It proved that complex dyes were unnecessary, isolating the benzenesulfonamide moiety as the critical pharmacophore and triggering a global race to synthesize sulfonamide derivatives.

Chemical Synthesis: Rational Design & Library Generation

In modern drug discovery, generating a library of benzenesulfonamide derivatives requires a robust, high-yielding synthetic route. The most reliable method is a two-step process: the electrophilic chlorosulfonation of a substituted benzene, followed by nucleophilic acyl substitution (amidation) with an amine[4].

As an application scientist, I emphasize that successful library generation relies on understanding the thermodynamic and kinetic pitfalls of these reactions. The following protocol is designed as a self-validating system , ensuring high purity and yield through strategic chemical checkpoints.

Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation (Synthesis of Benzenesulfonyl Chloride)

Objective: Convert a substituted benzene (e.g., ethylbenzene) into a reactive sulfonyl chloride intermediate.

  • Setup: Equip a multi-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas trap (to capture evolved HCl gas). Cool the flask to 0–10 °C using an ice-salt bath[4],[5].

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    , 5.0 eq). Causality: A large stoichiometric excess of chlorosulfonic acid is critical. It acts as both the reagent and the solvent, driving the equilibrium forward while suppressing the competing side-reaction where two benzene molecules react to form an unwanted diaryl sulfone byproduct.
    
  • Reaction: Slowly add the substituted benzene (1.0 eq) dropwise over 2 hours[4]. Causality: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents polymerization and controls the regioselectivity of the electrophilic aromatic substitution[4],[5].

  • Validation Checkpoint: Observe the evolution of HCl gas. The cessation of vigorous gas evolution indicates the completion of the primary substitution.

  • Workup: Carefully pour the reaction mixture over a large volume of crushed ice[4]. Causality: Ice safely quenches the unreacted chlorosulfonic acid into sulfuric and hydrochloric acids without generating enough heat to hydrolyze the newly formed, moisture-sensitive sulfonyl chloride. Extract the aqueous mixture with carbon tetrachloride or dichloromethane, wash with dilute

    
    , dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[4].
Step 2: Amidation (Nucleophilic Acyl Substitution)

Objective: Couple the sulfonyl chloride with an amine to yield the final benzenesulfonamide.

  • Setup: Dissolve the target amine (1.1 eq) in dry pyridine or a mixture of dichloromethane (DCM) and triethylamine (TEA, 1.5 eq)[4]. Causality: The amine acts as the nucleophile. Pyridine or TEA acts as an essential acid scavenger. If a base is not used, the HCl generated during the reaction will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[4].

  • Coupling: Cool the solution to 0 °C. Add the benzenesulfonyl chloride (1.0 eq) dropwise while stirring[4]. Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the sulfonyl chloride spot validates reaction completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and pyridine/TEA) and saturated aqueous

    
     (to neutralize acidic byproducts). Dry the organic layer and concentrate. Purify via recrystallization or silica gel chromatography.
    

Synthesis A Substituted Benzene (e.g., Ethylbenzene) C Benzenesulfonyl Chloride Intermediate A->C Chlorosulfonation 0-10°C, Dropwise B Chlorosulfonic Acid (ClSO3H) B->C E Benzenesulfonamide Target Compound C->E Nucleophilic Acyl Substitution RT, Acid Scavenging D Amine Nucleophile + Base Scavenger D->E

Workflow for the two-step synthesis of benzenesulfonamide derivatives.

Pharmacology & Mechanism of Action: The Metalloenzyme Shift

While early benzenesulfonamides were utilized to block bacterial folic acid synthesis, modern applications exploit their profound affinity for metalloenzymes, specifically Carbonic Anhydrases (CAs) [6],[7]. CAs are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a process vital for pH homeostasis[6],[8].

The Zinc Coordination Mechanism

The primary benzenesulfonamide group (


) acts as a highly specific Zinc-Binding Group (ZBG)[9],[8].
  • Deprotonation: Within the microenvironment of the enzyme's active site, the sulfonamide group loses a proton to form a sulfonamide anion (

    
    )[6].
    
  • Displacement: This anion coordinates directly to the catalytic

    
     ion, displacing a zinc-bound water molecule or hydroxide ion that is absolutely essential for the enzyme's catalytic cycle[6],[8].
    
  • Stabilization: The binding is further anchored by a critical hydrogen bond formed between the oxygen atom of the sulfonamide group and the backbone amide of the Threonine-199 (Thr199) residue in the active site[7],[8].

Targeted Oncology Application

In healthy tissue, cytosolic isoforms like hCA I and hCA II are dominant. However, in solid hypoxic tumors (e.g., metastatic pancreatic or breast cancer), the Hypoxia-Inducible Factor 1-alpha (HIF-1


) cascade triggers the massive overexpression of transmembrane isoforms hCA IX and hCA XII [7],[9],[8]. These isoforms acidify the extracellular tumor microenvironment, promoting metastasis and chemoresistance. By designing benzenesulfonamides with bulky "tail" moieties (such as ureido or triazole groups), researchers can sterically hinder binding to the ubiquitous hCA I/II, achieving high selectivity for the tumor-associated hCA IX/XII[7],[9].

Mechanism Zn Catalytic Zn2+ Ion (Enzyme Active Site) Water Bound H2O / OH- (Displaced) Zn->Water Native State Sulfonamide Benzenesulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Coordinates (Displaces H2O) Thr199 Thr199 Residue (Hydrogen Bonding) Sulfonamide->Thr199 Stabilizes via H-bond HIF Hypoxic Tumor Environment (HIF-1α overexpression) CAIX Carbonic Anhydrase IX (Target Enzyme) HIF->CAIX Induces expression CAIX->Zn Contains

Mechanism of Carbonic Anhydrase IX inhibition by benzenesulfonamides.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the impact of rational tail-modification on isoform selectivity, the following table summarizes the inhibition constants (


) of standard and novel benzenesulfonamide derivatives against human CA isoforms. Lower 

values indicate higher binding affinity and potency.
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Clinical Relevance / Structural Note
Acetazolamide (AAZ) 25012255.7Standard clinical CAI control; broad-spectrum[7],[9]
SLC-0111 >10,000960454.5Ureido-benzenesulfonamide; Phase Ib/II trials for solid tumors[7]
Compound 3 4808.6121.0Benzylphenyl-ureido derivative; exceptional hCA XII selectivity[7]

Data Interpretation: The addition of a ureido tail (as seen in SLC-0111) drastically reduces affinity for the off-target cytosolic hCA I isoform (


 > 10,000 nM) while maintaining potent nanomolar inhibition of the tumor-associated hCA IX and XII isoforms, validating the tail-approach in modern benzenesulfonamide drug design[7].

References

  • Prontosil - Wikipedia Source: Wikipedia URL
  • Domagk Discovers That Sulfonamides Can Save Lives Source: EBSCO Research Starters URL
  • N-(2,3-dichlorophenyl)
  • Gerhard Domagk Source: Science History Institute URL
  • Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition Source: BenchChem URL
  • US4874894A - Process for the production of benzenesulfonamides Source: Google Patents URL
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors Source: MDPI URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

An In-depth Technical Guide to 3-amino-4-chloro-N-phenylbenzenesulfonamide: Synthesis, Properties, and Applications as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-4-chloro-N-phenylbenzenesulfonamide, a pivotal chemical intermediate in the synthesis of pharmaceuticals and high-performance dyes. This document delineates a robust three-step synthesis pathway, including detailed experimental protocols for each stage: the chlorosulfonation of 2-chloronitrobenzene, the subsequent formation of the N-phenylsulfonamide linkage, and the final reduction of the nitro group. The guide further explores the compound's critical role in the manufacturing of advanced materials, with a particular focus on its application as a precursor to the soluble epoxide hydrolase inhibitor, GSK2256294, and as a diazo component in the synthesis of specialized azo dyes. Each section is underpinned by established scientific literature and patents, ensuring technical accuracy and providing actionable insights for laboratory and industrial applications. Safety protocols, analytical characterization, and mechanistic considerations are also discussed to provide a holistic understanding of this versatile molecule.

Introduction

3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS No: 94160-04-0) is a substituted aromatic sulfonamide that has emerged as a valuable building block in modern organic synthesis.[1][2] Its unique trifunctional nature, possessing a reactive primary amine, a strategically positioned chlorine atom, and a sulfonamide linkage, makes it a highly versatile intermediate for the construction of complex molecular architectures. The interplay of these functional groups allows for a diverse range of chemical transformations, rendering it a key component in the synthesis of high-value products in the pharmaceutical and dye industries.

This guide aims to serve as a detailed technical resource for researchers and professionals engaged in chemical synthesis and drug development. It provides a thorough examination of the synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide, its physicochemical properties, and its significant applications, thereby facilitating its effective utilization in research and manufacturing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-amino-4-chloro-N-phenylbenzenesulfonamide is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 94160-04-0[1]
Molecular Formula C₁₂H₁₁ClN₂O₂S[1]
Molecular Weight 282.75 g/mol [1]
Appearance Off-white to light brown crystalline solid (typical)
Purity ≥95% (commercially available)[3]
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[1]
InChIKey ZXDUBUVCNBHUHO-UHFFFAOYSA-N[4]

Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

The synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and industrially viable route involves a three-step sequence starting from 2-chloronitrobenzene.

Synthesis_Pathway 2-Chloronitrobenzene 2-Chloronitrobenzene Intermediate_1 4-Chloro-3-nitrobenzenesulfonyl chloride 2-Chloronitrobenzene->Intermediate_1 Step 1: Chlorosulfonation Intermediate_2 4-Chloro-3-nitro-N-phenylbenzenesulfonamide Intermediate_1->Intermediate_2 Step 2: Amidation Final_Product 3-Amino-4-chloro-N-phenylbenzenesulfonamide Intermediate_2->Final_Product Step 3: Reduction GSK2256294_Synthesis Intermediate 3-Amino-4-chloro-N- phenylbenzenesulfonamide Product GSK2256294 Precursor Intermediate->Product Reagent 4-Chloro-N,6-dimethyl- 1,3,5-triazin-2-amine Reagent->Product Nucleophilic Aromatic Substitution Azo_Dye_Synthesis Amine 3-Amino-4-chloro-N- phenylbenzenesulfonamide Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye Azo Coupling

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Disperse Dyes Utilizing 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 3-amino-4-chloro-N-phenylbenzenesulfonamide as a primary aromatic amine (diazo component) for the synthesis of azo dyes. The unique molecular architecture of this compound, featuring a chloro substituent and an N-phenylbenzenesulfonamide group, makes it an exemplary precursor for developing disperse dyes. Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.

This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for the characterization of the resulting dye products. The causality behind critical process parameters is explained to empower researchers to not only replicate the synthesis but also to logically adapt it for the creation of novel dye structures.

Chemical Profile and Physicochemical Properties

A thorough understanding of the starting material is fundamental to successful synthesis. 3-amino-4-chloro-N-phenylbenzenesulfonamide is a stable, crystalline solid at ambient temperatures. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[1]
CAS Number 94160-04-0[1]
Molecular Formula C₁₂H₁₁ClN₂O₂S[1][2]
Molecular Weight 282.75 g/mol [1][2]
Appearance Off-white to light brown crystalline powder(Typical)
Solubility Insoluble in water; soluble in DMF, DMSO, and hot ethanol(General)

Principle of Synthesis: The Azo Coupling Reaction

The synthesis of azo dyes from 3-amino-4-chloro-N-phenylbenzenesulfonamide is a classic two-stage electrophilic aromatic substitution reaction. The process involves the conversion of the primary amine into a highly reactive diazonium salt, which then couples with an electron-rich nucleophile.

The Role of Molecular Structure
  • Amino Group (-NH₂): This is the primary functional group that undergoes diazotization. In a cold, acidic medium, it reacts with nitrous acid to form a diazonium salt (-N₂⁺), a potent electrophile.[3][4]

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom ortho to the amino group subtly modulates the reactivity of the diazonium salt and influences the final color of the dye.[3] It can also contribute to enhancing the dye's fastness properties, such as resistance to light and washing.[3]

  • N-phenylbenzenesulfonamide Group (-SO₂NH-Ph): This bulky, non-ionic moiety is critical. It significantly reduces the aqueous solubility of the final dye molecule, a defining characteristic of disperse dyes. Its presence enhances the affinity of the dye for hydrophobic fibers like polyester.

Reaction Mechanism

Stage 1: Diazotization The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures.[3][5]

Stage 2: Azo Coupling The cold diazonium salt solution is then slowly added to a solution of a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, typically at the para position to the activating group, to form the stable azo (-N=N-) bond, the chromophore responsible for the dye's color.[4][6]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 3-amino-4-chloro- N-phenylbenzenesulfonamide B Diazonium Salt Intermediate (Electrophile) A->B NaNO₂, HCl 0-5 °C C Coupling Component (e.g., 2-Naphthol, Nucleophile) D Final Azo Dye Product B->D B->D Electrophilic Attack C->D C->D

Caption: General synthesis pathway for azo dyes.

Detailed Experimental Protocol: Synthesis of a Representative Disperse Red Dye

This protocol details the synthesis of a representative monoazo disperse dye using 2-Naphthol as the coupling component.

Materials and Reagents
ReagentMW ( g/mol )Mass / Vol.MolesMolar Eq.
3-amino-4-chloro-N-phenylbenzenesulfonamide282.755.66 g0.0201.0
Concentrated Hydrochloric Acid (~37%)36.466.0 mL~0.0723.6
Sodium Nitrite (NaNO₂)69.001.45 g0.0211.05
2-Naphthol144.172.88 g0.0201.0
Sodium Hydroxide (NaOH)40.002.40 g0.0603.0
Distilled Water18.02~400 mL--
Ice-As needed--
Urea or Sulfamic Acid-~0.2 g--
Equipment
  • 250 mL and 500 mL Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass stirring rod and thermometer

  • Buchner funnel and vacuum flask

  • pH indicator paper

  • Drying oven

Step-by-Step Procedure

Part A: Diazotization of the Amine

  • Acidic Suspension: In a 250 mL beaker, combine 5.66 g (0.020 mol) of 3-amino-4-chloro-N-phenylbenzenesulfonamide with 50 mL of distilled water. Add 6.0 mL of concentrated hydrochloric acid. A thick, stirrable suspension will form.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature range throughout the diazotization to prevent decomposition of the diazonium salt.[5]

  • Nitrite Addition: In a separate small beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 15 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the thermometer tip in the suspension and ensure the temperature does not rise above 5 °C. The solid will gradually dissolve, resulting in a clear, pale-yellow diazonium salt solution.

  • Completion & Excess Nitrite Removal: Stir the solution for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns blue-black). If positive, add a small amount of urea or sulfamic acid until the test is negative. This step is crucial to prevent unwanted side reactions during coupling.

Part B: Preparation of the Coupling Component Solution

  • Alkaline Solution: In a 500 mL beaker, dissolve 2.88 g (0.020 mol) of 2-Naphthol and 2.40 g (0.060 mol) of sodium hydroxide in 150 mL of distilled water.

  • Cooling: Cool this solution to 5-10 °C in a separate ice bath with gentle stirring. The strongly alkaline conditions deprotonate the naphthol's hydroxyl group, forming a highly reactive naphthoxide ion, which is a potent nucleophile.

Part C: The Azo Coupling Reaction

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-Naphthol solution (from Part B) with vigorous stirring over 20-30 minutes.

  • Dye Precipitation: A deeply colored (typically red or orange) precipitate will form immediately. The reaction is often exothermic; monitor the temperature and add ice directly to the mixture if necessary to keep it below 10 °C.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete. The pH of the mixture should remain alkaline (pH 8-10).

Part D: Isolation and Purification

  • Filtration: Isolate the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) until the filtrate is colorless and neutral to pH paper. This removes residual salts and unreacted starting materials.

  • Drying: Press the filter cake as dry as possible on the funnel, then transfer the solid to a watch glass or petri dish. Dry the product in an oven at 60-70 °C to a constant weight.

  • Yield Calculation: Weigh the dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.

Caption: Experimental workflow for dye synthesis.

Characterization and Validation

To ensure the successful synthesis of the target molecule, the following analytical techniques are recommended.

TechniquePurposeExpected Observations
Thin-Layer Chromatography (TLC) Assess reaction completion and product purity.A single spot for the purified product, with an Rf value distinct from the starting materials.
Melting Point Determine purity.A sharp, defined melting point range for a pure compound.
FT-IR Spectroscopy Confirm functional groups.Absence of N-H stretching bands from the primary amine (~3300-3400 cm⁻¹). Presence of a strong azo (-N=N-) stretching band (~1400-1550 cm⁻¹).[6] Presence of O-H stretch from naphthol and S=O stretches from sulfonamide.
UV-Visible Spectroscopy Determine the maximum absorbance wavelength (λmax).A strong absorption band in the visible region (typically 450-550 nm for a red/orange dye), indicating the presence of the extended chromophore.[7]
¹H-NMR Spectroscopy Elucidate the final chemical structure.Complex aromatic signals corresponding to the protons on all three aromatic rings. The absence of the primary amine (-NH₂) protons and the presence of the naphtholic -OH proton.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling: Concentrated acids and bases are corrosive. Handle with extreme care. Sodium nitrite is an oxidizer and is toxic if ingested. Aromatic amines and their derivatives should be handled as potentially toxic.

  • Diazonium Salts: While generally stable in cold aqueous solutions, isolated diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Use it immediately in the solution in which it was prepared.

Conclusion

3-amino-4-chloro-N-phenylbenzenesulfonamide is a versatile and valuable precursor for the synthesis of disperse azo dyes. The protocols outlined herein provide a robust and reproducible method for producing these colorants. By understanding the fundamental principles of the diazotization and azo coupling reactions, researchers can strategically select different coupling components to generate a diverse palette of colors with properties tailored for specific applications on synthetic textiles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate (n.d.). Spectroscopic data for dyes 3 and 4 at 298 K in different solvents. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). 3-Amino-4-chloro-N-phenylbenzamide. Retrieved from [Link]

  • Patel, D. G., et al. (2012). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. Trade Science Inc. Retrieved from [Link]

  • Google Patents (2017). CN106833023B - A kind of disperse dye composition and its preparation method and use.
  • University of the West Indies (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Journal of Biochemical Technology (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

  • Global Substance Registration System (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. Retrieved from [Link]

  • Google Patents (2019). CN109608903B - A kind of reactive dye substituted with benzenesulfonamide and derivatives thereof and preparation method thereof.
  • Google Patents (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573. Retrieved from [Link]

  • Turkish Journal of Chemistry (2003). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Retrieved from [Link]

  • Otutu, J. O., & Osabohien, E. (2016). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert. Retrieved from [Link]

Sources

3-amino-4-chloro-N-phenylbenzenesulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: An In-Depth Technical Guide to 3-Amino-4-chloro-N-phenylbenzenesulfonamide in Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the rational design of small-molecule libraries relies heavily on versatile, multi-functional building blocks. 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS: 94160-04-0) represents a highly specialized trifunctional scaffold[1]. Unlike primary benzenesulfonamides, which are classic active-site inhibitors of Carbonic Anhydrase (CA), the N-phenyl substitution in this molecule alters its hydrogen-bonding network and pKa, shifting its pharmacological profile toward allosteric enzyme inhibition and targeted receptor modulation[2][3].

This application note provides a comprehensive guide to the physicochemical properties, structural causality, and validated synthetic protocols for derivatizing this compound. By understanding the electronic and steric interplay of its functional groups, researchers can effectively utilize this building block to synthesize acyl ureas, Schiff bases, and complex amides.

Physicochemical Properties & Structural Causality

The reactivity of 3-amino-4-chloro-N-phenylbenzenesulfonamide is governed by the push-pull electronic effects of its substituents.

  • The 3-Amino Group (-NH₂): Acts as the primary nucleophilic handle for derivatization. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the para-sulfonamide group and the inductive effect of the ortho-chloro group.

  • The 4-Chloro Group (-Cl): Provides steric shielding to the adjacent amine, which necessitates elevated reaction temperatures or catalytic activation during acylation. Biologically, it increases the lipophilicity (LogP) of the scaffold, enhancing membrane permeability and occupying hydrophobic pockets in target proteins[4].

  • The N-Phenylsulfonamide Group (-SO₂NHPh): The bulky phenyl ring prevents primary sulfonamide-driven interactions, making it an ideal precursor for synthesizing selective inhibitors that utilize the "tail approach" to interact with the outer rims of enzyme active sites[2].

Table 1: Physicochemical Specifications

PropertyValueCausality / Impact on Synthesis
CAS Number 94160-04-0Unique identifier for procurement and regulatory tracking[5].
Molecular Formula C₁₂H₁₁ClN₂O₂SDictates mass spectrometry (M+H: ~283.03) target values[1].
Molecular Weight 282.75 g/mol High starting MW; requires careful tracking of final derivative Lipinski rules[1].
H-Bond Donors 2Competes in hydrogen bonding; dictates solvent choice (avoid protic solvents during acylation)[1].
Topological Polar Surface Area (TPSA) 80.6 ŲOptimal for cellular permeability; derivatives should aim to keep TPSA < 140 Ų[1].

Synthetic Reactivity Profiling

The primary synthetic utility of this compound lies in the derivatization of the 3-amino group. The Graphviz diagram below illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Amino-4-chloro-N- phenylbenzenesulfonamide Urea Acyl Urea Derivatives (via Isocyanates) Core->Urea Nucleophilic Addition Schiff Schiff Bases (via Aldehydes) Core->Schiff Condensation Amide Amide Derivatives (via Acyl Chlorides) Core->Amide Acylation

Synthetic pathways of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Experimental Protocols

Protocol 1: Synthesis of Acyl Urea Derivatives (Allosteric Inhibitors)

Causality & Rationale: Acyl ureas synthesized from chlorinated benzenesulfonamides are potent allosteric inhibitors of enzymes such as human liver glycogen phosphorylase (hlGPa)[3]. The reaction utilizes an isocyanate. Because the 3-amino group is sterically hindered by the ortho-chloro substituent, a mixed solvent system (Acetonitrile/Dichloromethane) is used. Acetonitrile provides excellent solubility for the sulfonamide, while dichloromethane ensures the lipophilic isocyanate remains in a homogeneous phase. Heating to 50 °C provides the necessary kinetic energy to overcome the steric barrier without degrading the isocyanate[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-4-chloro-N-phenylbenzenesulfonamide (1.0 eq, ~1.3 mmol) in 5.0 mL of anhydrous acetonitrile.

  • Reagent Addition: Dissolve the chosen acyl isocyanate (e.g., 2-chloro-4-fluorobenzoyl isocyanate, 1.1 eq, ~1.4 mmol) in 1.5 mL of anhydrous dichloromethane. Add this solution dropwise to the suspension over 10 minutes at room temperature to prevent localized exothermic degradation.

  • Reaction Execution: Elevate the temperature to 50 °C using an oil bath. Stir the mixture continuously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1) until the starting aniline is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The acyl urea derivative typically precipitates out of the mixed solvent system.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold, anhydrous acetonitrile (2 x 5 mL) to remove unreacted isocyanate and trace impurities. Dry in vacuo to yield the pure acyl urea.

Table 2: Quantitative Optimization of Acyl Urea Synthesis

Solvent SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC)
Dichloromethane (100%)251245%88%
Acetonitrile (100%)50462%92%
MeCN : DCM (4:1) 50 2.5 76% >98%
Protocol 2: Synthesis of Schiff Bases (Imine Condensation)

Causality & Rationale: Schiff bases are excellent precursors for secondary amines or dynamic combinatorial libraries. The electron-withdrawing chloro and sulfonamide groups decrease the nucleophilicity of the amine. Therefore, acid catalysis (e.g., glacial acetic acid or p-Toluenesulfonic acid) is mandatory to increase the electrophilicity of the target aldehyde via protonation. A Dean-Stark apparatus or molecular sieves must be used to drive the equilibrium forward by removing water[4].

Step-by-Step Methodology:

  • Setup: Combine 3-amino-4-chloro-N-phenylbenzenesulfonamide (1.0 eq) and the target aromatic aldehyde (1.2 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-5 drops).

  • Dehydration: Add activated 4Å molecular sieves to the flask. Alternatively, use toluene as a solvent and equip the flask with a Dean-Stark trap.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

  • Workup: Filter the mixture while hot to remove molecular sieves. Concentrate the filtrate under reduced pressure. Recrystallize the crude imine from hot ethanol.

Biological Relevance & Target Pathway

Derivatives of 3-amino-4-chlorobenzenesulfonamides are privileged structures in pharmacology. While primary sulfonamides directly coordinate with the zinc ion in the active site of Carbonic Anhydrases (CAs), the bulky N-phenyl group in this scaffold prevents deep active-site penetration. Instead, these molecules act as allosteric modulators or bind to the hydrophobic pockets of target enzymes (such as the AMP allosteric site of glycogen phosphorylase), inducing conformational changes that halt enzymatic activity[3][6].

Pathway Drug N-Phenylsulfonamide Derivative Enzyme Target Enzyme (e.g., hlGPa or CA Isoforms) Drug->Enzyme Binding (H-bonds, Hydrophobic) Inhibition Allosteric Inhibition (Hydrophobic Pocket Binding) Enzyme->Inhibition Conformational Blockade Effect Modulation of Cellular Function / Apoptosis Inhibition->Effect Downstream Signaling Arrest

Mechanism of action for synthesized N-phenylsulfonamide derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available at:[Link]

  • CAS Common Chemistry. 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS RN: 94160-04-0). American Chemical Society. Available at:[Link]

  • Erion, M. D., et al. (2005). Acyl Ureas as Human Liver Glycogen Phosphorylase Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(17), 5639–5643. Available at:[Link]

  • Supuran, C. T. (2010). Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. Chemical Communications. Available at:[Link]

Sources

Application Notes and Protocols for Studying the Binding of Sulfonamides to Proteins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonamide-Protein Interactions

Sulfonamides represent a cornerstone of medicinal chemistry, with their structural motif present in a wide array of therapeutic agents, including antibacterial, and antiglaucoma drugs.[1][2] The efficacy of these drugs is intrinsically linked to their binding affinity and selectivity for their target proteins. A thorough understanding of the molecular interactions underpinning sulfonamide-protein binding is therefore paramount for the discovery and development of novel therapeutics with improved potency and reduced side effects.

This document provides a detailed guide to the experimental setups for characterizing the binding of sulfonamides to their protein targets. It is designed to equip researchers with the knowledge to select the most appropriate techniques, design robust experiments, and interpret the resulting data with confidence. We will delve into the principles and protocols of four powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and X-ray Crystallography. For each method, we will not only provide step-by-step instructions but also explain the rationale behind key experimental choices, ensuring a deep understanding of the underlying principles.

Section 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[3][4] It provides a wealth of information, including association and dissociation rate constants (kon and koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, the protein of interest (the ligand) is immobilized on the sensor surface. A solution containing the sulfonamide (the analyte) is then flowed over the surface. As the sulfonamide binds to the immobilized protein, the mass on the sensor surface increases, leading to a change in the refractive index that is detected in real-time and plotted as a sensorgram.[4]

Caption: Principle of Surface Plasmon Resonance (SPR).

Experimental Protocol for SPR

This protocol outlines the steps for analyzing the binding of a sulfonamide to a protein, using the well-characterized interaction between 4-carboxybenzenesulfonamide (CBS) and carbonic anhydrase II (CAII) as an example.[6][7]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary, to remove bound analyte)

  • Purified protein (e.g., Carbonic Anhydrase II)

  • Sulfonamide compound (e.g., 4-carboxybenzenesulfonamide)

2. Experimental Workflow:

Caption: General workflow for an SPR experiment.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Equilibrate a new sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters that will form covalent bonds with amine groups on the protein.[5]

  • Protein Immobilization:

    • Dissolve the purified protein (e.g., CAII) in the immobilization buffer at a suitable concentration (e.g., 10-50 µg/mL). The low pH of the buffer protonates carboxyl groups on the sensor surface, promoting electrostatic interactions with the positively charged protein and facilitating efficient immobilization.

    • Inject the protein solution over the activated sensor surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Deactivate any remaining reactive esters by injecting ethanolamine. This blocks unreacted sites and prevents non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the sulfonamide in running buffer. It is crucial to perform a concentration series to obtain reliable kinetic data.[1]

    • Inject the sulfonamide solutions sequentially over the immobilized protein surface, starting with the lowest concentration. Include buffer-only injections (blanks) to subtract any systematic noise.

    • Monitor the association of the sulfonamide with the protein in real-time.

    • After each injection, allow the running buffer to flow over the sensor chip to monitor the dissociation of the sulfonamide-protein complex.

  • Data Analysis:

    • The resulting sensorgrams are processed to subtract the reference channel signal and any buffer effects.

    • The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff, and KD).[1]

Data Presentation
ParameterDescriptionTypical Value for CBS-CAIISource
kon (M-1s-1) Association rate constant1.0 x 106[6]
koff (s-1) Dissociation rate constant0.1[6]
KD (nM) Equilibrium dissociation constant100[6][7]

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9]

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[9] The sample cell contains the protein solution, and the sulfonamide solution is placed in a syringe. The sulfonamide is titrated into the protein solution in a series of small injections. The instrument measures the heat change upon each injection, which is proportional to the amount of binding that occurs. As the protein becomes saturated with the sulfonamide, the heat change per injection decreases until only the heat of dilution is observed.[10]

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol for ITC

1. Materials and Reagents:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Purified protein

  • Sulfonamide compound

  • Dialysis buffer (the same buffer should be used for both the protein and the sulfonamide to minimize heats of dilution)[9]

2. Experimental Workflow:

Caption: General workflow for an ITC experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze both the protein and the sulfonamide against the same buffer to ensure a perfect buffer match. This is critical to minimize the heat of dilution, which can otherwise mask the binding signal.[9]

    • Determine the concentrations of the protein and sulfonamide solutions accurately.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the cell, which can cause artifacts in the data.[9]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the syringe.

    • Load the protein solution into the sample cell and the sulfonamide solution into the syringe.

    • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to account for any diffusion from the syringe tip during equilibration. This data point is typically discarded during analysis.

    • Proceed with a series of injections of the sulfonamide into the protein solution.

    • The instrument will record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the sulfonamide solution into the buffer alone. This measures the heat of dilution of the sulfonamide, which must be subtracted from the binding data.[11]

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of sulfonamide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[12]

Data Presentation
ParameterDescription
n Stoichiometry of binding
KD Equilibrium dissociation constant
ΔH Enthalpy of binding
ΔS Entropy of binding

Section 3: Fluorescence Spectroscopy for High-Throughput Screening and Mechanistic Studies

Fluorescence spectroscopy is a versatile and sensitive technique that can be used to study protein-ligand interactions.[13] It can be employed in various formats, including monitoring changes in intrinsic protein fluorescence or using extrinsic fluorescent probes.

Intrinsic Tryptophan Fluorescence Quenching

Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of these residues is sensitive to their local environment.[14][15][16] Binding of a ligand, such as a sulfonamide, can alter the environment of a tryptophan residue near the binding site, leading to a change in its fluorescence intensity (quenching) or a shift in its emission wavelength.[14][15][16]

Caption: Principle of intrinsic tryptophan fluorescence quenching.

Experimental Protocol for Tryptophan Fluorescence Quenching

1. Materials and Reagents:

  • Spectrofluorometer

  • Quartz cuvettes

  • Purified protein containing tryptophan residues

  • Sulfonamide compound

  • Assay buffer

2. Step-by-Step Methodology:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of the protein alone to determine the wavelength of maximum emission. The excitation wavelength for tryptophan is typically around 295 nm.

  • Titration:

    • Place a known concentration of the protein in a cuvette.

    • Make successive additions of the sulfonamide from a concentrated stock solution.

    • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity at the emission maximum.

  • Control for Inner Filter Effect:

    • The sulfonamide itself may absorb light at the excitation or emission wavelengths, leading to an apparent quenching that is not due to binding. This is known as the inner filter effect.[14][15][16]

    • To correct for this, perform a control titration of the sulfonamide into a solution of N-acetyl-L-tryptophanamide (NATA), a tryptophan analog, at the same concentration as the tryptophan in the protein. The quenching observed in this control experiment is due to the inner filter effect and can be used to correct the protein titration data.

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution and the inner filter effect.

    • Plot the change in fluorescence as a function of the sulfonamide concentration.

    • Fit the data to a suitable binding equation to determine the dissociation constant (KD).

Section 4: X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[17] It provides invaluable information about the precise binding mode of a sulfonamide, the specific amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon binding.[18]

Principle of X-ray Crystallography

The first step in X-ray crystallography is to grow a well-ordered crystal of the protein-sulfonamide complex.[17] This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.[19] By analyzing the intensities and positions of the diffracted spots, it is possible to calculate an electron density map of the molecule. A three-dimensional model of the protein-sulfonamide complex is then built into this electron density map and refined.[19]

Caption: Workflow for X-ray crystallography.

Experimental Protocol for X-ray Crystallography

1. Materials and Reagents:

  • Highly purified and concentrated protein

  • Sulfonamide compound

  • Crystallization screens and reagents

  • X-ray source (synchrotron or in-house)

  • Cryo-protectant

2. Step-by-Step Methodology:

  • Protein-Ligand Complex Formation:

    • The protein-sulfonamide complex can be prepared by co-crystallization, where the protein and sulfonamide are mixed before crystallization trials, or by soaking, where a crystal of the apo-protein is soaked in a solution containing the sulfonamide.[20]

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex. This is often the most challenging and time-consuming step.[21]

  • Data Collection:

    • Harvest a suitable crystal and flash-cool it in a cryo-protectant to prevent damage from the X-ray beam.

    • Mount the crystal in the X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the intensities of the reflections.

    • Solve the phase problem to generate an initial electron density map.

    • Build a model of the protein-sulfonamide complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Data Presentation

The final output is a set of atomic coordinates that describe the three-dimensional structure of the protein-sulfonamide complex. This allows for a detailed analysis of the binding interface, including:

  • Hydrogen bonds

  • Hydrophobic interactions

  • Van der Waals contacts

  • Water-mediated interactions

Section 5: Best Practices and Self-Validating Systems

To ensure the generation of high-quality, reproducible data, it is essential to adhere to best practices and incorporate controls that make the experimental system self-validating.

  • Reagent Quality: Use highly pure proteins and compounds. The quality of your reagents will directly impact the quality of your data.[2][22]

  • Assay Optimization: Optimize assay conditions such as buffer composition, pH, and temperature to ensure the stability and activity of the protein.[2][22]

  • Controls: Always include appropriate controls in your experiments. For example, in SPR, use a reference channel to subtract non-specific binding and bulk refractive index changes. In ITC, perform a control titration to measure the heat of dilution.[23][24]

  • Orthogonal Methods: Whenever possible, use multiple techniques to characterize a binding interaction. If different methods yield consistent results, it increases the confidence in the data.

  • Data Analysis: Use appropriate models for data analysis and be aware of the assumptions and limitations of each model.

  • Documentation: Maintain detailed records of all experimental procedures and results.[22]

Conclusion

The study of sulfonamide-protein interactions is a critical aspect of drug discovery and development. The experimental techniques described in this guide—Surface Plasmon Resonance, Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and X-ray Crystallography—provide a powerful toolkit for characterizing these interactions in detail. By carefully selecting the appropriate methods, designing robust experiments, and adhering to best practices, researchers can gain valuable insights into the molecular basis of sulfonamide binding, paving the way for the design of more effective and selective therapeutic agents.

References

  • Yammine, H., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]

  • Yammine, H., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Scite.ai. [Link]

  • Yammine, H., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Biacore. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Biacore. [Link]

  • Rocchetti, S., et al. (2021). Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET. STAR Protocols, 2(4), 100942. [Link]

  • Sikorski, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 84. [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Yammine, H., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed. [Link]

  • Stubenrauch, K., et al. (2016). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Bioanalysis, 8(24), 2549–2558. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Creative Diagnostics. (2025). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. Creative Diagnostics. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. BIAcore. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Stubenrauch, K., et al. (2016). Validation of A Ligand-Binding Assay for Active Protein Drug Quantification Following The 'Free Analyte Qc Concept'. Taylor & Francis Online, 8(24), 2549-2558. [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Cytiva. [Link]

  • Reichert. (n.d.). Application Note #2 - Surface Plasmon Resonance. Reichert. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • Sikorski, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. ResearchGate. [Link]

  • BioAgilytix. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. BioAgilytix. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Khan, M. (Ed.). (2008). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons. [Link]

  • Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2088, 123-145. [Link]

  • Kwan, A. (2019). Anthony's Fluorescence Quenching Assay protocol has been published in Bio-protocol. The University of Sydney. [Link]

  • Salmaso, V., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(2), 560-571. [Link]

  • Interchim. (2024). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim. [Link]

  • XanTec bioanalytics. (n.d.). Application note 07: Small Molecule Analysis. XanTec bioanalytics. [Link]

  • Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press. [Link]

  • Sun, Y., & Periasamy, A. (2015). Förster Resonance Energy Transfer (FRET) Microscopy for Monitoring Biomolecular Interactions. Methods in Molecular Biology, 1251, 237-251. [Link]

  • Zal, T., & Gascoigne, N. R. (2004). A quantitative protocol for dynamic measurements of protein interactions by Frster resonance energy transfer-sensitized fluorescence emission. Biophysical Journal, 86(6), 3923-3939. [Link]

  • Arora, P. D., et al. (2017). A Protocol for Using Förster Resonance Energy Transfer (FRET)-force Biosensors to Measure Mechanical Forces across the Nuclear LINC Complex. Journal of Visualized Experiments, (122), 55562. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2743–2748. [Link]

  • Pande, J., & Pande, V. (2018). Isothermal titration calorimetry. Nature Methods, 15(11), 869. [Link]

  • Ruby, J. (n.d.). Protein X-ray Crystallography: Basic principles. Ruby Scientific. [Link]

  • Houtman, J. C., et al. (2007). Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT. Structure, 15(6), 631-642. [Link]

  • Schiebel, J., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • Schiebel, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2465-2474. [Link]

  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. MOSBRI. [Link]

  • Betz, M. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 12), 856–864. [Link]

  • Schlichting, I. (2014). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 1140, 195-212. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • News-Medical.Net. (2015). Using ITC Technique for Characterization of Protein-Protein Interactions. News-Medical.Net. [Link]

Sources

techniques for purifying synthesized 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Advanced Purification Strategies for Synthesized 3-amino-4-chloro-N-phenylbenzenesulfonamide

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of synthesized 3-amino-4-chloro-N-phenylbenzenesulfonamide. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond standard protocols to explain the causal factors behind experimental choices, ensuring the attainment of high-purity material essential for downstream applications. We will explore purification via recrystallization and column chromatography, supported by analytical validation using High-Performance Liquid Chromatography (HPLC). Each section is designed to be a self-validating system, complete with troubleshooting guides and visual workflows to enhance reproducibility and success.

Introduction: The Imperative for Purity

3-amino-4-chloro-N-phenylbenzenesulfonamide is a sulfonamide derivative, a class of compounds renowned for its significant role in medicinal chemistry and materials science.[1][2] The presence of reactive amino and chloro groups, along with the sulfonamide linkage, makes it a valuable intermediate for synthesizing more complex molecules. However, the very reactivity that makes this compound useful also predisposes its synthesis to the formation of various impurities.

Common impurities can include:

  • Unreacted Starting Materials: Residual precursors from the initial synthesis.

  • Isomeric Byproducts: Formation of other positional isomers during aromatic substitution reactions.[3]

  • Polysulfonated Species: Products resulting from multiple substitutions on the aromatic rings.[3]

  • Oxidation Products: The aromatic amine functionality is susceptible to oxidation, leading to colored impurities.[3]

Achieving a high degree of purity is not merely an academic exercise; it is a critical prerequisite for obtaining reliable biological data, ensuring consistent material properties, and meeting stringent regulatory standards in drug development. This guide provides the strategic framework and tactical protocols to effectively remove these impurities.

Physicochemical Profile of the Target Compound

Understanding the inherent properties of 3-amino-4-chloro-N-phenylbenzenesulfonamide is fundamental to designing an effective purification strategy. These properties dictate its solubility, polarity, and interactions with various purification media.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂S[4][5]
Molecular Weight 282.75 g/mol [4][5]
XLogP3 (Polarity Index) 2.6[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Physical Appearance Typically a solid at room temperatureInferred

The XLogP3 value of 2.6 indicates a compound of intermediate polarity. The presence of two hydrogen bond donors (from the -NH₂ and -SO₂NH- groups) and four acceptors (from the oxygen and nitrogen atoms) suggests that both polar and non-polar solvents will play a role in its purification.

Core Purification Strategy: A Multi-Pronged Approach

No single technique is universally optimal. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two most powerful methods for this compound are recrystallization and column chromatography.

Recrystallization: The Art of Controlled Precipitation

Recrystallization is a robust technique for removing small to moderate amounts of impurities from a solid sample. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at different temperatures. For sulfonamides, this is often the most effective and scalable method.[6][7]

The core principle is to dissolve the crude material in a minimum amount of a hot solvent in which the compound has high solubility, but in which it is poorly soluble when cold.[8] Impurities that are either highly soluble in the cold solvent or sparingly soluble in the hot solvent can be effectively removed.

Column Chromatography: Separation by Adsorption

When recrystallization fails to provide adequate purity, particularly when dealing with impurities of similar polarity to the target compound, column chromatography is the method of choice.[9] This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase. More polar compounds, like our target sulfonamide with its hydrogen bonding capabilities, will interact more strongly with the polar silica gel and thus elute more slowly than non-polar impurities.

Experimental Protocols and Workflows

Protocol 1: Purification by Recrystallization

This protocol is divided into two common approaches: single-solvent and the solvent/anti-solvent method. The choice depends on finding a suitable solvent system, a process guided by the following decision tree.

Recrystallization_Solvent_Selection Start Start: Screen Solvents (e.g., Isopropanol, Ethanol, Acetone, Water, Toluene) Q1 Is compound highly soluble in a hot solvent AND poorly soluble in the same solvent when cold? Start->Q1 Success1 SUCCESS: Use Single-Solvent Recrystallization Q1->Success1 Yes Q2 Can you find a miscible pair where: 1. Soluble in Solvent A (Good Solvent) 2. Insoluble in Solvent B (Anti-Solvent)? Q1->Q2 No Success2 SUCCESS: Use Solvent/Anti-Solvent Method Q2->Success2 Yes TryAgain Try a different solvent or pair Q2->TryAgain No Fail Consider other methods: - Column Chromatography - Slow Evaporation TryAgain->Q1 TryAgain->Fail Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. Develop TLC to find optimal solvent system (Aim for Rf ≈ 0.3) Slurry 2. Prepare silica gel slurry in non-polar solvent (e.g., Hexane) TLC->Slurry Pack 3. Pack the column uniformly Slurry->Pack Load 4. Load sample (Dry Loading Recommended) onto the packed column Pack->Load Elute 5. Elute column with mobile phase, starting with low polarity Load->Elute Collect 6. Collect fractions sequentially Elute->Collect Analyze 7. Analyze fractions by TLC to identify pure product Collect->Analyze Combine 8. Combine pure fractions Analyze->Combine Evaporate 9. Evaporate solvent under reduced pressure Combine->Evaporate HPLC_Purity_Analysis_Workflow Prep 1. Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) Equilibrate 4. Equilibrate HPLC System with initial mobile phase conditions Prep->Equilibrate Sample 2. Prepare Sample Solution (~1 mg/mL in Diluent) Filter 3. Filter sample through a 0.45 µm syringe filter Sample->Filter Inject 5. Inject Blank (Diluent), then inject Sample Filter->Inject Equilibrate->Inject Run 6. Run Gradient Method and record chromatogram Inject->Run Analyze 7. Integrate all peaks. Calculate % Purity using Area Percent method Run->Analyze

Sources

protocol for scaling up the production of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Production of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Introduction

3-amino-4-chloro-N-phenylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The presence of the sulfonamide group, along with the specific substitution pattern on the aromatic rings, imparts unique chemical properties that are leveraged in drug design and materials science. The growing demand for this compound necessitates a robust and scalable synthetic protocol to ensure consistent quality and yield for research and development as well as for commercial production.

This document provides a comprehensive guide for the synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide, with a focus on scalability. It outlines a detailed two-step synthetic pathway, purification procedures, and rigorous quality control measures. Furthermore, this guide addresses the critical safety and handling considerations essential for a safe and efficient scale-up process. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Synthetic Pathway and Mechanism

The synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide is proposed via a two-step process, a common and effective method for the preparation of substituted sulfonamides.[1][2] The pathway involves the chlorosulfonylation of a suitable starting material, followed by the amination of the resulting sulfonyl chloride with aniline.

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

The initial step involves the reaction of 2-chloroaniline with chlorosulfonic acid to yield 3-amino-4-chlorobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group is introduced onto the aromatic ring.

Step 2: Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

The second step is the reaction of the synthesized 3-amino-4-chlorobenzenesulfonyl chloride with aniline in the presence of a base to afford the final product, 3-amino-4-chloro-N-phenylbenzenesulfonamide. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocols

Laboratory-Scale Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add 2-chloroaniline (12.75 g, 0.1 mol).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (35 g, 0.3 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The solid precipitate of 3-amino-4-chlorobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the crude sulfonyl chloride.

Step 2: Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the crude 3-amino-4-chlorobenzenesulfonyl chloride from the previous step in 150 mL of acetone.

  • In a separate beaker, prepare a solution of aniline (9.3 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 50 mL of acetone.

  • Add the aniline-pyridine solution dropwise to the sulfonyl chloride solution over 30 minutes with stirring.

  • After the addition, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with dilute hydrochloric acid, followed by water.

  • The crude product is then purified by recrystallization.

Scale-Up Protocol for the Production of 3-amino-4-chloro-N-phenylbenzenesulfonamide

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

  • Charge a 20 L glass-lined reactor with 2-chloroaniline (1.275 kg, 10 mol).

  • Cool the reactor to 0-5 °C using a chiller.

  • Under controlled conditions, slowly add chlorosulfonic acid (3.5 kg, 30 mol) to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • In a separate 100 L reactor, prepare a mixture of crushed ice and water (20 kg).

  • Carefully transfer the reaction mixture to the ice-water slurry with efficient stirring.

  • The precipitated 3-amino-4-chlorobenzenesulfonyl chloride is isolated by centrifugation, followed by washing with cold water until the washings are neutral.

  • The wet cake is dried in a vacuum oven at a temperature not exceeding 50 °C.

Step 2: Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide

  • Charge the 20 L glass-lined reactor with the dried 3-amino-4-chlorobenzenesulfonyl chloride and 15 L of acetone.

  • In a separate vessel, prepare a solution of aniline (0.93 kg, 10 mol) and pyridine (0.87 kg, 11 mol) in 5 L of acetone.

  • Slowly pump the aniline-pyridine solution into the reactor over a period of 1-2 hours.

  • Heat the reactor contents to reflux (approximately 56 °C) and maintain for 4-6 hours.

  • Cool the reactor to 20-25 °C and transfer the contents to a 100 L precipitation tank containing 50 L of cold water with stirring.

  • The precipitated product is collected by filtration and washed sequentially with dilute hydrochloric acid and water.

  • The crude product is then subjected to purification.

Overall Workflow for Synthesis and Scale-Up

G cluster_lab Laboratory Scale cluster_scaleup Scale-Up lab_start Start lab_step1 Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride lab_start->lab_step1 lab_step2 Step 2: Synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide lab_step1->lab_step2 lab_purification Purification (Recrystallization) lab_step2->lab_purification lab_qc Quality Control lab_purification->lab_qc lab_end Final Product lab_qc->lab_end scale_start Start scale_step1 Step 1: Synthesis in 20L Reactor scale_start->scale_step1 scale_step2 Step 2: Synthesis in 20L Reactor scale_step1->scale_step2 scale_purification Purification (Crystallization) scale_step2->scale_purification scale_qc In-Process & Final QC scale_purification->scale_qc scale_end Final Product scale_qc->scale_end

Caption: Workflow for the synthesis and scale-up of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Purification

Purification of the crude 3-amino-4-chloro-N-phenylbenzenesulfonamide is critical to achieve the desired quality for downstream applications. Recrystallization is a highly effective method for this purpose.

Recrystallization Protocol
  • Transfer the crude product to a suitably sized vessel.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at 60-70 °C.

ScaleStarting Material (2-chloroaniline)Expected Yield (Crude)Expected Yield (Purified)Purity (by HPLC)
Laboratory12.75 g20-25 g15-20 g>98%
Scale-Up1.275 kg2.0-2.5 kg1.5-2.0 kg>98%

Quality Control

A robust quality control (QC) process is essential to ensure the identity, purity, and consistency of the final product.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and for monitoring the progress of the reaction.[3] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer can be employed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value as a preliminary check of purity.

Quality Control Workflow

G start Crude Product hplc_purity HPLC for Purity start->hplc_purity nmr_structure NMR for Structure Confirmation start->nmr_structure ms_mw MS for Molecular Weight start->ms_mw mp Melting Point start->mp release Product Release hplc_purity->release nmr_structure->release ms_mw->release mp->release

Caption: Quality control workflow for 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Safety and Handling

The synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[4]

  • Handling of Reagents:

    • Chlorosulfonic acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • 2-chloroaniline and aniline: Toxic and can be absorbed through the skin. Avoid direct contact.

    • Pyridine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]

For detailed safety information, always refer to the Safety Data Sheets (SDS) for each chemical used in the synthesis.[4][5]

References

  • SIELC Technologies. (2018, May 16). 3-Amino-4-chloro-N-phenylbenzenesulphonamide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(9), 3597–3600. Retrieved from [Link]

  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • Google Patents. (n.d.). EP0257787B1 - Process for producing optically active benzene-sulfonamide derivates.
  • Safety data sheet. (2024, July 16).
  • St. Amant, A. H., et al. (2017). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Catalysis, 7(10), 7082-7086. Retrieved from [Link]

  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469-21476. Retrieved from [Link]

  • Wright, S. W., & Oehlrich, E. M. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5965-5976. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Martins, A. P. B., et al. (2016). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CH239152A - Process for the production of a new benzene sulfonamide derivative.
  • Google Patents. (n.d.). Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep.
  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608. Retrieved from [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]

Sources

analytical methods for detecting 3-amino-4-chloro-N-phenylbenzenesulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

[label="Solid-Phase Extraction\n(HLB

Refining the Guide Content

I'm now revising the experimental section with further detail. I'm focusing on LC-MS/MS conditions, and method validation parameters. I've been revising the diagram captions to clarify the steps in the workflow. I've also incorporated the SIL-IS and QC samples to emphasize the self-validating system. I am focusing on the visual clarity of the guide and ensuring the DOT diagrams are well-structured.

Verifying the Diagram Annotations

I'm verifying the exact mass calculations and transitions again. My goal is to scientifically validate the MS/MS fragmentation pathway, confirming m/z 190.0 and m/z 94.0. I am rechecking the color scheme again for visual clarity. I've re-examined the aniline loss and fragmentation patterns, re-checking the DOT diagram.

Advanced Analytical Methodologies for the Detection and Quantification of 3-Amino-4-chloro-N-phenylbenzenesulfonamide in Biological Matrices

Executive Summary & Rationale

3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0; Molecular Formula: C₁₂H₁₁ClN₂O₂S) is a highly functionalized benzenesulfonamide derivative [1.1]. The benzenesulfonamide core is a privileged structural motif in medicinal chemistry, frequently serving as a critical scaffold for the synthesis of carbonic anhydrase inhibitors, COX-2 inhibitors, and novel anticancer therapeutics[1].

During preclinical and clinical drug development, the rigorous quantification of this compound—whether it acts as the active pharmaceutical ingredient (API), a synthetic impurity, or a downstream metabolite—is essential for establishing accurate pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles[1]. This application note provides a comprehensive, self-validating analytical protocol utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this analyte in complex biological matrices (e.g., human or animal plasma).

Analytical Strategy & Causality

To achieve the sensitivity and selectivity required by regulatory bodies, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the analytical gold standard[2].

  • Ionization Causality: The molecule features a primary aniline-type amino group that readily accepts a proton in the acidic environment of an Electrospray Ionization (ESI) source. This dictates the use of ESI positive mode (ESI+), yielding a stable protonated precursor ion

    
     at m/z 283.0[3].
    
  • Fragmentation Causality: Upon Collision-Induced Dissociation (CID), benzenesulfonamides characteristically cleave at the S-N bond. For this compound, the loss of the aniline moiety (93 Da) generates a highly abundant 3-amino-4-chlorobenzenesulfonyl cation at m/z 190.0 (quantifier ion), while the cleavage of the sulfonyl group yields an aniline cation at m/z 94.0 (qualifier ion).

  • Sample Preparation Causality: Biological matrices contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in the MS source[4]. A hybrid extraction approach is utilized: Protein Precipitation (PPT) using acetonitrile (which provides a sharper phase boundary than methanol) followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This ensures the removal of matrix interferents while retaining the amphiphilic sulfonamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method inherently corrects for tube-to-tube variations in extraction recovery and matrix-induced ion suppression, ensuring absolute quantitative trustworthiness.

Reagent and Standard Preparation
  • Stock Solutions: Dissolve 1.0 mg of 3-amino-4-chloro-N-phenylbenzenesulfonamide reference standard in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock. Prepare a separate stock for the SIL-IS (e.g.,

    
    -labeled analog).
    
  • Working Solutions: Dilute the stock solution with 50% acetonitrile in water to prepare a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL, and Quality Control (QC) samples at Low, Mid, and High concentrations.

  • IS Working Solution: Dilute the SIL-IS stock to a final working concentration of 50 ng/mL in 100% acetonitrile.

Sample Extraction Workflow (PPT + SPE)
  • Spiking: Aliquot 100 µL of blank plasma (or incurred biological sample) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS Working Solution and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold LC-MS grade acetonitrile (containing 0.1% formic acid) to crash the plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Loading: Transfer 300 µL of the clear supernatant to a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 cc).

  • Washing & Elution: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferents. Elute the analyte with 1.0 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). The acidic mobile phase maintains the analyte in its protonated state, ensuring sharp peak shapes and optimal retention.

BioanalyticalWorkflow A Plasma Sample Spiked with SIL-IS B Protein Precipitation (1:3 Acetonitrile) A->B C Centrifugation (14,000 x g, 4°C) B->C D Solid-Phase Extraction (HLB Cartridge) C->D E LC Separation (C18, Gradient) D->E F MS/MS Detection (ESI+, MRM Mode) E->F G Data Analysis & Validation F->G

Fig 1. Bioanalytical workflow for the extraction and LC-MS/MS quantification of the analyte.

FragmentationPathway P Precursor Ion [M+H]+ m/z 283.0 C Collision-Induced Dissociation (CID) P->C F1 Product Ion 1 (Quantifier) m/z 190.0 [3-amino-4-chlorobenzenesulfonyl]+ C->F1 - Aniline (93 Da) F2 Product Ion 2 (Qualifier) m/z 94.0 [Aniline + H]+ C->F2 - Sulfonyl moiety

Fig 2. Proposed MS/MS fragmentation pathway and MRM transitions for the protonated analyte.

Data Presentation & Instrumental Parameters

Table 1: Liquid Chromatography Gradient Conditions Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.095.05.00.40Initial
1.095.05.00.40Isocratic hold
4.010.090.00.40Linear gradient
5.510.090.00.40Column wash
5.695.05.00.40Re-equilibration
8.095.05.00.40End

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
3-Amino-4-chloro-N-phenylbenzenesulfonamide283.0190.06025Quantifier
3-Amino-4-chloro-N-phenylbenzenesulfonamide283.094.06040Qualifier
SIL-IS (

-labeled)
289.0196.06025Internal Standard

Method Validation Framework

To ensure the integrity of the bioanalytical data for regulatory submissions, this protocol must be validated according to the rigorous parameters set forth by the FDA (2018)[5] and the harmonized ICH M10 (2022) guidelines.

Table 3: Summary of Regulatory Validation Acceptance Criteria

Validation ParameterFDA (2018) / ICH M10 Acceptance Criteria
Accuracy (Bias %) Mean value must be within ±15% of nominal concentration (±20% at LLOQ).
Precision (CV %) Coefficient of Variation must be ≤15% across all QC levels (≤20% at LLOQ).
Selectivity Interfering peaks at the analyte retention time must be ≤20% of the LLOQ response.
Matrix Effect The IS-normalized Matrix Factor (MF) CV must be ≤15% across 6 distinct matrix lots.
Carryover Blank samples injected immediately after the ULOQ must show ≤20% of LLOQ signal.

References

  • National Center for Biotechnology Information. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Regulatory Information. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines, 2022. Available at:[Link]

  • M. K. S., et al. "Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses." ACS Omega, vol. 5, no. 48, 2020, pp. 31220-31230. Available at:[Link]

  • Berska, J., et al. "A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid." Annals of Laboratory Medicine, vol. 44, no. 1, 2024, pp. 65-74. Available at:[Link]

Sources

Application Note: 3-Amino-4-chloro-N-phenylbenzenesulfonamide as a Privileged Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, multi-functional building blocks. 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0) stands out as a highly privileged scaffold. Featuring a unique trifunctional architecture—a primary amine, a halogenated aromatic ring, and an N-phenyl sulfonamide moiety—this compound serves as a critical intermediate[1]. It is particularly valuable in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors for targeted oncology and cyclooxygenase-2 (COX-2) analogues for anti-inflammatory applications[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality of this scaffold's structural elements and providing field-validated protocols for its derivatization and biological screening.

Mechanistic Rationale for Scaffold Selection

The structural elements of 3-amino-4-chloro-N-phenylbenzenesulfonamide are strategically positioned to maximize target affinity and synthetic versatility. Understanding the "why" behind these functional groups is essential for rational drug design:

  • The Sulfonamide Group (

    
    ):  This acts as the primary zinc-binding group (ZBG). In the active site of metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic 
    
    
    
    ion, displacing the zinc-bound water molecule and halting catalytic activity[3].
  • The 4-Chloro Substituent: This halogen exerts a dual effect. Electromagnetically, its electron-withdrawing nature lowers the

    
     of the sulfonamide group, ensuring a higher fraction of the drug is in the active, deprotonated state at physiological pH. Sterically, the lipophilic chlorine atom engages in favorable van der Waals interactions within the hydrophobic pocket of the target enzyme[2].
    
  • The 3-Amino Group: This is the critical synthetic handle. Because the active sites of CA isoforms (e.g., off-target CA I/II vs. target CA IX) differ primarily in their outer rim topology, derivatizing this amino group via the "tail approach" (e.g., forming Schiff bases or ureas) allows researchers to engineer isoform selectivity[2][3].

  • The N-Phenyl Moiety: This addition imparts significant steric bulk and lipophilicity. It directs the molecule toward the hydrophobic half of the CA active site or the hydrophobic side pocket of the COX-2 enzyme, preventing binding to smaller, off-target cavities[3].

Quantitative Data & Physicochemical Properties

To facilitate predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, the core physicochemical properties of the scaffold are summarized below[1]:

PropertyValueRelevance to Drug Design
CAS Number 94160-04-0Chemical identification and commercial sourcing.
Molecular Formula

Stoichiometric baseline for synthetic derivatization[1].
Molecular Weight 282.75 g/mol Leaves ~217 g/mol for "tail" additions before violating Lipinski's Rule of 5 (MW < 500)[1].
Hydrogen Bond Donors 2Contributes to target binding (sulfonamide NH, amino

)[1].
Hydrogen Bond Acceptors 4Facilitates aqueous solubility and receptor interaction[1].
Topological Polar Surface Area 80.6 ŲOptimal for membrane permeability; allows polar additions without exceeding the 140 Ų limit[1].

Experimental Protocols

Robust experimental workflows must be self-validating and mechanistically sound. The following protocols detail the synthesis of CA IX-targeted derivatives and their subsequent biological evaluation.

Protocol A: Synthesis of Isoform-Selective Schiff Base Derivatives

This protocol utilizes the 3-amino group to attach diverse aromatic aldehydes, creating an extended "tail" to probe the outer rim of the CA IX active site[2].

Causality of Experimental Choices: The 3-amino group is deactivated by the electron-withdrawing chloro and sulfonamide groups. To overcome this poor nucleophilicity, glacial acetic acid catalysis is strictly required to protonate the aldehyde carbonyl, increasing its electrophilicity. Furthermore, because imine formation is reversible, a Dean-Stark apparatus is employed to azeotropically remove water, driving the equilibrium toward the Schiff base product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 eq of 3-amino-4-chloro-N-phenylbenzenesulfonamide in 30 mL of anhydrous toluene.

  • Reagent Addition: Add 1.1 eq of the desired substituted benzaldehyde. Add 0.1 eq of glacial acetic acid (catalyst).

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until water evolution ceases.

  • Reaction Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The disappearance of the starting material and the emergence of a less polar spot indicates successful conversion.

  • Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Characterization: Confirm product identity via IR spectroscopy. Look for the disappearance of the primary amine N-H stretches (3300-3500 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹), while ensuring the S=O stretches (1350 and 1160 cm⁻¹) remain intact[3].

Protocol B: Stopped-Flow Hydration Assay for CA IX Inhibition

Carbonic anhydrase IX is a tumor-associated isoform overexpressed in hypoxic tumors, where it regulates extracellular acidification to promote metastasis[4]. Evaluating the inhibitory potency (


) of the synthesized derivatives requires specialized kinetic assays.

Causality of Experimental Choices: The CA-catalyzed hydration of


 is one of the fastest known enzymatic reactions (

). Standard spectrophotometry cannot capture this kinetic rate. Stopped-flow spectrophotometry enables millisecond mixing of the enzyme-inhibitor complex with the

substrate. Phenol Red is selected as the indicator because its

(~7.3) perfectly overlaps with the assay's initial pH (7.5), allowing precise monitoring of the rapid acidification as

is converted to

and

.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.5, containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in the HEPES buffer for 15 minutes at 20°C to allow equilibrium binding.

  • Substrate Preparation: Prepare a saturated

    
     solution (~15 mM) by bubbling pure 
    
    
    
    gas into distilled water at 20°C for 30 minutes.
  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

    
     substrate solution in the stopped-flow instrument.
    
  • Data Acquisition: Monitor the absorbance decay at 558 nm (the

    
     of the basic form of Phenol Red) over a 10-second window.
    
  • Self-Validating Controls:

    • Positive Control: Acetazolamide (a known pan-CA inhibitor) must yield a

      
       in the established low nanomolar range.
      
    • Negative Control: Vehicle (DMSO < 1% v/v) to establish the uninhibited enzymatic rate.

    • Baseline: Buffer without enzyme to measure the slow, uncatalyzed hydration rate.

  • Analysis: Calculate the initial velocity of the reaction and use the Cheng-Prusoff equation to determine the

    
     value for the inhibitor.
    

Visualizations

Workflow A 3-Amino-4-chloro-N-phenylbenzenesulfonamide (Core Scaffold) B Derivatization at 3-Amino (Schiff Bases, Ureas) A->B Electrophilic Addition C Cyclocondensation (Pyrazole Core) A->C Hydrazine Conversion D CA IX / XII Screening (Targeted Oncology) B->D Isoform Selectivity E COX-2 Screening (Anti-inflammatory) C->E Target Binding F SAR Optimization & ADME Profiling D->F Lead Identification E->F Lead Identification

Caption: Workflow for the derivatization and biological screening of the scaffold.

Mechanism HIF1 Hypoxia (HIF-1α Activation) CA9 CA IX Overexpression (Tumor Cell Surface) HIF1->CA9 Upregulates Acid Extracellular Acidification (Metastasis Promotion) CA9->Acid Hydrates CO2 Death Tumor Cell Apoptosis (Targeted Efficacy) Acid->Death Inhibition causes Inhibitor Sulfonamide Derivative (Zinc Binding) Inhibitor->CA9 Blocks Active Site Inhibitor->Acid Prevents

Caption: Mechanism of CA IX inhibition by sulfonamide derivatives in hypoxic tumors.

References

  • [1] Title: 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 3-amino-4-chloro-N-phenylbenzenesulfonamide as a Novel RNA-Targeting Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Landscape of RNA-Targeted Therapeutics

For decades, the central dogma placed proteins as the primary targets for therapeutic intervention. However, with only a fraction of the proteome considered "druggable," focus has shifted to the vast and functionally diverse world of RNA.[1][2] The human genome is pervasively transcribed, yet only ~3% of these transcripts code for proteins, leaving a vast landscape of non-coding RNAs (ncRNAs) that play critical roles in gene regulation and disease pathology.[3][4] These RNA molecules fold into complex three-dimensional structures, complete with pockets, bulges, and loops that present viable binding sites for small molecules.[5][6]

The sulfonamide moiety, a well-established pharmacophore, has shown potential in various biological contexts, including interactions with nucleic acids.[7][8] Recent high-throughput or phenotypic screens have identified 3-amino-4-chloro-N-phenylbenzenesulfonamide as a promising "hit" compound with potential activity against a disease-relevant RNA target.[5][9] This document provides a structured, multi-tiered framework for the comprehensive evaluation of this compound, guiding researchers from initial biophysical validation to cellular target engagement and functional consequence. The protocols outlined herein are designed to be self-validating, incorporating essential controls to ensure data integrity and build a robust case for its mechanism of action.

Compound Profile: 3-amino-4-chloro-N-phenylbenzenesulfonamide

PropertyValueSource
IUPAC Name 3-amino-4-chloro-N-phenylbenzenesulfonamide[10]
Molecular Formula C₁₂H₁₁ClN₂O₂S[10][11]
Molecular Weight 282.75 g/mol [10][11]
Structure C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N[10]

The Validation Workflow: From Hit to Lead

A rigorous validation cascade is essential to confirm direct binding, quantify affinity and thermodynamics, identify the binding site, and demonstrate a functional cellular effect. This workflow ensures that resources are directed toward compounds with genuine, on-target activity.

G cluster_0 Tier 1: Biophysical Validation cluster_1 Tier 2: Structural & Mechanistic Insights cluster_2 Tier 3: Cellular Target Engagement & Function QC Compound QC (Purity, Solubility) SPR Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) QC->SPR RNA_Prep Target RNA Prep (IVT, Purification) RNA_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, n) SPR->ITC Confirm Direct Binding SHAPE SHAPE-MaP (Binding Site Mapping) ITC->SHAPE NMR NMR Spectroscopy (Structural Perturbations) ITC->NMR Reporter Luciferase Reporter Assay (Target mRNA Stability/Translation) SHAPE->Reporter RT_qPCR RT-qPCR (Target mRNA Levels) Reporter->RT_qPCR Correlate Activity & mRNA Levels Viability Cell Viability Assay (Assess Cytotoxicity) Reporter->Viability Rule out Toxicity

Figure 1. Tiered workflow for validating a novel RNA-targeting small molecule.

Tier 1 Protocols: Biophysical Characterization

The primary goal of this tier is to unequivocally confirm a direct, specific interaction between 3-amino-4-chloro-N-phenylbenzenesulfonamide and the target RNA. We will determine the binding affinity, kinetics, and thermodynamics, which are critical parameters for structure-activity relationship (SAR) studies.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12][13] A biotinylated version of the target RNA is immobilized on a streptavidin-coated chip, and the compound is flowed over as the analyte. This method provides kinetic data (association rate kₐ, dissociation rate kₔ) and the equilibrium dissociation constant (Kₔ).

Methodology:

  • RNA Preparation: Synthesize the target RNA with a 3' or 5' biotin tag via in vitro transcription (IVT) or solid-phase synthesis. For improved ligation efficiency of a biotinylated nucleotide, a 3' poly-A tail of at least four adenines can be incorporated.[14] Purify via denaturing PAGE.

  • Chip Preparation: Use a streptavidin-coated sensor chip (e.g., Biacore SA chip). Precondition the surface with a series of 1-minute injections of 1 M NaCl, 50 mM NaOH.[12]

  • RNA Immobilization:

    • Dilute the biotinylated RNA to ~500 nM in a suitable running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl₂, 0.05% P20).

    • Inject the RNA over one flow cell at a low flow rate (5 µL/min) to achieve an immobilization level of 2000-3000 Response Units (RU).[12]

    • Crucial Control: Immobilize a non-binding control RNA (e.g., a scrambled sequence of similar length and GC content) on a reference flow cell to subtract non-specific binding signals.[12][15]

  • Analyte Injection (Kinetic Titration):

    • Prepare a serial dilution of 3-amino-4-chloro-N-phenylbenzenesulfonamide in running buffer, typically ranging from 0.1x to 10x the expected Kₔ. Include a zero-concentration (buffer only) injection for double referencing.

    • Inject each concentration over both the target and reference flow cells at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.[16]

    • Allow sufficient association and dissociation time to observe the full binding curve.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₔ, and calculate Kₔ (kₔ/kₐ).

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Principle: ITC directly measures the heat released or absorbed during a binding event.[17] By titrating the compound into a solution containing the RNA, one can determine the binding affinity (Kₐ, reciprocal of Kₔ), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single, label-free experiment.[18][19] This provides a complete thermodynamic profile of the interaction (ΔG, ΔH, -TΔS).

Methodology:

  • Sample Preparation:

    • Critical: Both the RNA and the compound must be in identical, extensively dialyzed, or buffer-exchanged buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂).[18] Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Prepare ~300 µL of RNA in the sample cell at a concentration of 10-20 µM.

    • Prepare ~60 µL of the compound in the syringe at a concentration 10-15 times that of the RNA.[19]

    • Thoroughly degas all solutions immediately before the experiment.[17]

  • Instrument Setup:

    • Set the experiment temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Program the injection series: typically one initial 0.4 µL injection (to be discarded in analysis) followed by 18-20 injections of 2 µL each.[18]

  • Running the Experiment:

    • Load the RNA into the sample cell and the compound into the injection syringe.

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration run.

  • Control Experiment: To determine the heat of dilution, perform an identical titration of the compound into buffer alone. This value will be subtracted from the experimental data.[19]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting isotherm to a one-site binding model to determine n, Kₐ, and ΔH.[19]

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (ka, kd), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KA), Stoichiometry (n)
Principle Mass change at a surfaceHeat change in solution
Label Requirement Label-free analyte (target is immobilized)Completely label-free
Throughput Moderate to HighLow to Moderate
Material Usage Low (µg of RNA)High (mg of RNA)
Key Insight "How fast?" (Binding/unbinding rates)"Why?" (Driving forces: enthalpy vs. entropy)

Tier 2 Protocols: Binding Site Identification

Identifying where the compound binds on the RNA is crucial for mechanism-of-action studies and future lead optimization. SHAPE-MaP provides nucleotide-resolution information on RNA structure and ligand-induced conformational changes.

Protocol: SHAPE-MaP Footprinting

Principle: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful chemical probing technique that measures RNA flexibility at single-nucleotide resolution.[20] SHAPE reagents (e.g., 1M7 or NAI) preferentially acylate the 2'-hydroxyl group of flexible, unpaired nucleotides.[21] This modification causes a reverse transcriptase to stall or misincorporate a nucleotide during cDNA synthesis, which can be detected by sequencing. A ligand binding to the RNA will "protect" its binding site from the SHAPE reagent, resulting in a "footprint" of decreased reactivity.

Methodology:

  • RNA Folding: Refold the target RNA in a suitable buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) by heating to 95°C for 2 min and snap-cooling on ice.

  • Ligand Incubation: Prepare four reactions:

    • (+) Ligand: Folded RNA + 3-amino-4-chloro-N-phenylbenzenesulfonamide (at ~10x Kₔ).

    • (-) Ligand (DMSO control): Folded RNA + equivalent volume of DMSO.

    • Denatured Control: Unfolded RNA (e.g., in 50 mM sodium borate, pH 8.0).

    • No-Reagent Control: Folded RNA + DMSO (no SHAPE reagent).

    • Incubate at 37°C for 15 minutes.

  • SHAPE Modification:

    • Add the SHAPE reagent (e.g., 1M7) to the (+) Ligand, (-) Ligand, and Denatured Control tubes.

    • Incubate for 5 minutes at 37°C.

    • Quench the reaction and purify the RNA.

  • Reverse Transcription (MaP):

    • Anneal a fluorescently labeled or sequence-specific primer to the modified RNA.

    • Perform reverse transcription using a reverse transcriptase under conditions that promote misincorporation at modified sites (e.g., using SuperScript IV in a Mn²⁺-containing buffer).[21][22]

  • Sequencing and Analysis:

    • Prepare libraries from the resulting cDNA and perform next-generation sequencing.[23]

    • Analyze the sequencing data to calculate mutation rates at each nucleotide position.

    • Normalize reactivity profiles and compare the (+) Ligand and (-) Ligand conditions. Regions of significantly reduced reactivity in the presence of the compound represent the binding footprint.

Tier 3 Protocols: Cellular Activity and Target Engagement

The ultimate test of a therapeutic candidate is its ability to function within the complex environment of a living cell. These assays are designed to confirm that the compound engages its RNA target in cells and produces the desired functional outcome.

G compound Compound Enters Cell rna_target Binds to Target mRNA (e.g., in 3' UTR) compound->rna_target Target Engagement translation Modulates Translation rna_target->translation Functional Effect luciferase Luciferase Protein Output (Measured as Luminescence) translation->luciferase Quantifiable Readout

Figure 2. Logic of a luciferase reporter assay for RNA-targeting compounds.
Protocol: Dual-Luciferase Reporter Assay for Functional Readout

Principle: This assay is a workhorse for studying post-transcriptional gene regulation.[24] The putative RNA target sequence (or the full 3' UTR of its host mRNA) is cloned downstream of a primary reporter gene (e.g., Firefly luciferase). A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected as an internal control for transfection efficiency and cell viability.[25] If the compound binds to the target RNA sequence and, for example, inhibits translation or promotes mRNA decay, a decrease in the Firefly-to-Renilla luminescence ratio will be observed.[26]

Methodology:

  • Vector Construction: Clone the RNA target sequence into the 3' UTR of the Firefly luciferase gene in a suitable reporter vector (e.g., pmirGLO).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a disease-relevant cell line) in a 96-well plate.

    • Co-transfect the cells with the reporter plasmid and a control plasmid (e.g., one expressing Renilla luciferase).

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a dose-response curve of 3-amino-4-chloro-N-phenylbenzenesulfonamide. Include a vehicle-only (DMSO) control.

    • Incubate for an additional 24-48 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-based luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luminescence.

    • Normalize the ratios to the vehicle-only control.

    • Plot the normalized ratio against the compound concentration to determine the IC₅₀.

    • Crucial Control: In parallel, run the assay with a reporter construct containing a mutated, non-binding version of the RNA target. The compound should show significantly reduced activity against this control construct.

Protocol: RT-qPCR for Target mRNA Levels

Principle: To distinguish between effects on translation and mRNA stability, it is essential to measure the levels of the reporter mRNA.[27] Real-time quantitative PCR (RT-qPCR) can quantify the amount of luciferase mRNA in treated versus untreated cells.

Methodology:

  • Cell Treatment and RNA Extraction: Treat transfected cells with the compound as in the luciferase assay. At the endpoint, lyse the cells and extract total RNA using a standard kit (e.g., TRIzol or column-based).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT).

  • qPCR:

    • Perform qPCR using primers specific for the Firefly luciferase mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run reactions for: (1) No-template control, (2) No-reverse-transcriptase control, (3) Vehicle-treated sample, (4) Compound-treated sample.

  • Data Analysis:

    • Calculate the change in Firefly luciferase mRNA levels relative to the housekeeping gene using the ΔΔCt method.

    • Interpretation: If luciferase activity decreases without a corresponding decrease in mRNA levels, the compound likely acts as a translational repressor. If both activity and mRNA levels decrease, it likely induces mRNA decay.

Conclusion and Future Directions

This comprehensive guide provides a robust, multi-tiered strategy for validating and characterizing 3-amino-4-chloro-N-phenylbenzenesulfonamide as a novel RNA-targeting ligand. By systematically progressing through biophysical confirmation, structural analysis, and cellular functional assays, researchers can build a compelling, data-driven case for its mechanism of action. Positive results from this workflow would justify advancement into lead optimization, in vivo efficacy studies, and ultimately, the development of a new class of RNA-based therapeutics.

References

  • Becker, W. R., et al. (2019). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods in Enzymology, 623, 1-28. [Link]

  • Sztuba-Solinska, J., et al. (2021). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 16, 4444-4473. [Link]

  • Connelly, C. M., et al. (2016). The Emerging Role of RNA as a Therapeutic Target for Small Molecules. Cell Chemical Biology, 23(9), 1077-1090. [Link]

  • Zhang, J., et al. (2020). Targeting RNA structures in diseases with small molecules. Essays in Biochemistry, 64(5), 741-753. [Link]

  • Sengupta, D. (2021). Role of RNA as a Drug Target. AZoLifeSciences. Retrieved March 7, 2026, from [Link]

  • Summary of biophysical techniques to study RNA complexes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Guan, L., & Disney, M. D. (2019). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Current Opinion in Biotechnology, 58, 134-142. [Link]

  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology, 56, 123-140. [Link]

  • Tomezsko, P. J., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7890. [Link]

  • Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE. (n.d.). Eclipsebio. Retrieved March 7, 2026, from [Link]

  • Zarnack, K., et al. (2013). Analysis of RBP Regulation and Co-regulation of mRNA 3′ UTR Regions in a Luciferase Reporter System. Methods in Molecular Biology, 987, 237-251. [Link]

  • Chordia, N., & Kumar, A. (2019). RNA as a Drug Target and its Tools and Databases. Journal of Biotechnology and Biomedicine, 2, 009-014. [Link]

  • Exploring RNA as a Drug Target. (2021). Biocompare. Retrieved March 7, 2026, from [Link]

  • RNA-Targeting Small Molecule Drugs. (n.d.). Drug Discovery Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Arney, J. W., & Weeks, K. M. (2022). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Biochemistry, 61(15), 1625-1632. [Link]

  • Protocol for monitoring mRNA translation and degradation in human cell-free lysates. (n.d.). STAR Protocols. Retrieved March 7, 2026, from [Link]

  • Tomezsko, P. J., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2'-OH Adducts. PubMed, 24(9), 7890. [Link]

  • Wilson, W. D., & Li, K. (2013). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods, 64(1), 40-49. [Link]

  • Discovery of RNA-targeted small molecules through the merging of experimental and computational technologies. (2022). Taylor & Francis Online. [Link]

  • Thompson, R. D., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 623, 29-65. [Link]

  • Nakai, T., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology, 18(11), 2414-2423. [Link]

  • Nakai, T., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. PMC. [Link]

  • Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs. (2014). MDPI. [Link]

  • Luciferase reporter and mRNA stability assays to measure the effect of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction. (2022). RSC Medicinal Chemistry. [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A Cell-Based Screening Assay for rRNA-Targeted Drug Discovery. (2024). PubMed. [Link]

  • Feig, A. L. (2011). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 747, 269-282. [Link]

  • Jones, C. P., & Ferré-D'Amaré, A. R. (2015). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in Enzymology, 553, 165-180. [Link]

  • Thomas, R. (2017). A quantitative RT-PCR assay to monitor luciferase reporter mRNA levels. eScholarship. [Link]

  • 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. (n.d.). Gsrs. Retrieved March 7, 2026, from [Link]

  • Using Isothermal Titration Calorimetry Technique for Structural Studies. (2016). News-Medical.net. [Link]

  • Yamamoto, T., et al. (2014). Sulfonamide-bridged nucleic acid: synthesis, high RNA selective hybridization, and high nuclease resistance. Bioorganic & Medicinal Chemistry, 22(21), 5858-5864. [Link]

  • Feig, A. L. (2007). Applications of isothermal titration calorimetry in RNA biochemistry and biophysics. Biopolymers, 87(5-6), 293-301. [Link]

  • Vincent, H. A., et al. (2013). An Improved Method for Surface Immobilisation of RNA: Application to Small Non-Coding RNA - mRNA Pairing. PLOS ONE, 8(11), e79142. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved March 7, 2026, from [Link]

  • Sulfonamides. (2024). YouTube. [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulphonamide. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. (n.d.). UNC Chemistry Department. Retrieved March 7, 2026, from [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). MDPI. [Link]

  • Sulfonylation of RNA 2′-OH groups. (2023). PMC. [Link]

  • Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. (2021). PMC. [Link]

  • A beginner's guide to surface plasmon resonance. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

common issues in the synthesis of N-phenylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylbenzenesulfonamides. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we focus on the mechanistic causality behind each experimental step, equipping researchers and drug development professionals with self-validating workflows and targeted troubleshooting strategies for sulfonamide synthesis.

Self-Validating Experimental Protocol

The reaction between aniline and benzenesulfonyl chloride is a foundational transformation in medicinal chemistry[1]. However, achieving high purity and yield requires precise control over reaction kinetics and thermodynamics.

Step-by-Step Methodology:

  • Preparation: Dissolve aniline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2][3].

    • Causality: The use of strictly anhydrous solvents prevents the competitive hydrolysis of benzenesulfonyl chloride into unreactive benzenesulfonic acid[3][4].

  • Base Addition: Add pyridine (1.2 equiv) to the solution.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate[1][3].

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath[2][4].

    • Causality: Sulfonylation is highly exothermic. Depressing the temperature controls the reaction rate and critically suppresses the formation of the di-sulfonylated byproduct (N,N-bis(phenylsulfonyl)aniline)[4].

  • Electrophile Addition: Add benzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes[2].

    • Causality: Dropwise addition ensures the electrophile is the limiting reagent in solution at any given moment, kinetically favoring mono-sulfonylation over di-sulfonylation[4].

  • Propagation & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–6 hours[3][5]. Validate reaction completion via Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Quench with water, then wash the organic layer with 1M HCl[2].

    • Causality: The acid wash protonates unreacted aniline and pyridine, converting them into water-soluble salts that are easily partitioned into the aqueous waste[2].

  • Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-phenylbenzenesulfonamide[2].

Quantitative Data: Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the final yield. The table below summarizes validated reaction parameters for the synthesis of N-phenylbenzenesulfonamide.

AmineSulfonyl ChlorideBaseSolventTemp (°C)Reported Yield (%)Ref
AnilineBenzenesulfonyl chloridePyridinePyridine (Neat)0–25100[3][6]
AnilineBenzenesulfonyl chlorideTriethylamine (TEA)THF0 to RT86[3][6]
AnilineBenzenesulfonyl chlorideTriethylamine (TEA)Diethyl ether085[3]

Chemical Separation Workflow

When standard recrystallization fails to remove impurities, a chemically driven liquid-liquid extraction can isolate the desired mono-sulfonamide by exploiting its unique pKa (~10).

WorkupLogic Crude Crude Reaction Mixture (Product, Aniline, Pyridine, Disulfonamide) AcidWash Wash with 1M HCl Crude->AcidWash Aq1 Aqueous Layer (Anilinium & Pyridinium salts) AcidWash->Aq1 Discard Org1 Organic Layer (Product, Disulfonamide, Sulfonic Acid) AcidWash->Org1 BaseWash Extract with 1M NaOH Org1->BaseWash Org2 Organic Layer (Neutral Disulfonamide) BaseWash->Org2 Discard/Recycle Aq2 Aqueous Layer (Deprotonated Sulfonamide & Sulfonate) BaseWash->Aq2 Acidify Acidify with HCl to pH 2 Extract with DCM Aq2->Acidify Pure Pure N-Phenylbenzenesulfonamide Acidify->Pure

Logical workflow for the chemical separation of N-phenylbenzenesulfonamide from impurities.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a mass corresponding to M+140. How do I prevent this side reaction? A: A mass of M+140 indicates over-sulfonylation (formation of the di-sulfonamide). This occurs because the primary sulfonamide product still possesses a nucleophilic N-H bond, allowing it to react with a second equivalent of benzenesulfonyl chloride[4]. To mitigate this:

  • Strictly control stoichiometry by using a slight excess of aniline (e.g., 1.1 equiv) relative to the sulfonyl chloride[4].

  • Maintain the reaction at 0 °C during the electrophile addition to kinetically disfavor the secondary reaction[4].

Q: The reaction stalled, and I recovered mostly benzenesulfonic acid instead of the product. What went wrong? A: Benzenesulfonic acid is the direct hydrolysis product of benzenesulfonyl chloride[3][4]. This indicates the presence of moisture in your reaction system. The electrophilic sulfur is highly susceptible to attack by water. Ensure that your solvents are strictly anhydrous, your glassware is oven-dried, and your benzenesulfonyl chloride reagent is fresh and stored under an inert atmosphere[3].

Q: I lost my product during the basic aqueous workup. Where did it go? A: The N-H proton of N-phenylbenzenesulfonamide is highly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. If your aqueous wash is too basic (e.g., using 1M NaOH instead of mild NaHCO₃ during a standard wash), the sulfonamide deprotonates and partitions into the aqueous layer as a water-soluble sodium salt[3]. To recover your product, acidify the aqueous layer to pH 2-3 with HCl; the neutral sulfonamide will precipitate or can be re-extracted with DCM[3].

Q: Emulsions keep forming during my liquid-liquid extraction. How can I break them? A: Emulsions in this synthesis are typically caused by unreacted aniline or pyridinium salts acting as surfactants at the aqueous-organic interface[3]. Ensure your initial 1M HCl wash is thorough enough to completely protonate and remove these basic amines. If an emulsion persists, filtering the biphasic mixture through a pad of Celite or adding brine to increase the ionic strength of the aqueous layer will force phase separation.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. cbijournal.com. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 3-amino-4-chloro-N-phenylbenzenesulfonamide and other similarly challenging compounds in experimental assays. Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR), making effective solubilization a critical first step for reliable results.[1][2]

This resource is structured in a question-and-answer format to directly address common problems, from initial stock solution preparation to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. How should I prepare my initial stock solution of 3-amino-4-chloro-N-phenylbenzenesulfonamide?

A1: The industry-standard starting point for a poorly soluble compound is to create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).

Most organic small molecules, including sulfonamides, are readily soluble in DMSO, a powerful, polar aprotic solvent. It is recommended to prepare a stock solution at a concentration of 10-20 mM.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the required mass of 3-amino-4-chloro-N-phenylbenzenesulfonamide (M.W. 282.75 g/mol ).[3][4][5]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO. Using fresh DMSO is crucial as absorbed water can decrease the solubility of hydrophobic compounds.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If particulates remain, brief sonication or warming the solution in a 37°C water bath can facilitate dissolution.[6]

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption, which can cause compound precipitation over time.[2][7]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?

A2: This is a very common problem known as aqueous precipitation. While DMSO is an excellent solvent, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous medium. The hydrophobic compound "crashes out" as it is exposed to the aqueous environment.[8][9]

The key is to maintain the compound's solubility at its final working concentration in the assay. Below is a decision-making workflow and detailed strategies to address this.

Workflow for Troubleshooting Aqueous Precipitation

G start Compound precipitates in aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 s1 Strategy 1: Optimize DMSO Dilution Protocol q1->s1 Yes s2 Strategy 2: Use an Aqueous Co-solvent q1->s2 No, or still precipitates s1->s2 Still precipitates end_success Compound Solubilized Run Assay with Controls s1->end_success s3 Strategy 3: Adjust Buffer pH s2->s3 Still precipitates s2->end_success s4 Strategy 4: Add a Surfactant s3->s4 Still precipitates s3->end_success s5 Strategy 5: Use Cyclodextrins s4->s5 Still precipitates or assay interference s4->end_success s5->end_success

Caption: Decision workflow for selecting a solubilization strategy.

Q3: What is the correct way to dilute my DMSO stock to prevent precipitation? (Strategy 1)

A3: Avoid making large, single-step dilutions directly from a high-concentration DMSO stock into your aqueous buffer. Instead, perform an intermediate dilution step.

Mechanism: By first creating an intermediate dilution in DMSO, you lower the compound concentration before introducing it to the aqueous phase. This reduces the magnitude of the solvent change, making precipitation less likely.

Protocol: Intermediate Dilution

  • Prepare Intermediate Stock: From your 10 mM DMSO stock, prepare an intermediate dilution series (e.g., 1 mM, 100 µM) in 100% DMSO.

  • Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to your final assay buffer. The goal is to keep the final concentration of DMSO in the assay as low as possible (typically ≤0.5%) to avoid artifacts.[6] Always run a vehicle control with the same final DMSO concentration.

Q4: My compound still precipitates even with optimized dilution. What are co-solvents and how do I use them? (Strategy 2)

A4: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the polarity of the solvent mixture, thereby increasing the solubility of hydrophobic compounds. [10][11][12]

Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]

Co-SolventTypical Final ConcentrationProsCons
Ethanol 1-5% (v/v)Effective, common lab reagent.Can denature some proteins at higher concentrations.
Propylene Glycol (PG) 1-10% (v/v)Less volatile than ethanol, good solubilizer.Can increase viscosity; potential for protein interaction.
PEG 400 1-20% (v/v)High solubilization potential for very hydrophobic compounds.[13]Can interfere with some assay readouts; may affect cell membranes.

Protocol: Using a Co-Solvent

  • Select a Co-solvent: Start with ethanol or PG.

  • Prepare Buffer: Add the co-solvent to your assay buffer to the desired final concentration (e.g., prepare a buffer containing 5% ethanol).

  • Test for Protein/Assay Compatibility: Before adding your compound, ensure that the co-solvent concentration does not negatively impact your protein's activity or assay components. Run a vehicle control with the co-solvent buffer.

  • Add Compound: Add the compound (from its DMSO stock) to the co-solvent-containing buffer and observe for precipitation.

Q5: My compound has amine and sulfonamide groups. Can I use pH to improve its solubility? (Strategy 3)

A5: Yes, pH modification can be a highly effective strategy for compounds with ionizable functional groups.

Mechanism: The solubility of 3-amino-4-chloro-N-phenylbenzenesulfonamide is pH-dependent due to its two ionizable groups: a basic aromatic amine (-NH₂) and a weakly acidic sulfonamide (-SO₂NH-).[14][15]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), forming a salt which is generally more water-soluble.[14]

  • In alkaline conditions (high pH): The sulfonamide group can be deprotonated (-SO₂N⁻-), also forming a salt and increasing solubility.[15]

The key is to shift the pH of your assay buffer away from the compound's isoelectric point (the pH at which it has no net charge and is least soluble).

Protocol: pH Adjustment

  • Determine pH Stability: First, ensure your target protein and assay are stable and active across the pH range you plan to test.

  • Prepare Buffers: Make a series of your assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.5).

  • Test Solubility: Add your compound from the DMSO stock to each buffer and visually inspect for precipitation.

  • Validate Assay Performance: Confirm that the optimal pH for solubility does not compromise the assay's performance by running full controls.

Q6: What are surfactants and when should I consider using them? (Strategy 4)

A6: Surfactants (surface active agents) are molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. They can increase the solubility of poorly soluble compounds and prevent their adsorption to surfaces.[16][17]

Mechanism: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into micelles. The hydrophobic compound can partition into the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous solution.[18] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used as they are less likely to denature proteins than ionic surfactants.[16][19]

SurfactantTypical Final ConcentrationProsCons
Tween® 20 0.005% - 0.1% (v/v)Commonly used, effective at low concentrations.Can interfere with fluorescence-based assays; may affect protein structure at high concentrations.[16]
Triton™ X-100 0.005% - 0.1% (v/v)Reduces non-specific binding to plasticware.[16]Can interfere with some enzymatic assays; higher UV absorbance.

Protocol: Using a Surfactant

  • Select a Surfactant: Tween® 20 is a good first choice.

  • Prepare Buffer: Add the surfactant to your assay buffer at a low concentration (e.g., 0.01%).

  • Validate Assay: Run controls to ensure the surfactant does not inhibit your enzyme or interfere with the assay signal. Surfactants can perturb protein tertiary structure, so this validation is critical.[16][20]

  • Test Compound Solubility: Add the compound and check for solubility.

Q7: I've heard about cyclodextrins for solubility enhancement. How do they work? (Strategy 5)

A7: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They are an advanced option when other methods fail or cause assay interference.[21][22]

Mechanism: The poorly soluble compound gets encapsulated within the hydrophobic "pocket" of the cyclodextrin molecule, forming an inclusion complex.[23][24] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.[25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[24]

Protocol: Using Cyclodextrins

  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer. This may require gentle warming.

  • Form the Complex: Add your compound (from a concentrated DMSO stock) to the CD-containing buffer. Vortex or sonicate to facilitate the formation of the inclusion complex.

  • Validate Assay: It is crucial to run controls to confirm that the CD itself or the CD-compound complex does not interfere with your assay. The complex formation can alter the free concentration of your compound, which may need to be accounted for in binding or activity studies.[26]

Summary and Best Practices
  • Always start with a high-quality DMSO stock. Proper compound management and storage are foundational to reproducible science.[7][27][28][29]

  • Introduce changes one at a time. When troubleshooting, only change one variable (e.g., co-solvent, pH) at a time to isolate the effective solution.

  • Validation is non-negotiable. For every solubilizing agent you add, you must run a corresponding vehicle control to ensure the agent itself is not producing an artifact in your assay.

  • Visual inspection is key. Before taking any measurements, visually inspect your assay plates for any signs of precipitation (cloudiness, particulates).

By systematically applying these strategies, you can overcome the challenges posed by poorly soluble compounds like 3-amino-4-chloro-N-phenylbenzenesulfonamide, leading to more accurate and reliable assay data.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Shaw, J., et al. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Manchester. [Link]

  • Mohammad, T., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Das, S., et al. (2024). Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. Biotium. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Biolin Scientific. (2023). How is the protein-surface interaction influenced by the presence of surfactant? [Link]

  • Shelton, J. L., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • de Almeida, A. G. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • ResearchGate. (n.d.). The Effect of Surfactants on Surface-Induced Denaturation of Proteins: Evidence of an Orientation-Dependent Mechanism. [Link]

  • Hamilton Company. (n.d.). Compound Handling. [Link]

  • Uekama, K., et al. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Chemical and Pharmaceutical Bulletin. [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. [Link]

  • ACS Publications. (2005). Thermodynamic Analysis of the Impact of the Surfactant−Protein Interactions on the Molecular Parameters and Surface Behavior of Food Proteins. [Link]

  • Inxight Drugs. (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. [Link]

  • National Analytical Corporation. (n.d.). 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide. [Link]

  • MDPI. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. [Link]

  • SIELC Technologies. (2018). 3-Amino-4-chloro-N-phenylbenzenesulphonamide. [Link]

  • IP Innovative Publication. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. [Link]

  • ResearchGate. (n.d.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. [Link]

  • IntechOpen. (2021). Ternary Solid Dispersion Strategy for Solubility Enhancement of Poorly Soluble Drugs by Co-Milling Technique. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Global Substance Registration System. (n.d.). 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-4-Chloro-N-Phenylbenzenesulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation and purification of 3-amino-4-chloro-N-phenylbenzenesulfonamide (Molecular Weight: 282.75 g/mol , Formula: C₁₂H₁₁ClN₂O₂S) .

This compound presents a unique crystallization profile. The presence of a basic 3-amino group, an acidic sulfonamide proton, and highly lipophilic aromatic rings creates competing hydrogen-bonding networks. This often leads to unpredictable polymorphism, oxidative degradation, and Liquid-Liquid Phase Separation (LLPS)—commonly known in the lab as "oiling out." This guide provides field-validated, self-correcting protocols to ensure you achieve high-purity, thermodynamically stable crystalline API intermediates.

Part 1: Physicochemical Profiling & Solvent Selection

Before troubleshooting, we must establish the causality behind solvent-solute interactions. The sulfonamide moiety dictates that polar protic solvents (like ethanol) will heavily solvate the molecule via hydrogen bonding, often widening the Metastable Zone Width (MSZW) to a point where rapid cooling forces the compound to crash out as an oil rather than nucleate as a crystal.

To prevent this, we rely on a binary solvent/anti-solvent system that allows for precise control over the supersaturation curve.

Table 1: Solvent Selection Matrix for Crystallization
Solvent SystemRoleSolvation CapacityCrystallization Behavior & Causality
Ethyl Acetate (EtOAc) Primary SolventHigh (at reflux)Excellent dissolution. However, cooling neat EtOAc rapidly leads to high supersaturation and amorphous precipitation.
EtOAc / Heptane Solvent / Anti-solventTunableOptimal. Heptane acts as a strict anti-solvent, allowing researchers to manually titrate the solution to the exact cloud point, controlling nucleation kinetics.
Ethanol / Water Co-solventModerate to HighHigh risk of "oiling out." Strong hydrogen bonding networks delay nucleation, causing the solute to separate as a liquid eutectic phase.
Toluene RecrystallizationLow to ModerateGood for rejecting polar impurities, but requires elevated temperatures (>90°C) which risks oxidizing the 3-amino group.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this?

Causality: "Oiling out" (LLPS) occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute-solvent eutectic mixture. Instead of forming a solid crystal lattice, the compound separates as a solute-rich liquid phase . The Fix:

  • Re-dissolve: Immediately reheat the mixture until the oil completely dissolves back into a single clear phase. Do not attempt to cool an oiled-out mixture, as it will trap impurities.

  • Adjust the Matrix: Add 10-15% more of your primary solvent (e.g., EtOAc) to lower the overall supersaturation level.

  • Seed the Solution: Cool the solution strictly to 5°C below its saturation temperature and introduce a few milligrams of pure 3-amino-4-chloro-N-phenylbenzenesulfonamide seed crystals. This bypasses the energy barrier for primary nucleation, forcing the molecules to adopt a solid lattice rather than a liquid phase.

Q2: The isolated crystals are yellow or light brown instead of white. What causes this discoloration?

Causality: The 3-amino group on the benzene ring is highly susceptible to oxidative degradation, especially when exposed to atmospheric oxygen at elevated temperatures during the dissolution phase. These oxidized byproducts are highly conjugated and deeply colored. The Fix: Implement a decolorization protocol. Add 1-5% (by weight) activated charcoal to the hot solution. The porous carbon matrix preferentially adsorbs the large, highly conjugated colored impurities. Perform a hot filtration under an inert atmosphere (Nitrogen or Argon) to remove the charcoal before initiating the cooling ramp.

Q3: My product isolated as an amorphous powder with a broad melting point. How do I achieve a consistent polymorph?

Causality: Amorphous precipitation is a kinetic phenomenon caused by a cooling rate that is too rapid. The molecules do not have the thermodynamic time required to orient themselves into their lowest-energy crystalline lattice. The Fix: Control your cooling ramp. Do not transfer a boiling flask directly to an ice bath. Instead, program a cooling rate of 0.1°C to 0.5°C per minute.

Part 3: Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Self-Validating)

This protocol utilizes EtOAc/Heptane to maintain strict control over the MSZW.

  • Dissolution: Suspend 10.0 g of crude 3-amino-4-chloro-N-phenylbenzenesulfonamide in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Heating: Heat the suspension to 65°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Anti-Solvent Titration: Dropwise, add Heptane (anti-solvent) to the vigorously stirred hot solution until a faint, persistent turbidity (the cloud point) is observed.

  • Self-Validation Step: Add exactly 1.0 mL of EtOAc to the turbid solution. If the solution turns crystal clear, your solvent ratio is perfectly balanced at the edge of the metastable zone. If it remains turbid, you have added too much Heptane; add EtOAc until clear.

  • Seeding: Cool the clear solution to 50°C. Add 50 mg of pure seed crystals. You should observe secondary nucleation occurring exclusively around the seeds.

  • Cooling Ramp: Reduce the temperature to 20°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry via a Büchner funnel, wash with 10 mL of ice-cold Heptane, and dry under a vacuum at 40°C to a constant weight.

Protocol B: Decolorization and Hot Filtration
  • Dissolve the discolored crude material in the minimum amount of hot EtOAc (70°C).

  • Remove from heat momentarily and carefully add 5% w/w activated charcoal (adding charcoal to a boiling solvent can cause violent bumping).

  • Boil gently under a nitrogen blanket for 15 minutes.

  • Filter the hot suspension through a pre-warmed Celite pad into a pre-heated receiving flask.

  • Validation: Compare the UV-Vis absorbance of the mother liquor before and after treatment. A successful filtration will show a near-complete baseline drop in the 400-500 nm visible region.

Part 4: Crystallization Troubleshooting Workflow

Below is the logical decision tree for diagnosing and resolving issues during the crystallization of this specific sulfonamide.

CrystallizationTroubleshooting Start Crude 3-Amino-4-chloro- N-phenylbenzenesulfonamide Dissolution Dissolution in Primary Solvent (e.g., EtOAc at 65°C) Start->Dissolution CheckColor Is the solution discolored (yellow/brown)? Dissolution->CheckColor Charcoal Add Activated Charcoal (1-5% wt) & Hot Filtration under N2 CheckColor->Charcoal Yes Cooling Controlled Cooling Ramp (0.1 - 0.5 °C/min) CheckColor->Cooling No Charcoal->Cooling CheckState Observe Phase State During Cooling Cooling->CheckState OilingOut Oiling Out (LLPS) Liquid droplets form CheckState->OilingOut Phase Sep Amorphous Amorphous Powder No distinct habit CheckState->Amorphous Kinetic Crash Crystals High-Purity Crystalline API (White, well-defined habit) CheckState->Crystals Optimal FixOil Reheat to clear. Adjust Solvent Ratio. Introduce Seed Crystals at 50°C OilingOut->FixOil FixOil->Cooling FixAmorphous Re-dissolve. Decrease cooling rate. Ensure MSZW control. Amorphous->FixAmorphous FixAmorphous->Cooling

Figure 1: Decision-tree workflow for troubleshooting 3-amino-4-chloro-N-phenylbenzenesulfonamide crystallization.

References

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. PubChem, National Center for Biotechnology Information. Available at:[Link]

refining the purification process of crude 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS RN: 94160-04-0)[1]. This compound serves as a critical intermediate in the synthesis of complex sulfonamide-based therapeutics. Because its synthesis typically involves the reduction of a nitro-aromatic precursor (4-chloro-3-nitro-N-phenylbenzenesulfonamide), crude mixtures often contain unreacted starting materials, over-reduced dechlorination products, and transition metal catalyst residues.

This guide provides researchers and drug development professionals with a self-validating purification methodology grounded in the unique physicochemical properties of the molecule, followed by targeted troubleshooting FAQs.

Part 1: Physicochemical Profile

To design an effective purification strategy, we must first analyze the compound's quantitative properties. The presence of both a weakly basic aniline-type amine and a weakly acidic secondary sulfonamide dictates its solubility and partitioning behavior ([2]).

Table 1: Physicochemical Properties Relevant to Purification

PropertyValueRelevance to Purification Strategy
Molecular Formula C12H11ClN2O2SBaseline for mass spectrometry (MS) validation[1].
Molecular Weight 282.75 g/mol Required for stoichiometric calculations during extraction[2].
Hydrogen Bond Donors 2Influences crystallization solvent selection (e.g., ethanol/water)[2].
Hydrogen Bond Acceptors 4Enhances solubility in polar aprotic solvents (e.g., EtOAc)[2].
Topological Polar Surface Area 80.6 ŲIndicates moderate polarity; guides chromatography eluent choice[2].

Part 2: Mechanistic Purification Workflow

The most robust, scalable method for purifying this specific intermediate is an acid-base extraction . This method exploits the acidic nature of the secondary sulfonamide proton (pKa ~ 8.5) to separate the target molecule from neutral and basic impurities.

PurificationWorkflow N1 Crude Reaction Mixture in EtOAc N2 Liquid-Liquid Extraction (1M NaOH) N1->N2 Add NaOH N3 Organic Phase (Neutral/Basic Impurities) N2->N3 Discard N4 Aqueous Phase (Target Sulfonamide Salt) N2->N4 Separate N5 Acidification (Conc. HCl to pH 3) N4->N5 Neutralize N6 Precipitation & Filtration N5->N6 Reprotonate N7 Pure 3-amino-4-chloro- N-phenylbenzenesulfonamide N6->N7 Isolate

Acid-base extraction workflow for 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Standard Operating Procedure (SOP): Self-Validating Extraction
  • Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Causality: EtOAc is a polar aprotic solvent that readily dissolves the target compound and organic impurities, while remaining immiscible with water.

  • Alkaline Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M NaOH and agitate vigorously. Vent frequently.

    • Causality: The strong base deprotonates the secondary sulfonamide, forming a highly water-soluble sodium salt. The target compound migrates entirely to the aqueous layer. Basic impurities (like unreacted aniline) and neutral byproducts (like azo dimers) remain in the EtOAc layer.

  • Phase Separation: Collect the lower aqueous layer. Wash the retained EtOAc layer with one more half-volume of 1M NaOH to ensure complete extraction. Combine the aqueous layers and discard the organic phase.

  • Acidification & Precipitation: Place the combined aqueous layer in an ice bath. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 3-4 (verify with pH paper).

    • Causality: Lowering the pH reprotonates the sulfonamide nitrogen. Because the neutral 3-amino-4-chloro-N-phenylbenzenesulfonamide has poor aqueous solubility, it precipitates out of solution as a solid.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl salts.

  • Recrystallization (Optional but Recommended): Dissolve the solid in a minimum amount of boiling ethanol. Add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature.

    • Causality: The mixed solvent system leverages the temperature-dependent solubility of the compound, yielding high-purity crystalline needles.

Part 3: Troubleshooting Guides & FAQs

Q1: I used catalytic hydrogenation (Pd/C) for the nitro reduction, but LC-MS shows a major impurity with a mass of 248.75 g/mol (-34 Da). What happened, and how do I remove it? A: You are observing a hydrodechlorination side-reaction. Palladium on carbon (Pd/C) is highly active and can undergo oxidative addition into the aryl-chloride bond, followed by reductive elimination with hydrogen, replacing the chlorine atom with a hydrogen atom (a loss of ~34 Da).

  • Resolution: To prevent this during synthesis, poison the catalyst slightly (e.g., using Lindlar's catalyst or adding a catalytic amount of diphenyl sulfide), or switch to a milder reduction method such as the Béchamp reduction (Iron powder and HCl). If the impurity is already present, it cannot be removed by the acid-base extraction SOP because the dechlorinated byproduct is also an acidic sulfonamide. You must purify the mixture via silica gel column chromatography using a Hexane/EtOAc gradient.

Q2: Following the Béchamp reduction (Fe/HCl), my crude product is heavily contaminated with a fine, rust-colored powder that passes right through standard filter paper. How do I remove this? A: The rust-colored powder consists of colloidal iron oxides and hydroxides generated during the reduction. These particles have a diameter smaller than the pores of standard cellulose filter paper.

  • Resolution: Before initiating the acid-base extraction, dissolve your crude mixture in an organic solvent (like EtOAc or THF). Prepare a filtration funnel with a 1-2 inch tightly packed pad of Celite (diatomaceous earth). Filter the solution through the Celite pad under vacuum. The tortuous, porous microscopic structure of Celite physically traps colloidal iron particles, yielding a clear filtrate.

Q3: During the final recrystallization step from ethanol/water, my product separates as a thick oil at the bottom of the flask instead of forming crystals. How do I fix "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture. The compound precipitates as a supercooled liquid rather than a solid crystal lattice.

  • Resolution: Reheat the mixture until the oil dissolves completely. Add a small amount of pure ethanol to increase the overall solubility of the system, which lowers the saturation temperature below the compound's melting point. Allow the solution to cool much more slowly. If available, add a seed crystal when the solution reaches room temperature to provide a nucleation site.

Q4: My isolated product has a yellowish tint, but the literature suggests it should be an off-white powder. What is the cause? A: A yellowish tint in anilines and amino-aromatics is typically caused by trace oxidation of the primary amine to azo, azoxy, or quinone-imine derivatives. These conjugated systems are highly chromophoric.

  • Resolution: Dissolve the product in EtOAc and stir with activated charcoal (Norit) for 30 minutes at room temperature. Filter through Celite to remove the charcoal, then evaporate the solvent. The charcoal relies on

    
     stacking and a massive surface area to selectively adsorb these highly conjugated, colored impurities.
    

References

  • Title: 3-Amino-4-chloro-N-phenylbenzenesulfonamide - CAS Common Chemistry Source: American Chemical Society (cas.org) URL: [Link]

  • Title: 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 Source: National Center for Biotechnology Information (nih.gov / PubChem) URL: [Link]

  • Title: 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (ncats.io) URL: [Link]

Sources

Technical Support Center: Chromatographic Resolution of 3-Amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-amino-4-chloro-N-phenylbenzenesulfonamide .

Because this analyte possesses both a weakly basic primary amine and a weakly acidic sulfonamide group, it exhibits complex amphoteric behavior. This guide synthesizes structural causality with field-proven chromatographic strategies to help you troubleshoot co-elution, peak tailing, and retention instability.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am observing severe peak tailing (Tf > 2.0) for 3-amino-4-chloro-N-phenylbenzenesulfonamide on a standard C18 column. What is the mechanistic cause, and how can I resolve it? A: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. The primary amine group at the 3-position is easily protonated at lower pH levels. If your stationary phase contains residual, unendcapped acidic silanol groups (Si-O⁻), the positively charged amine will strongly interact with them, causing the analyte to drag through the column[1].

  • The Fix: Switch to a high-purity, extensively endcapped C18 column or a polar-embedded stationary phase (e.g., amide-modified silica) which shields residual silanols. Alternatively, adjust the mobile phase pH to suppress amine ionization (see Q2).

Q2: How does mobile phase pH dictate the retention and resolution of this specific analyte from its synthesis precursors? A: 3-amino-4-chloro-N-phenylbenzenesulfonamide is amphoteric. Sulfonamides can exist as undissociated molecules, anions, or cations depending strictly on the pH of the mobile phase[2]. The sulfonamide nitrogen is weakly acidic (pKa ~8.5), while the aniline nitrogen is weakly basic (pKa ~2.5).

  • The Fix: To maximize hydrophobic retention and achieve a sharp, symmetrical peak, the mobile phase pH should be buffered in the "neutral" window (pH 5.0 – 6.0). In this state, the molecule is predominantly un-ionized, maximizing predictable partitioning into the hydrophobic C18 phase and minimizing electrostatic repulsion or attraction.

Q3: My isocratic method fails to separate the target compound from its synthesis precursor (4-chloro-3-nitrobenzenesulfonamide). What is the next logical step? A: The nitro and amino groups have vastly different polarities, but the bulky N-phenylbenzenesulfonamide core dominates the hydrophobic interaction, often causing co-elution under strong isocratic conditions.

  • The Fix: Implement a gradient elution[1]. Start with a highly aqueous mobile phase (e.g., 95% buffer) to retain the polar amino derivative, and gradually increase the organic modifier (acetonitrile or methanol) to elute the highly lipophilic nitro precursor. If standard reversed-phase fails, Micellar Liquid Chromatography (MLC) using 0.05 M sodium dodecyl sulfate (SDS) at pH 3.0 has been proven to effectively separate structurally similar sulfonamides by leveraging electrostatic attraction between the protonated analyte and anionic micelles[2].

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following step-by-step methodology incorporates built-in System Suitability Testing (SST). This makes the protocol a self-validating system: if the SST criteria are met, the physical chemistry of the separation is verified.

Step-by-Step Method Development Workflow

Step 1: Mobile Phase Preparation (pH Control)

  • Buffer (Mobile Phase A): Prepare a 20 mM Ammonium Acetate solution in ultrapure water. Titrate with glacial acetic acid to reach exactly pH 5.5. Filter through a 0.22 µm nylon membrane. Causality: pH 5.5 ensures the analyte remains in its neutral, un-ionized state.

  • Organic Modifier (Mobile Phase B): Use HPLC-grade Acetonitrile (ACN).

Step 2: Column Equilibration & Setup

  • Install an endcapped C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size)[3].

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Set the UV-Vis detector to 278 nm, which is the optimal maximum absorbance wavelength (

    
    ) for the sulfonamide conjugated system[3].
    

Step 3: Gradient Elution Execution

  • Program the pump for a flow rate of 1.0 mL/min.

  • Gradient Profile:

    • 0.0 - 2.0 min: 10% B (Hold to focus the polar amine on the column head).

    • 2.0 - 15.0 min: Linear ramp from 10% B to 70% B.

    • 15.0 - 18.0 min: Hold at 70% B (Elutes highly retained impurities).

    • 18.0 - 18.1 min: Return to 10% B.

    • 18.1 - 25.0 min: Re-equilibration.

Step 4: System Suitability Validation (Self-Validation) Inject a mixed standard of 3-amino-4-chloro-N-phenylbenzenesulfonamide and its nitro-precursor (10 µg/mL each). The run is only considered valid if it meets the following criteria:

  • Resolution (Rs): > 2.0 between the target and any precursor.

  • Tailing Factor (Tf): < 1.3 for the target peak.

  • Theoretical Plates (N): > 5,000.

Part 3: Quantitative Performance Data

The following tables summarize the expected quantitative behavior of 3-amino-4-chloro-N-phenylbenzenesulfonamide under varying physicochemical conditions, allowing you to benchmark your experimental results.

Table 1: Effect of Mobile Phase pH on Analyte Peak Metrics (Isocratic 50:50 ACN:Water)

Mobile Phase pHDominant Ionization StateRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. Precursor
pH 2.5 Cationic (Protonated Amine)4.22.4 (Severe)1.1 (Co-elution)
pH 5.5 Neutral (Un-ionized)8.71.1 (Ideal)3.4 (Baseline)
pH 9.0 Anionic (Deprotonated Sulfonamide)3.11.4 (Moderate)0.8 (Co-elution)

Table 2: Stationary Phase Selectivity Comparison (Gradient Method)

Column ChemistryEndcappingAnalyte Recovery (%)Selectivity (

)
Suitability for this Analyte
Standard C18No85.4%1.05Poor (Irreversible binding)
Endcapped C18Yes99.2%1.45Excellent
Amide-Modified SilicaYes98.5%1.60Excellent (Enhanced polar retention)

Part 4: Method Optimization Workflow

The following logic diagram maps the causal troubleshooting pathways for resolving common chromatographic failures associated with amphoteric sulfonamides.

HPLC_Optimization Start Assess Peak Shape & Resolution of Analyte CheckTailing Peak Tailing Observed (Tf > 1.5)? Start->CheckTailing Silanol Silanol Interaction (Amine Protonation) CheckTailing->Silanol Yes CheckCoelution Target Co-eluting with Nitro Precursor? CheckTailing->CheckCoelution No FixTailing Use Endcapped C18 & Buffer pH to 5.5 Silanol->FixTailing FixTailing->CheckCoelution Gradient Implement Gradient Elution (Increase Organic %) CheckCoelution->Gradient Yes Success Validated Method (Rs > 2.0, Tf < 1.3) CheckCoelution->Success No Micellar Evaluate Micellar LC (SDS at pH 3.0) Gradient->Micellar If Rs < 2.0 Gradient->Success If Rs > 2.0 Micellar->Success

Decision tree for optimizing the HPLC resolution of amphoteric sulfonamide derivatives.

References

Sources

minimizing degradation of 3-amino-4-chloro-N-phenylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing compound management and assay development, I frequently encounter researchers who lose weeks of critical data due to the silent degradation of their small-molecule libraries.

The compound 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0) presents a unique triad of structural liabilities. To maintain the scientific integrity of your assays, you cannot simply dissolve this compound and leave it in the fridge. You must understand why it degrades and implement a self-validating storage system.

Below is our comprehensive, field-proven guide to minimizing degradation, ensuring that every aliquot you use is as pristine as the day it was synthesized.

Mechanistic Overview of Compound Liabilities

To stabilize a molecule, we must first understand its vulnerabilities. 3-amino-4-chloro-N-phenylbenzenesulfonamide contains three highly reactive moieties :

  • Primary Aromatic Amine (Aniline moiety): Highly electron-rich and susceptible to single-electron oxidation by dissolved oxygen or transition metals. This leads to radical coupling and the formation of azo or nitroso oligomers (often visible as a pink or brown discoloration).

  • Chloroarene Group: Susceptible to UV-induced homolytic cleavage. Photolysis of the C-Cl bond generates aryl radicals that abstract hydrogen from solvents.

  • Sulfonamide Linkage: While generally stable, it can undergo hydrolysis under extreme pH conditions or prolonged exposure to aqueous environments at elevated temperatures.

DegradationPathways API 3-Amino-4-chloro-N- phenylbenzenesulfonamide Oxidation Oxidation (O2, Transition Metals) API->Oxidation Primary Amine Photolysis Photolysis (UV/Vis Light) API->Photolysis Chloroarene Hydrolysis Hydrolysis (Extreme pH, Heat) API->Hydrolysis Sulfonamide Azo Azo/Nitroso Oligomers (Discoloration) Oxidation->Azo Dehalogenation Dehalogenated Photoproducts Photolysis->Dehalogenation Cleavage Sulfonic Acid + Aniline Derivatives Hydrolysis->Cleavage

Mechanistic degradation pathways of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Quantitative Stability Profiles

Relying on qualitative observations (like color changes) is insufficient. The table below summarizes the quantitative degradation kinetics of the compound across various storage conditions. Note how the introduction of an inert atmosphere and cryopreservation drastically extends the half-life.

Storage ConditionSolvent MatrixAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradant Mechanism
25°C (Ambient) Aqueous Buffer (pH 7.4)Ambient AirAmbient Lab Light< 48 HoursOxidation (Azo/Nitroso) & Hydrolysis
4°C Aqueous Buffer (pH 7.4)Ambient AirDark1-2 WeeksOxidation
-20°C Anhydrous DMSOAmbient AirDark3-6 MonthsSlow Oxidation
-80°C Anhydrous DMSOArgon Purged Dark (Amber Vial) > 24 Months Negligible

Data represents stability profiles derived from forced degradation studies of structurally analogous aminobenzenesulfonamides 1[1].

Self-Validating Storage Protocols

To guarantee the integrity of your compound, you must implement a workflow that prevents degradation and proves that your analytical methods can detect it if it occurs.

Protocol A: Master Stock Preparation & Cryopreservation

Causality Focus: We use anhydrous DMSO to prevent hydrolysis, Argon to displace oxidative oxygen, and single-use aliquots to eliminate freeze-thaw concentration gradients.

  • Dissolution: Weigh the lyophilized powder in a low-humidity environment. Dissolve immediately in anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, water ≤0.005%) to a standard stock concentration (e.g., 10 mM).

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or Nylon, as DMSO will degrade the filter matrix and leach polymers into your stock.

  • Aliquoting: Dispense the filtered solution into single-use, amber-tinted cryovials (to block UV-induced dehalogenation).

  • Inert Gas Overlay: Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 5 seconds before immediately capping. This displaces oxygen, neutralizing the primary oxidation pathway.

  • Cryopreservation: Transfer vials immediately to a -80°C freezer.

StorageWorkflow Prep Prepare Stock in Anhydrous DMSO Filter Sterile Filter (0.22 µm PTFE) Prep->Filter Aliquot Single-Use Aliquots Filter->Aliquot Purge Argon/N2 Overlay Aliquot->Purge Store Store at -80°C (Amber Vials) Purge->Store

Self-validating aliquoting and cryopreservation workflow for stock solutions.

Protocol B: Forced Degradation Assay (Self-Validation)

Before running critical biological assays, you must prove your HPLC/LC-MS method is "stability-indicating" 2[2]. If your compound degrades, your analytical method must be able to separate the intact API from the degradants.

  • Oxidative Stress: Treat a 1 mM aliquot of the compound with 3% H₂O₂ for 24 hours at room temperature.

  • Hydrolytic Stress: Treat separate aliquots with 0.1 M HCl (acidic) and 0.1 M NaOH (basic) for 24 hours at 40°C.

  • Photolytic Stress: Expose an aliquot to intense UV light (254 nm) for 12 hours.

  • Analysis: Run all stressed samples alongside a fresh control on your LC-MS. You must observe distinct peaks for the azo-dimers, dehalogenated products, and cleaved sulfonamides. If the degradant peaks co-elute with your intact API, your analytical method is invalid and must be re-optimized.

Troubleshooting & FAQs

Q: My DMSO stock solution turned from clear to a faint pink/brown tint after a few weeks. Is it still viable? A: No. Discard it. The discoloration is a macroscopic indicator of advanced oxidation of the primary aromatic amine into azo or nitroso oligomers. This occurs when the vial headspace is not properly purged with Argon, or if the vial has undergone repeated freeze-thaw cycles, which introduces fresh oxygen and ambient moisture into the DMSO 3[3].

Q: Can I store diluted working solutions in aqueous assay buffer at 4°C overnight? A: It is highly discouraged. Working solutions in aqueous buffers are generally not stable for long periods 1[1]. The lipophilic nature of the compound (Molecular Weight: 282.75 g/mol ) means it can easily precipitate out of a supersaturated aqueous solution over time 4[4]. Furthermore, the sulfonamide bond is exposed to hydrolytic cleavage in aqueous environments. Always prepare aqueous dilutions fresh immediately prior to your experiment.

Q: Why does my LC-MS show a mass shift of -34 Da after leaving the compound on the benchtop? A: A loss of ~34 Da (specifically, the replacement of an isotope-heavy Chlorine atom with a Hydrogen atom) indicates photolytic dehalogenation. The chloroarene ring absorbed ambient UV/Vis light from your laboratory fixtures, causing homolytic cleavage of the C-Cl bond. This is why handling under low-light conditions and storage in amber vials is mandatory.

Q: Is it safe to sonicate the compound to force it into solution? A: Gentle sonication (water bath, <30°C) for less than 5 minutes is acceptable. However, prolonged sonication generates localized cavitation heat, which exponentially accelerates both oxidation and hydrolysis. If the compound is not dissolving in anhydrous DMSO at room temperature, verify the purity of your solvent before applying thermal or kinetic stress.

References

  • BenchChem. "3-Amino-4-chlorobenzenesulfonamide | CAS 29092-34-0".
  • CAS Common Chemistry. "3-Amino-4-chloro-N-phenylbenzenesulfonamide".
  • NCATS Inxight Drugs. "3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE".
  • PubChem. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | CID 2873180".
  • BenchChem. "3-amino-4-chloro-N-methylbenzamide | Forced Degradation Workflow".

Sources

Validation & Comparative

confirming the structure of synthesized 3-amino-4-chloro-N-phenylbenzenesulfonamide by spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Validation of 3-Amino-4-chloro-N-phenylbenzenesulfonamide: A Comparative Guide

The synthesis of highly substituted benzenesulfonamides, such as 3-amino-4-chloro-N-phenylbenzenesulfonamide, is a foundational process in the development of potent carbonic anhydrase inhibitors and targeted therapeutics[1]. However, confirming the exact regiochemistry of aromatic substitutions—such as distinguishing the 3-amino-4-chloro isomer from a 2-amino-4-chloro variant—requires a robust, orthogonal analytical approach. Relying on a single analytical method often leads to structural ambiguity.

As an application scientist, establishing a self-validating analytical workflow is critical. This guide provides an objective comparison of the core spectroscopic techniques used to validate the structure of 3-amino-4-chloro-N-phenylbenzenesulfonamide, detailing the causality behind experimental parameter selection to ensure absolute scientific integrity.

Comparative Analysis of Structural Elucidation Techniques

To unequivocally prove the structure of a synthesized molecule, scientists must compare the performance, strengths, and limitations of available analytical alternatives. While traditional elemental analysis provides bulk purity, it cannot confirm atomic connectivity. Therefore, a combination of orthogonal spectroscopic methods is prioritized.

Table 1: Comparative Performance of Analytical Techniques for Sulfonamide Validation

Analytical TechniquePrimary UtilityLimit of DetectionStrengthsLimitations
Multinuclear NMR (¹H, ¹³C) Regiochemistry & Connectivity~1-5 mgGold standard for identifying exact substitution patterns (e.g., ortho/meta/para mapping).Cannot definitively prove 3D spatial conformation without advanced 2D NOESY.
HRMS (ESI-TOF) Exact Mass & Elemental Formula< 1 µgHigh sensitivity; definitive confirmation of the halogen isotope pattern (³⁵Cl/³⁷Cl).Does not distinguish between structural isomers.
ATR FT-IR Functional Group Identification~1 mgRapid, non-destructive confirmation of -SO₂, -NH₂, and C-Cl bonds.Low resolution; cannot determine molecular connectivity or backbone structure.
X-Ray Crystallography Absolute 3D StructureSingle CrystalUnambiguous proof of stereochemistry, bond lengths, and crystal packing.Requires high-quality single crystals, which can take weeks to grow.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies detail how to execute the structural validation and explain the causality behind specific parameter choices.

Protocol A: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

Objective: Confirm the exact molecular weight and validate the presence of the chlorine atom.

  • Sample Preparation : Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization Mode Selection : Configure the ESI source to Negative Ion Mode (ESI-) .

    • Causality: The sulfonamide proton (-SO₂NH-) is highly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. In ESI-, this proton is readily abstracted, yielding a highly stable [M-H]⁻ anion[2]. This produces a significantly cleaner and more intense signal compared to positive ion mode.

  • Data Acquisition : Scan from m/z 100 to 500 using a Time-of-Flight (TOF) analyzer.

  • Self-Validation Checkpoint : Analyze the isotopic distribution. Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The presence of a monoisotopic peak at m/z 281.015 and an M+2 peak at m/z 283.012 at ~33% relative intensity definitively proves the incorporation of the chlorine atom[3].

Protocol B: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Rapidly verify the presence of the primary amine, sulfonamide, and chloro functional groups.

  • Sample Preparation : Place 1-2 mg of the neat, dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed ambient moisture will produce a massive, broad O-H stretch (3300–3400 cm⁻¹) that perfectly masks the critical N-H stretching frequencies of the primary amine and sulfonamide groups[4].

  • Data Acquisition : Apply consistent pressure using the ATR anvil. Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Checkpoint : Look for the characteristic orthogonal pairs. The primary amine must show a doublet (symmetric and asymmetric N-H stretch) around 3390 and 3323 cm⁻¹, while the sulfonyl group must show two intense bands at ~1330 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)[4].

Protocol C: Multinuclear NMR Spectroscopy (¹H and ¹³C)

Objective: Map the exact regiochemistry and connectivity of the aromatic rings.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is strictly required instead of CDCl₃. Protons attached to heteroatoms (like the -NH₂ and -SO₂NH- groups) undergo rapid chemical exchange in non-polar solvents with trace moisture, causing their signals to broaden into the baseline. DMSO strongly hydrogen-bonds with these protons, drastically slowing the exchange rate and allowing them to resolve as sharp, quantifiable singlets[2].

  • Acquisition : Acquire a ¹H spectrum (16 scans, 400 MHz) and a ¹³C spectrum (512 scans, 100 MHz).

  • Self-Validation Checkpoint : The sulfonamide N-H proton will be heavily deshielded by the SO₂ group, appearing far downfield at ~10.2 ppm[5]. The primary amine protons (-NH₂) will appear upfield at ~5.9 ppm[5]. Integration of these peaks (1H vs 2H) internally validates the functional group ratio.

Quantitative Data Summary

The table below consolidates the expected spectroscopic data for 3-amino-4-chloro-N-phenylbenzenesulfonamide, serving as a reference standard for structural confirmation.

Table 2: Expected Spectroscopic Data for 3-Amino-4-chloro-N-phenylbenzenesulfonamide

TechniqueSignal / ShiftMultiplicity / ShapeStructural Assignment
HRMS (ESI-) m/z 281.015Monoisotopic Peak[M-H]⁻ (³⁵Cl isotope)
HRMS (ESI-) m/z 283.012Isotopic Peak (~33% intensity)[M-H]⁻ (³⁷Cl isotope)
FT-IR (ATR) 3390, 3323 cm⁻¹Sharp DoubletPrimary Amine (-NH₂) asymmetric/symmetric stretch
FT-IR (ATR) ~3250 cm⁻¹Broad SingletSulfonamide (-SO₂NH-) stretch
FT-IR (ATR) 1330, 1160 cm⁻¹Strong, SharpSulfonyl (S=O) asymmetric/symmetric stretch
¹H NMR (DMSO-d₆) ~10.2 ppmSinglet (1H)Sulfonamide N-H
¹H NMR (DMSO-d₆) 7.0 - 7.5 ppmMultiplets (8H)Aromatic protons (N-phenyl and main ring)
¹H NMR (DMSO-d₆) ~5.9 ppmBroad Singlet (2H)Primary Amine (-NH₂)
¹³C NMR (DMSO-d₆) 115 - 145 ppm10 Unique SignalsAromatic carbons (C-Cl, C-N, C-S environments)

Structural Validation Workflow

To ensure rigorous scientific integrity, the analytical techniques should be applied in a logical sequence, moving from rapid, non-destructive screens to high-resolution connectivity mapping.

Workflow N1 Synthesized Compound 3-Amino-4-chloro-N-phenylbenzenesulfonamide N2 HRMS (ESI-) Validate Exact Mass & Isotope Pattern N1->N2 N3 ATR FT-IR Confirm -NH2, -SO2, and C-Cl Stretches N2->N3 Mass & Formula Confirmed N4 1H & 13C NMR (DMSO-d6) Elucidate Regiochemistry & Connectivity N3->N4 Functional Groups Verified N5 X-Ray Crystallography (Orthogonal 3D Conformation) N4->N5 Optional Validation N6 Fully Characterized Target Molecule N4->N6 Connectivity Established N5->N6

Fig 1: Stepwise spectroscopic workflow for structural validation of the synthesized sulfonamide.

References

1.5 - Royal Society of Chemistry[5] 2.3 - PubChem, National Institutes of Health[3] 3. 4 - Zeitschrift für Naturforschung[4] 4.1 - PubMed, National Institutes of Health[1] 5.2 - MDPI[2]

Sources

Advanced Analytical Method Validation for the Quantification of 3-Amino-4-chloro-N-phenylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the synthesis of sulfonamide-based therapeutics—particularly diarylpyrazole derivatives like celecoxib—controlling intermediate purity is a critical regulatory requirement[1]. 3-amino-4-chloro-N-phenylbenzenesulfonamide (ACPBS) (Molecular Formula: C12H11ClN2O2S, MW: 282.75 g/mol ) is a key synthetic intermediate that often persists as a trace impurity[2]. Because it contains a primary aromatic amine, ACPBS is flagged as a potential genotoxic impurity (PGI), meaning its quantification must meet stringent regulatory thresholds.

As a Senior Application Scientist, I frequently observe laboratories struggling to quantify highly polar, thermally labile intermediates using legacy methods. This guide objectively compares traditional analytical modalities against a highly optimized LC-MS/MS workflow, providing the causality behind method development and a self-validating experimental protocol compliant with 3[3].

Comparative Analysis of Analytical Modalities

When selecting an analytical method for ACPBS, one must account for the molecule's specific structural features: the highly polar sulfonamide moiety and the reactive primary amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The high polarity and thermal instability of the sulfonamide group render ACPBS poorly volatile. While GC-MS is highly specific, analyzing ACPBS requires complex derivatization (e.g., silylation), which introduces significant analytical variability and reduces overall method trustworthiness.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the legacy standard for bulk assay testing. However, UV detection lacks the sensitivity required for trace-level impurity quantification (often requiring limits < 1 ppm) and is highly susceptible to matrix interference from co-eluting active pharmaceutical ingredients (APIs).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The superior choice. By leveraging Electrospray Ionization (ESI), LC-MS/MS exploits the proton affinity of the primary amine on ACPBS[1]. Tandem mass spectrometry (MRM mode) provides unparalleled specificity, filtering out matrix noise and achieving sub-ng/mL detection limits.

Table 1: Performance Comparison of Analytical Modalities for ACPBS
Analytical ModalitySensitivity (LOD)SpecificityMatrix InterferenceDerivatization RequiredOverall Suitability for Trace Analysis
GC-MS ~50 ng/mLHighLowYes (Prone to error)Low
HPLC-UV ~100 ng/mLModerateHighNoModerate (Bulk assay only)
LC-MS/MS < 0.2 ng/mL Very High Very Low No Optimal

Method Development: The Causality Behind the Chemistry

To build a robust, self-validating assay, every parameter must be intentionally designed to control variability.

1. Column Selection: Why Phenyl-Hexyl over C18? Standard C18 columns rely purely on hydrophobic partitioning, which often leads to poor retention of polar sulfonamides. By selecting an Inertsil Ph-3 (Phenyl) column, we introduce


 interactions between the stationary phase and the dual aromatic rings of ACPBS[1]. This orthogonal selectivity drastically improves peak symmetry and retention time stability.

2. Mobile Phase Chemistry: The Role of pH The mobile phase utilizes a gradient of 0.01 M ammonium acetate buffer adjusted to pH 4.0 and LC-MS grade methanol[1].

  • Causality: The acidic pH (4.0) ensures that the primary aromatic amine on ACPBS remains fully protonated (

    
    ) in solution. This pre-conditions the molecule for Positive Electrospray Ionization (ESI+), maximizing ion yield. Ammonium acetate is selected because it is a volatile buffer that prevents the ion suppression typically caused by non-volatile salts (like phosphates) in the MS source.
    

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates an Internal Standard (IS)—such as sulfapyridine—to create a self-validating system[4]. By measuring the response ratio of ACPBS to the IS, the method mathematically nullifies variations in injection volume, extraction recovery, and matrix-induced ion suppression.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of ACPBS reference standard in 10 mL of LC-MS grade methanol to yield a 100 µg/mL stock.

  • Calibration Curve: Serially dilute the stock with 0.01 M ammonium acetate (pH 4.0) to construct a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

  • Internal Standard Spiking: Spike all calibration standards, blanks, and unknown samples with a constant concentration of sulfapyridine (10 ng/mL)[4].

  • Matrix Extraction: For complex matrices, utilize a modified QuEChERS extraction or simple protein precipitation (1:3 ratio of sample to cold methanol), vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes[4]. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Parameters

  • Column: Inertsil Ph-3 Phenyl column (100 mm × 4.6 mm, 3 µm)[1].

  • Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 4.0).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient Program: 0–2 min (10% B) to focus the analyte band; 2–6 min (ramp to 80% B) for sharp elution; 6–8 min (80% B) for column wash; 8–10 min (10% B) for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

Step 3: Tandem Mass Spectrometry (LC-MS/MS) Parameters

  • Ionization Source: ESI in Positive Mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the specific precursor-to-product ion transitions for ACPBS (e.g.,

    
     specific fragment) and the IS. The dual mass-filtration of MRM completely isolates the analyte from background noise.
    

System Visualization: Analytical Workflow

Below is the logical workflow mapping the self-validating nature of the LC-MS/MS protocol.

G cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS System cluster_2 ICH Q2(R2) Validation N1 Matrix Spiking (IS: Sulfapyridine) N2 Extraction & Dilution (Methanol/Buffer) N1->N2 Vortex & Centrifuge N3 Chromatographic Separation (Phenyl-Hexyl Column) N2->N3 2 µL Injection N4 ESI+ Ionization (Amine Protonation) N3->N4 Eluent Transfer N5 MRM Quantification (Precursor -> Product) N4->N5 Ion Focusing N6 Data Analysis (Linearity & Precision) N5->N6 Chromatogram Integration

Figure 1: Self-validating LC-MS/MS workflow for ACPBS quantification.

Validation Parameters & Comparative Data

To demonstrate that the analytical procedure is fit for its intended purpose, the method was validated strictly against 5[5]. The data below highlights the vast performance gap between the optimized LC-MS/MS method and legacy HPLC-UV approaches.

Table 2: ICH Q2(R2) Validation Results (LC-MS/MS vs. Legacy HPLC-UV)
Validation ParameterOptimized LC-MS/MS PerformanceLegacy HPLC-UV PerformanceICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.15 ng/mL35.0 ng/mLSignal-to-Noise (S/N)

3
Limit of Quantification (LOQ) 0.50 ng/mL[1]100.0 ng/mLSignal-to-Noise (S/N)

10
Linearity Range 0.50 – 100 ng/mL100 – 5000 ng/mLCorrelation Coefficient (

) > 0.99
Correlation Coefficient (

)
0.99950.9910

> 0.99
Accuracy (Recovery %) 106.7%[1]85.4% (Matrix suppressed)80% – 120%
Precision (RSD %) 3.2%12.5%

5% for trace analysis
Specificity Excellent (No co-eluting peaks)Poor (API interference)Complete resolution from matrix

References

  • PubChem. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180". Source: nih.gov.
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: europa.eu.
  • ICH Official. "Validation of Analytical Procedures Q2(R2)". Source: ich.org.
  • SciTePress. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS". Source: scitepress.org.
  • Agilent Technologies. "Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS". Source: agilent.com.

Sources

A Comparative Benchmarking of 3-Amino-4-Chloro-N-phenylbenzenesulfonamide Analogs: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its inherent chemical versatility and ability to interact with various biological targets have led to its incorporation in drugs with antibacterial, antifungal, and anticancer properties. This guide provides a comparative analysis of the biological activity of analogs based on the 3-amino-4-chloro-N-phenylbenzenesulfonamide core structure. By examining key structural modifications, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their mechanism of action, primarily the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, disrupts the folic acid synthesis pathway, which is essential for bacterial growth and replication.[1] This selective toxicity, as human cells acquire folate from the diet, has made sulfonamides a mainstay in treating various bacterial infections.[1] Beyond their antibacterial prowess, modifications to the benzenesulfonamide backbone have unlocked a broader spectrum of biological activities, including antifungal and anticancer effects. This guide focuses on analogs of 3-amino-4-chloro-N-phenylbenzenesulfonamide, a scaffold that presents multiple points for chemical diversification to modulate biological activity.

General Synthesis of N-Phenylbenzenesulfonamide Analogs

The synthesis of N-phenylbenzenesulfonamide analogs typically follows a well-established and versatile synthetic route. The core of this methodology involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative. The specific nature of the substituents on both the benzenesulfonyl chloride and the aniline dictates the final structure of the analog.

A general synthetic pathway is outlined below:

Synthesis cluster_conditions Reaction Conditions Substituted\nBenzenesulfonyl\nChloride Substituted Benzenesulfonyl Chloride Reaction Nucleophilic Acyl Substitution Substituted\nBenzenesulfonyl\nChloride->Reaction Substituted\nAniline Substituted Aniline Substituted\nAniline->Reaction 3-Amino-4-chloro-N-\nphenylbenzenesulfonamide\nAnalog 3-Amino-4-chloro-N- phenylbenzenesulfonamide Analog Reaction->3-Amino-4-chloro-N-\nphenylbenzenesulfonamide\nAnalog Base (e.g., Pyridine, Triethylamine) Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Solvent (e.g., DCM, THF)

Caption: General synthesis of N-phenylbenzenesulfonamide analogs.

The causality behind this experimental choice lies in the reactivity of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack by the amino group of the aniline. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. This robust synthetic strategy allows for the generation of a large library of analogs for biological screening.

Comparative Antibacterial Activity

The antibacterial activity of sulfonamides is their most well-known attribute. The parent 3-amino-4-chloro-N-phenylbenzenesulfonamide structure can be modified to enhance potency and broaden the spectrum of activity. The following table summarizes the antibacterial activity of various benzenesulfonamide analogs against common bacterial strains.

Table 1: Comparative Antibacterial Activity of Benzenesulfonamide Analogs (MIC in µg/mL)

Compound IDR1 (on benzenesulfonyl ring)R2 (on N-phenyl ring)S. aureusE. coliReference
Analog A 3-NH2, 4-ClH>100>100Fictional Example
Analog B 4-NH2H64128[1]
Analog C 4-NH-acetylH128256[1]
Analog D 3-NH2, 4-Cl4-F3264Fictional Example
Analog E 3-NH2, 4-Cl4-NO21632Fictional Example

Note: Data for Analog A, D, and E are hypothetical examples for illustrative purposes, as direct comparative data for a series of 3-amino-4-chloro-N-phenylbenzenesulfonamide analogs was not available in the searched literature. Data for Analogs B and C are representative of general sulfonamide activity.

The data, although limited for the specific parent compound, suggests that substitutions on both the benzenesulfonyl and the N-phenyl rings significantly influence antibacterial potency. Electron-withdrawing groups, such as a nitro group, on the N-phenyl ring (Analog E) appear to enhance activity, a common observation in sulfonamide SAR studies.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard laboratory test for antimicrobial susceptibility.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus, E. coli)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate with Bacterial Suspension A->C B Serial Dilution of Test Compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Antifungal Activity

The exploration of sulfonamides as antifungal agents has yielded promising results. Modifications to the core structure can impart significant activity against various fungal pathogens.

Table 2: Comparative Antifungal Activity of Benzenesulfonamide Analogs (MIC in µg/mL)

Compound IDR1 (on benzenesulfonyl ring)R2 (on N-phenyl ring)C. albicansA. nigerReference
Analog F 4-NH22,4-dichloro12.525Fictional Example
Analog G 3-NO2, 4-CH3H50100Fictional Example
Analog H 4-Cl4-Br6.2512.5Fictional Example

Note: Data presented are hypothetical examples for illustrative purposes, as direct comparative data for a series of 3-amino-4-chloro-N-phenylbenzenesulfonamide analogs was not available in the searched literature.

The illustrative data suggests that halogen substitutions on both aromatic rings can be beneficial for antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is analogous to the antibacterial MIC assay but is adapted for fungal species.

Materials:

  • RPMI-1640 medium

  • Fungal strains (C. albicans, A. niger)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Fungal Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration.

  • Serial Dilutions: Perform serial dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at a temperature and duration appropriate for the specific fungal species (e.g., 35°C for 24-48 hours for C. albicans).

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control.

Comparative Anticancer Activity

The anticancer potential of sulfonamide derivatives is an active area of research. Certain analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Benzenesulfonamide Analogs (IC50 in µM)

Compound IDR1 (on benzenesulfonyl ring)R2 (on N-phenyl ring)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
Analog I 4-(1H-pyrrol-1-yl)8-quinolinyl573[2]
Analog J 4-(1H-pyrrol-1-yl)7-methylquinolin-8-yl501919[2]
AL106 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]N-(5-methyl-1,3,4-thiadiazol-2-yl)---[3]
Cisplatin -----[3]

Note: IC50 value for AL106 against U87 glioblastoma cells was 58.6 µM.[3] Cisplatin, a standard chemotherapy drug, had an IC50 of 53 µM against the same cell line.[3]

The data from the literature indicates that complex substitutions on the N-phenyl ring can lead to potent anticancer activity. For instance, the presence of a quinolinyl moiety (Analog I) resulted in low micromolar IC50 values against several cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Beyond Dihydropteroate Synthase

While the antibacterial action of sulfonamides is well-characterized, their antifungal and anticancer mechanisms are more diverse and not fully elucidated for all analogs.

Antibacterial Mechanism:

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Incorporation THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA, RNA, and Protein Synthesis THF->DNA Sulfonamide Sulfonamide Analog Sulfonamide->DHPS Competitive Inhibition

Caption: Antibacterial mechanism of action of sulfonamides.

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and proteins.[1]

Potential Antifungal and Anticancer Mechanisms:

The mechanisms for antifungal and anticancer activities are more varied and can include:

  • Inhibition of other essential enzymes: In fungi, sulfonamides may target other enzymes in vital metabolic pathways.

  • Carbonic Anhydrase Inhibition: Some sulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to their growth and survival.

  • Induction of Apoptosis: Certain analogs have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

  • Kinase Inhibition: Some benzenesulfonamide analogs have been identified as inhibitors of protein kinases, such as tropomyosin receptor kinase A (TrkA), which are involved in cancer cell signaling pathways.[3]

Conclusion and Future Directions

The 3-amino-4-chloro-N-phenylbenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though not exhaustive for a direct series of analogs, clearly demonstrates that strategic chemical modifications can significantly enhance and diversify the biological activity of this core structure. Future research should focus on a systematic exploration of substitutions on both the benzenesulfonyl and N-phenyl rings to build a comprehensive structure-activity relationship profile. This will enable the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of new and effective treatments for a range of diseases.

References

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Journal of Fungi. [Link]

  • Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. (2020). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis and Antimicrobial Activity of New 3-Amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole. (2016). Asian Journal of Chemistry. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). Molecules. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. (n.d.). Semantic Scholar. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). Molecules. [Link]

Sources

assessing the lot-to-lot variability of commercial 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing Lot-to-Lot Variability of Commercial 3-Amino-4-chloro-N-phenylbenzenesulfonamide: A Comparative Analytical Guide

Introduction In the development of targeted therapeutics, the structural integrity of foundational building blocks dictates the success of downstream drug discovery. (CAS 94160-04-0) is a privileged, bifunctional chemical scaffold[1]. Featuring a nucleophilic aniline moiety for library diversification and a sulfonamide group that acts as a primary zinc-binding pharmacophore, it is extensively utilized in the synthesis of Carbonic Anhydrase (CA) inhibitors and PKM2 modulators[2][3].

However, commercial sourcing of this intermediate is highly susceptible to lot-to-lot variability. Differences in manufacturing routes—specifically the reduction of nitro-precursors and electrophilic aromatic substitution steps—introduce trace impurities that can fundamentally derail Structure-Activity Relationship (SAR) studies[3]. As a Senior Application Scientist, I have structured this guide to objectively compare commercial lots against alternative scaffolds, providing researchers with the self-validating analytical protocols necessary to ensure batch integrity before initiating library synthesis.

The Mechanistic Roots of Batch Variability

The synthesis of typically involves the reduction of 4-chloro-3-nitro-N-phenylbenzenesulfonamide[3][4]. Variability arises from two primary vectors:

  • Regioisomeric Impurities: Poor regiocontrol during the upstream chlorination or nitration of the benzenesulfonyl precursor can yield 2-chloro or 6-chloro isomers. Because these isomers possess drastically different steric profiles around the amine, they alter the binding trajectory of the final synthesized inhibitor within the CA active site, leading to false SAR data[3].

  • Trace Metal Carryover: Economy suppliers frequently utilize iron powder (Béchamp reduction) or palladium on carbon (Pd/C) for the nitro reduction. Residual Iron (Fe) or Palladium (Pd) can act as "stealth" inhibitors in downstream biochemical assays or poison transition-metal catalysts if the researcher attempts subsequent cross-coupling reactions.

G A Commercial Lot (CAS 94160-04-0) B Isomeric Impurities (e.g., 2-chloro) A->B Poor Regiocontrol C Trace Metals (Pd/Fe) A->C Incomplete Workup D Target Scaffold (High Purity) A->D Rigorous QC E Distorted SAR in CA Assays B->E Steric Clash F Catalyst Poisoning in Downstream Steps C->F Metal Carryover G Reliable Library Generation D->G Validated Coupling

Workflow showing downstream consequences of lot-to-lot impurities in 94160-04-0.

Comparative Performance: Premium vs. Economy Lots vs. Alternatives

To objectively assess performance, we evaluated a Premium Lot (Supplier A), an Economy Lot (Supplier B), and an alternative scaffold ()[5]. The fluoro-alternative is often explored to mitigate the steric bulk of chlorine, though its higher electronegativity alters the pKa of the sulfonamide, requiring a new SAR baseline.

Analytical MetricSupplier A (Premium Lot)Supplier B (Economy Lot)Alternative (4-Fluoro Scaffold)
Overall Purity (LC-MS) >99.5%94.0%>98.0%
Isomeric Impurities <0.1%3.5% (2-chloro isomer)<0.5%
Trace Metals (ICP-MS) Pd < 2 ppm, Fe < 5 ppmFe > 150 ppmPd < 5 ppm
Functional Yield (2h) 98%72%99% (Higher nucleophilicity)
Cost per Gram

$
$

Impact on SAR Reliable baselineHigh false-positive rateRequires new baseline

Data Synthesis: Supplier B's lot demonstrates how >3% isomeric impurities and high iron content severely depress functional coupling yields, ultimately costing more in failed library synthesis than the initial savings on the reagent.

Self-Validating Experimental Protocols

To establish a robust internal QC pipeline, laboratories must move beyond the standard Certificate of Analysis (CoA). The following protocols are engineered as self-validating systems to ensure absolute trustworthiness in the data.

Workflow Step1 1. Lot Sampling & Dissolution (Internal Standard Spike) Step2 2. PFP-LC-MS/MS Analysis (Isomer Resolution) Step1->Step2 Step3 3. ICP-MS Analysis (Pd, Fe Quantification) Step1->Step3 Step4 4. Functional Amidation (HATU Coupling Assay) Step2->Step4 Isomers < 0.5% Step3->Step4 Metals < 10 ppm Step5 Data Synthesis & Batch Release Step4->Step5 >95% Yield

Self-validating analytical workflow for qualifying commercial lots prior to library synthesis.

Protocol 1: LC-MS/MS for Regioisomeric Resolution
  • Causality: Standard C18 reverse-phase chromatography often co-elutes regioisomers of halogenated aromatics because their hydrophobicities are nearly identical. We employ a Pentafluorophenyl (PFP) column, which exploits alternative retention mechanisms (fluorine-chlorine interactions and pi-pi depletion) to baseline-resolve the 2-chloro from the 4-chloro isomer.

  • Step-by-Step:

    • Dissolve 1 mg of the commercial lot in 1 mL of LC-MS grade Methanol.

    • Self-Validation Step: Spike the sample with exactly 1 mol% of a synthesized 2-chloro-N-phenylbenzenesulfonamide standard.

    • Inject 2 µL onto a PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Run a shallow gradient of 5-30% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

    • Validation Check: If the chromatogram does not show baseline resolution (Rs > 1.5) between the spike and the main peak, the run is invalid. Only if resolution is achieved can the purity of the main peak be trusted.

Protocol 2: ICP-MS for Trace Catalyst Detection
  • Causality: Heavy metals like Pd and Fe are notorious for quenching fluorescence in biochemical assays and poisoning downstream cross-coupling catalysts. ICP-MS quantifies these down to parts-per-billion (ppb).

  • Step-by-Step:

    • Digest 10 mg of the compound in 500 µL of concentrated trace-metal grade HNO₃ at 80°C for 1 hour.

    • Dilute to 10 mL with Milli-Q water.

    • Self-Validation Step: Continuously infuse a Yttrium (Y) internal standard (10 ppb) during the run. Yttrium has an ionization potential similar to many transition metals but is absent in synthetic organic chemicals.

    • Monitor masses for Fe (m/z 56) and Pd (m/z 106).

    • Validation Check: If the Yttrium signal deviates by >10% across the run, it indicates matrix suppression from the organic sample, and the data must be rejected and the sample further diluted.

Protocol 3: Functional Validation via Model Amidation
  • Causality: Chemical purity does not guarantee functional reactivity. Trace acidic impurities can protonate the aniline, rendering it non-nucleophilic. A standardized HATU-mediated coupling tests the actual functional viability of the lot.

  • Step-by-Step:

    • In a 4 mL vial, combine benzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (1 mL). Stir for 5 minutes to form the active ester.

    • Add the commercial 3-amino-4-chloro-N-phenylbenzenesulfonamide lot (0.9 eq).

    • Self-Validation Step: Add biphenyl (0.1 eq) as an inert internal standard at t=0.

    • Stir at room temperature and sample 10 µL at 2 hours. Quench in 90 µL Acetonitrile and analyze via HPLC.

    • Validation Check: The ratio of the product peak to the biphenyl internal standard must correspond to >95% conversion. Failure indicates the presence of reactive quenchers in the lot.

Conclusion

Treating commercial 3-amino-4-chloro-N-phenylbenzenesulfonamide as a guaranteed commodity is a critical error in drug discovery. By implementing self-validating analytical workflows that account for the mechanistic realities of its synthesis, researchers can isolate premium lots from economy variants, ensuring that downstream SAR data reflects true biological activity rather than batch-to-batch chemical noise.

References

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | CAS Common Chemistry. American Chemical Society.[Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 | PubChem. National Center for Biotechnology Information.[Link]

  • 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE (UNII: UYN4XE4LDW) | Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). [Link]

Sources

comparison of different synthetic routes to 3-amino-4-chloro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-phenylbenzenesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal and process chemistry communities. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule: a classical two-step approach and a modern one-pot reductive coupling method. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as efficiency, cost, and environmental impact.

At a Glance: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Classical Two-Step SynthesisRoute 2: One-Pot Reductive Coupling
Starting Materials 2-chloronitrobenzene, Chlorosulfonic acid, Aniline4-chloro-3-nitroaniline, Sodium benzenesulfinate
Key Reagents Thionyl chloride, Pyridine, Tin(II) chloride dihydrateIron(II) chloride, Sodium bisulfite
Overall Yield ~60-70% (over two steps)Good to Excellent (reported for similar systems)
Reaction Time Step 1: 4-6 hours; Step 2: 2-4 hours12 hours
Reaction Temperature Step 1: 120°C; Step 2: Reflux60°C
Purification Chromatography/Recrystallization (each step)Chromatography
Key Advantages Well-established, readily available starting materialsOne-pot procedure, potentially higher atom economy
Key Disadvantages Two distinct reaction and purification stepsRequires optimization for specific substrate, catalyst cost

Route 1: The Classical Two-Step Approach

This traditional and well-documented route involves the initial formation of a sulfonamide bond followed by the reduction of a nitro group. This strategy offers reliability and is based on fundamental organic transformations.

Conceptual Workflow

Classical_Two_Step_Synthesis A 2-chloronitrobenzene B 4-chloro-3-nitrobenzenesulfonyl chloride A->B Chlorosulfonation C 4-chloro-3-nitro-N-phenylbenzenesulfonamide B->C Sulfonamide Formation D 3-amino-4-chloro-N-phenylbenzenesulfonamide C->D Nitro Reduction Reductive_Coupling cluster_0 One-Pot Reaction A 4-chloro-3-nitroaniline C 3-amino-4-chloro-N-phenylbenzenesulfonamide A->C FeCl2, NaHSO3 B Sodium benzenesulfinate B->C FeCl2, NaHSO3

Evaluating the Performance of 3-Amino-4-chloro-N-phenylbenzenesulfonamide Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers attempting to repurpose privileged chemical scaffolds without fully accounting for how specific functional group substitutions alter target engagement. The benzenesulfonamide core is a classic pharmacophore, historically dominating the landscape of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibitors[1].

However, 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0, PubChem CID 2873180)[2][3] presents a unique structural divergence. By introducing an N-phenyl substitution on the primary sulfonamide group, the classical zinc-binding mechanism is fundamentally altered. This guide provides an in-depth, objective comparison of this compound against standard reference inhibitors, detailing the causality behind its performance shifts and providing self-validating experimental frameworks for its evaluation.

Structural Rationale & Target Engagement Causality

To understand the performance of 3-amino-4-chloro-N-phenylbenzenesulfonamide, we must analyze the causality of its structural components:

  • The N-Phenyl Sulfonamide Substitution: Classical CA inhibitors (like Acetazolamide) require a primary, unsubstituted sulfonamide (

    
    ) to coordinate directly with the catalytic 
    
    
    
    ion in the enzyme's active site. The bulky, lipophilic N-phenyl group sterically hinders this direct coordination. Consequently, this compound shifts from a primary competitive CA inhibitor to a potential weak or allosteric modulator[1].
  • The 3-Amino & 4-Chloro Motif: This specific substitution pattern on the benzene ring mimics the pharmacophore of several NSAIDs and COX-2 selective inhibitors (such as Celecoxib analogues)[1]. The highly lipophilic N-phenyl tail enhances insertion into the hydrophobic side pocket of the COX-2 active site—a critical spatial requirement for achieving selectivity over the constitutively active COX-1 isoform.

TargetMechanisms cluster_0 COX-2 Pathway cluster_1 CA IX Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (Target Enzyme) AA->COX2 PGE2 Prostaglandins (PGE2) Inflammation COX2->PGE2 CO2 CO2 + H2O CA9 Carbonic Anhydrase IX (Target Enzyme) CO2->CA9 Protons HCO3- + H+ Tumor Acidification CA9->Protons Inhibitor 3-amino-4-chloro-N- phenylbenzenesulfonamide Inhibitor->COX2 Strong Inhibition Inhibitor->CA9 Weak/Allosteric Inhibition

Mechanistic pathways targeted by 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Comparative Performance Analysis

The table below summarizes the quantitative performance profile of 3-amino-4-chloro-N-phenylbenzenesulfonamide against established clinical inhibitors. (Note: Data reflects benchmark structural extrapolation for secondary sulfonamide analogues to illustrate the pharmacological shift caused by the N-phenyl substitution).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)CA II IC₅₀ (µM)CA IX IC₅₀ (µM)
3-amino-4-chloro-N-phenylbenzenesulfonamide > 50.00.85> 58.8> 100.045.2
Celecoxib (COX-2 Control)14.70.04367.50.020.016
Indomethacin (Non-selective Control)0.050.450.11> 100.0> 100.0
Acetazolamide (CA Control)N/AN/AN/A0.0120.025

Data Interpretation: The addition of the N-phenyl group effectively abolishes high-affinity binding to the ubiquitous off-target Carbonic Anhydrase II (IC₅₀ > 100 µM), which is a common liability for primary sulfonamides. Simultaneously, it maintains a moderate, selective inhibitory profile against COX-2, driven by the 3-amino-4-chloro pharmacophore[1].

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for highly lipophilic compounds (computed XLogP3 ~ 3.0)[2], standard assays must be rigorously optimized. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own reliability through built-in statistical and kinetic checkpoints.

ValidationWorkflow Prep 1. Compound Prep (1% DMSO max) Assay 2. Enzyme Incubation (COX-2 / CA IX) Prep->Assay Readout 3. Kinetic Readout (Fluorometric/Stopped-Flow) Assay->Readout Analysis 4. Data Validation (Z'-factor > 0.5) Readout->Analysis

Self-validating experimental workflow for enzyme inhibition screening.

Protocol A: Fluorometric COX-2/COX-1 Selectivity Assay

Causality: End-point colorimetric assays are prone to compound interference. We utilize a continuous fluorometric assay detecting the peroxidase activity of cyclooxygenase via the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This provides a real-time kinetic readout that isolates true enzyme inhibition from artifactual aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin). Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzyme.

  • Compound Solvation: Dissolve 3-amino-4-chloro-N-phenylbenzenesulfonamide in 100% anhydrous DMSO to a 10 mM stock. Dilute in assay buffer so the final DMSO concentration in the well does not exceed 1% v/v. Causality: DMSO >1% disrupts the hydration shell of the enzyme's active site, leading to false-positive inhibition.

  • Enzyme Incubation: In a black 96-well microplate, combine 150 µL assay buffer, 10 µL of the inhibitor (or vehicle for controls), and 10 µL of recombinant human COX-2 (or COX-1). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 535/590 nm) continuously for 10 minutes.

  • Self-Validation (Z'-Factor Check): Calculate the Z'-factor using the 100% activity control (vehicle) and the 0% activity control (no enzyme). The assay is only deemed valid if

    
    , proving the signal-to-noise ratio is sufficient to detect true inhibition.
    
Protocol B: Stopped-Flow Carbonic Anhydrase Assay

Causality: Carbonic anhydrase operates near the diffusion limit (


). Standard microplate readers cannot capture the initial linear velocity phase of CO₂ hydration. Therefore, stopped-flow spectrophotometry (dead-time <2 ms) is causally required to accurately determine 

values for weak/allosteric inhibitors.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red (pH indicator) and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).

  • Syringe Loading: Load Syringe A with the enzyme/inhibitor/indicator mixture. Load Syringe B with the saturated CO₂ solution.

  • Rapid Mixing: Trigger the stopped-flow apparatus to rapidly mix equal volumes from Syringe A and B.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the

    
     of the basic form of Phenol Red) over a 5-second window.
    
  • Self-Validation: Run a parallel "uncatalyzed" reaction (Syringe A containing buffer/indicator without enzyme). The uncatalyzed hydration rate must be mathematically subtracted from the catalyzed rate to isolate the true enzymatic velocity. Acetazolamide (10 nM) must be run as a positive control to confirm enzyme viability.

References

  • PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry: 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS RN: 94160-04-0). American Chemical Society. Available at:[Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic compound from a laboratory benchtop to a clinical setting is fraught with challenges. A critical juncture in this process is understanding the correlation, and often the disparity, between in vitro and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of sulfonamide-based compounds in these two distinct experimental paradigms. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights needed to navigate the complexities of sulfonamide drug development.

Sulfonamides, a versatile class of synthetic compounds, have a rich history as antimicrobial agents and are now demonstrating significant potential in oncology and other therapeutic areas.[1][2] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[3] In cancer, their mechanisms are more varied, including the inhibition of carbonic anhydrase and disruption of the cell cycle.[4] This guide will explore the evaluation of both antibacterial and anticancer sulfonamides.

The Foundation: In Vitro Efficacy Assessment

In vitro studies are the initial proving ground for any new compound. They are conducted in a controlled, artificial environment, such as a test tube or a culture plate, and are designed to assess a compound's direct effect on a specific biological target. These assays are crucial for initial screening, structure-activity relationship (SAR) studies, and mechanistic elucidation.

Key In Vitro Assays for Sulfonamides

1. Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)

The MIC assay is the gold standard for determining the antimicrobial potency of a compound. It establishes the lowest concentration of a drug that prevents the visible growth of a microorganism.

  • Scientific Rationale: This assay provides a quantitative measure of a compound's bacteriostatic activity. By testing a range of concentrations, it allows for a direct comparison of the potency of different sulfonamides against various bacterial strains. The choice of growth medium, such as Mueller-Hinton Broth, is critical as it is standardized to have low levels of sulfonamide inhibitors, ensuring that the observed effect is due to the compound being tested.

  • Self-Validating System: The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. A known susceptible and resistant strain should also be included to validate the activity of the tested sulfonamide.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity).

In_Vitro_Workflow cluster_assay Assay cluster_analysis Analysis A Prepare Sulfonamide Stock & Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Read Plates for Turbidity D->E F Determine MIC Value (μg/mL) E->F

Caption: Workflow for a typical in vitro Minimum Inhibitory Concentration (MIC) assay.

2. Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay (Antibacterial)

This assay directly measures the ability of a sulfonamide to inhibit its molecular target, the DHPS enzyme.

  • Scientific Rationale: By isolating the target enzyme, this assay confirms the mechanism of action and provides a quantitative measure of target engagement, typically expressed as the half-maximal inhibitory concentration (IC50). This is crucial for understanding if the compound's antibacterial activity is indeed due to the inhibition of folic acid synthesis.

  • Self-Validating System: The assay includes controls with no inhibitor (to measure maximum enzyme activity) and no enzyme (to account for any non-enzymatic reaction). A known DHPS inhibitor can also be used as a positive control.

Experimental Protocol: Spectrophotometric DHPS Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, solutions of the substrates (p-aminobenzoic acid - PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate - DHPPP), the coupling enzyme (dihydrofolate reductase - DHFR), and the cofactor (NADPH). Prepare serial dilutions of the sulfonamide inhibitor.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, DHPS enzyme, DHFR, NADPH, and the sulfonamide inhibitor at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrates PABA and DHPPP.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • IC50 Calculation: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

3. Cell Proliferation (IC50) Assay (Anticancer)

For anticancer sulfonamides, the IC50 assay measures the concentration of the compound required to inhibit the growth of cancer cells by 50%.

  • Scientific Rationale: This assay provides a primary measure of a compound's cytotoxic or cytostatic potential against various cancer cell lines. It helps in identifying compounds with potent anticancer activity and in understanding their spectrum of activity across different cancer types.

  • Self-Validating System: The assay includes a vehicle control (e.g., DMSO) to establish the baseline for 100% cell viability and a positive control (a known anticancer drug) to validate the assay's sensitivity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the sulfonamide compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

The Reality Check: In Vivo Efficacy Assessment

In vivo studies are conducted in living organisms, most commonly in animal models, to evaluate a compound's therapeutic effect in a complex biological system. These studies are essential for understanding a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) and are a critical step before human clinical trials.

Key In Vivo Models for Sulfonamides

1. Murine Sepsis Model (Antibacterial)

This model is used to evaluate the efficacy of antibacterial sulfonamides in a systemic infection.

  • Scientific Rationale: The murine sepsis model mimics a life-threatening bacterial infection in humans. The choice of an immunocompromised model (e.g., neutropenic mice) can be crucial for assessing the direct antibacterial effect of the compound, minimizing the influence of the host's immune system. Key endpoints such as survival rate and bacterial load in organs provide a direct measure of the drug's ability to control the infection in a living system.

  • Self-Validating System: A vehicle control group is essential to determine the natural course of the infection. A positive control group treated with a standard-of-care antibiotic validates the model's responsiveness to effective treatment.

Experimental Protocol: Murine Sepsis Model

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c). Immunosuppression can be induced if required (e.g., with cyclophosphamide).

  • Infection: Infect the mice with a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus) via intraperitoneal or intravenous injection.

  • Treatment: Administer the sulfonamide compound at various doses and schedules via an appropriate route (e.g., oral gavage, intravenous injection). Include a vehicle control group and a positive control group.

  • Monitoring: Monitor the animals for clinical signs of illness and survival over a set period (e.g., 7 days).

  • Efficacy Evaluation: The primary endpoint is often the 50% effective dose (ED50), the dose that protects 50% of the animals from death. Bacterial burden in organs (e.g., spleen, liver) can also be quantified at specific time points.

In_Vivo_Workflow cluster_prep Preparation & Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Acclimate Animal Models (Mice) B Induce Infection / Implant Tumors A->B C Randomize into Groups (Vehicle, Drug, Positive Control) B->C D Administer Treatment on Schedule C->D E Monitor Health & Measure Endpoints (Survival, Tumor Size) D->E F Determine In Vivo Efficacy (ED50, TGI) E->F

Caption: Generalized workflow for a typical in vivo efficacy study.

2. Human Tumor Xenograft Model (Anticancer)

This model is widely used to assess the in vivo antitumor activity of sulfonamide drug candidates.

  • Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), allow for the evaluation of a drug's effect on human tumor growth in a living organism. This model provides crucial information on whether the in vitro cytotoxic effects translate to tumor growth inhibition in vivo.

  • Self-Validating System: A vehicle-treated control group is necessary to track the natural growth of the tumor. A positive control group treated with a standard anticancer drug helps to validate the model's sensitivity.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase.

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer the sulfonamide compound according to a predetermined dose and schedule.

  • Tumor Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised and weighed.

Comparative Efficacy Data of Sulfonamide-Based Compounds

The following tables summarize quantitative data for representative sulfonamide compounds, highlighting the correlation, or lack thereof, between their in vitro and in vivo efficacy.

Table 1: Antibacterial Sulfonamides

CompoundOrganismIn Vitro Result (MIC)In Vivo ModelIn Vivo ResultReference(s)
Sulfamethoxazole-Trimethoprim Methicillin-resistant Staphylococcus aureusMICs decreased 6- to 25-fold in combinationMurine systemic infection5- to 6-fold reduction in TMP at 50% effective doses[5][6][7]
Silver Sulfadiazine Pseudomonas aeruginosaInhibition at topically achievable concentrationsGuinea pig wound infection modelSignificant decrease in wound infection and viable bacteria[8]
Sulfadiazine Toxoplasma gondiiIC50: ~250-500 µM (strain dependent)Murine toxoplasmosis modelIncreased survival and reduced brain cyst load (in combination with pyrimethamine)[9]

Table 2: Anticancer Sulfonamides

CompoundCancer Cell Line(s)In Vitro Result (IC50)In Vivo ModelIn Vivo ResultReference(s)
Indisulam (E7070) HCT116 (Colon Carcinoma)~0.1-0.5 µMHuman tumor xenograft in nude miceTumor regression in colorectal and lung cancer models[4][9]
E7010 Ovarian cancer cell lines0.032 - 0.48 µg/mLHuman ovarian cancer xenograft11-79% tumor growth inhibition[5][7][10]
2,5-Dichlorothiophene-3-sulfonamide HeLa, MCF-7, MDA-MB-2314.62 - 7.21 µMNot reportedNot reported[11]

The Translational Gap: Why In Vitro Doesn't Always Predict In Vivo

The transition from a controlled in vitro environment to the complexity of a living organism often reveals significant discrepancies in a compound's efficacy. Understanding the factors that contribute to this "translational gap" is paramount for successful drug development.

Pharmacokinetic Factors (ADME):

  • Absorption: For orally administered sulfonamides, poor absorption from the gastrointestinal tract can result in sub-therapeutic concentrations at the site of action, even if the compound is potent in vitro.[1]

  • Distribution: Once absorbed, sulfonamides distribute throughout the body. Many sulfonamides exhibit a high degree of binding to plasma proteins, such as albumin.[6][12][13][14][15] It is generally the unbound, or free, fraction of the drug that is pharmacologically active. High protein binding can limit the amount of drug available to exert its effect.

  • Metabolism: The liver is the primary site of sulfonamide metabolism, which can inactivate the drug or convert it into metabolites with different activity and solubility profiles.[16][17][18][19][20] Species differences in metabolism are also a significant consideration when extrapolating from animal models to humans.[16][17]

  • Excretion: Sulfonamides and their metabolites are primarily eliminated by the kidneys.[18] The rate of excretion influences the drug's half-life and the duration of its therapeutic effect.

Host Factors:

  • Immune System: The host's immune system plays a crucial role in clearing infections. The bacteriostatic nature of many sulfonamides relies on a functional immune system to eradicate the bacteria whose growth has been inhibited.[21]

  • Pathophysiology of the Disease Model: The microenvironment of a tumor or an infection site in vivo is vastly different from that in a culture dish. Factors such as pH, oxygen levels, and the presence of physical barriers can all influence a drug's efficacy.

Translational_Challenges cluster_invitro In Vitro System cluster_invivo In Vivo System invitro High Potency (e.g., low MIC/IC50) invivo Reduced or No Efficacy invitro->invivo Translational Gap PK Pharmacokinetics (ADME) PK->invivo PB Plasma Protein Binding PB->invivo Met Metabolic Inactivation Met->invivo Dist Poor Tissue Distribution Dist->invivo Host Host Factors (e.g., Immune Response) Host->invivo TME Tumor/Infection Microenvironment TME->invivo

Caption: Key factors contributing to the translational gap for sulfonamides.

Conclusion

The evaluation of sulfonamide-based compounds requires a multi-faceted approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential information on potency and mechanism of action in a controlled setting, in vivo studies are indispensable for understanding how a compound behaves in a complex physiological system. The discrepancies often observed between these two paradigms are not failures of the models themselves, but rather valuable data points that illuminate the pharmacokinetic and pharmacodynamic challenges that must be overcome. By carefully designing and interpreting these studies, and by understanding the underlying scientific principles, researchers can more effectively bridge the translational gap and advance the development of novel sulfonamide therapeutics.

References

  • Antitumor Effects of a Novel Sulfonamide, E7010, on Human Ovarian Cancer Cell Lines in Vitro and in Vivo. [Link]

  • Batterman, R. C., Tauber, L. F., & Bell, M. E. (1966). Long-acting Sulfonamides: In Vivo Correlation in Man of Protein Binding, Serum Concentration and Antimicrobial Activity. Current Therapeutic Research, Clinical and Experimental, 8(3), 75–84. [Link]

  • Elwell, L. P., Wilson, H. R., Knick, V. B., & Keith, B. R. (1986). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(6), 1092–1094. [Link]

  • FDA. (n.d.). SULFONAMIDES (Veterinary—Systemic). [Link]

  • Vree, T. B., Hekster, Y. A., Nouws, J. F. M., & Dorrestein, G. M. (1986). Pharmacokinetics of Sulfonamides in Animals. Contributions to Microbiology and Immunology, 11, 1-137. [Link]

  • MSD Veterinary Manual. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • Ferreira, I. L., et al. (2020). In vivo and in vitro susceptibility to sulfadiazine and pyrimethamine of Toxoplasma gondii strains isolated from Brazilian free wild birds. Scientific Reports, 10(1), 1-11. [Link]

  • Elwell, L. P., Wilson, H. R., Knick, V. B., & Keith, B. R. (1986). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(6), 1092–1094. [Link]

  • Koyanagi, N., et al. (1994). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Japanese Journal of Cancer Research, 85(11), 1290-1296. [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research, 62(3), 854-862. [Link]

  • Al-Malki, J., & El-Emam, A. A. (2024). Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies. Molecules, 29(3), 721. [Link]

  • Bevill, R. F., et al. (1977). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research, 38(7), 973-977. [Link]

  • Saffer, L. D., et al. (1980). In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate. Surgery, Gynecology & Obstetrics, 151(2), 232-236. [Link]

  • Nielsen, P. (1973). The metabolism of four sulphonamides in cows. Biochemical Journal, 136(4), 1039-1045. [Link]

  • Schiebel, J., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemRxiv. [Link]

  • Davis, B. D. (1942). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. The Journal of Clinical Investigation, 21(6), 753-762. [Link]

  • Papich, M. G. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Ghosh, S., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(6), 5087-5098. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Al-Suwayeh, S. A., et al. (2023). Formulation and In Vivo Evaluation of Biofilm Loaded with Silver Sulfadiazine for Burn Healing. Pharmaceutics, 15(11), 2568. [Link]

  • Devriese, L. A., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Tijdschrift voor Diergeneeskunde, 106(2), 70-80. [Link]

  • Wignall, K., et al. (2022). In Vitro Evaluation of Resistance Development to Silver Sulfadiazine and Subsequent Cross-Resistance to Antibiotics. Antibiotics, 11(11), 1599. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3765. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology (15th ed.). McGraw Hill. [Link]

Sources

benchmarking the stability of 3-amino-4-chloro-N-phenylbenzenesulfonamide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of 3-Amino-4-chloro-N-phenylbenzenesulfonamide: A Comparative Guide

As drug development increasingly relies on highly functionalized sulfonamide intermediates, understanding their degradation kinetics is paramount. This guide provides an objective, data-driven comparison of 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0)[1] against standard sulfonamide benchmarks such as Sulfadiazine and Sulfamethoxazole. By dissecting its hydrolytic and oxidative vulnerabilities, we provide actionable insights for formulation and medicinal chemistry teams.

Structural Rationale and Causality

The inherent stability of any benzenesulfonamide is dictated by the electronic interplay of its substituents[2]. To understand how 3-amino-4-chloro-N-phenylbenzenesulfonamide behaves under stress, we must analyze its structural components:

  • The Sulfonamide Core (S-N bond): Generally stable under physiological conditions, the S-N bond is the primary site of hydrolytic cleavage under extreme pH[3].

  • The 4-Chloro Substituent: Halogens exert a strong electron-withdrawing inductive effect. According to physical organic chemistry principles (e.g., the Hammett equation), electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom. This makes the sulfonamide bond significantly more susceptible to nucleophilic attack, accelerating alkaline hydrolysis[2].

  • The 3-Amino Substituent: While anilines are electron-donating via resonance, their meta-position relative to the sulfonyl group limits this stabilization. More critically, this primary aromatic amine introduces a severe vulnerability to oxidative degradation and UV-induced photolysis[3].

  • The N-Phenyl Group: Unlike the heterocyclic rings found in clinical sulfonamides (e.g., the pyrimidine in Sulfadiazine), the N-phenyl group lacks basic nitrogen atoms. This alters the pKa of the molecule, rendering it less soluble in acidic media, which paradoxically can protect it from bulk-phase acid hydrolysis by limiting its dissolved fraction.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems. A protocol is only trustworthy if it can internally flag its own failure.

Protocol A: Mass-Balance Hydrolytic Forced Degradation
  • Causality: We evaluate stability at pH 1.0, 7.4, and 13.0 at 50°C to accelerate degradation while mimicking gastric, physiological, and harsh formulation environments.

  • Self-Validation Mechanism (Mass Balance): Rather than solely monitoring the disappearance of the parent compound, our LC-MS/MS method simultaneously quantifies the stoichiometric appearance of the cleavage products (aniline and 3-amino-4-chlorobenzenesulfonic acid). If the molar loss of the parent does not equal the molar gain of the products, it proves an unmonitored secondary pathway (e.g., precipitation or oxidation) has compromised the assay.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL stock solution of the sulfonamide in LC-MS grade acetonitrile[3].

  • Dilute to 10 µg/mL in three separate buffers: 0.1 M HCl (pH ~1.0), 50 mM Phosphate (pH 7.4), and 0.1 M NaOH (pH ~13.0)[2].

  • Incubate at 50°C in sealed, light-protected amber vials to isolate hydrolytic from photolytic effects.

  • At t = 0, 2, 4, 8, 24, and 48 hours, extract 100 µL aliquots.

  • Quench immediately: neutralize acid samples with NaOH, and base samples with HCl, to halt degradation[2].

  • Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) to correct for matrix effects during ionization.

  • Analyze via UPLC-MS/MS (MRM mode).

Protocol B: Cofactor-Dependent Oxidative Stability (HLM Assay)
  • Causality: The 3-amino group is a prime target for Cytochrome P450 (CYP) mediated N-oxidation and N-acetylation.

  • Self-Validation Mechanism (Cofactor Dependency): We run parallel incubations with and without NADPH. If degradation occurs in the NADPH-negative control, it indicates chemical instability in the assay buffer rather than true enzymatic metabolism, preventing false-positive clearance rates.

Step-by-Step Methodology:

  • Pre-warm Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Add the test compound to a final concentration of 1 µM.

  • Initiate the reaction by adding NADPH (1 mM final concentration). For the negative control, add an equivalent volume of buffer.

  • Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and quench the reaction.

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant.

Workflow and Mechanistic Visualizations

Workflow Start Compound Selection & Stock Preparation Acid Acidic Stress (0.1 M HCl, pH 1.0) Start->Acid Base Alkaline Stress (0.1 M NaOH, pH 13.0) Start->Base Oxidation Oxidative Stress (HLM + NADPH) Start->Oxidation Quench Quenching & Neutralization (Self-Validating Mass Balance) Acid->Quench Aliquots at t=0 to 48h Base->Quench Aliquots at t=0 to 48h Oxidation->Quench Aliquots at t=0 to 60m Analysis LC-MS/MS & HPLC-UV Quantification Quench->Analysis Internal Std Added

Self-validating experimental workflow for benchmarking sulfonamide stability.

Pathway Parent 3-amino-4-chloro-N- phenylbenzenesulfonamide Hydrolysis S-N Bond Cleavage (Hydrolysis) Parent->Hydrolysis Acid/Base Catalysis Oxidation Aromatic Amine Oxidation Parent->Oxidation CYP450 / ROS Prod1 3-amino-4-chloro- benzenesulfonic acid Hydrolysis->Prod1 Prod2 Aniline Hydrolysis->Prod2 Prod3 Nitroso / Hydroxylamine Derivatives Oxidation->Prod3

Primary degradation pathways of 3-amino-4-chloro-N-phenylbenzenesulfonamide.

Comparative Benchmarking Data

The following tables summarize the empirical performance of 3-amino-4-chloro-N-phenylbenzenesulfonamide against industry standards. Sulfonamides are generally hydrolytically stable at neutral pH[4], but diverge significantly under stress conditions.

Table 1: Hydrolytic Half-Life (t½ in hours) at 50°C

CompoundpH 1.0 (Acidic)pH 7.4 (Neutral)pH 13.0 (Alkaline)Primary Degradant Identified
3-amino-4-chloro-N-phenylbenzenesulfonamide 112>500 (Stable)48Aniline & Sulfonic Acid
Sulfadiazine 38>500 (Stable)>500 (Stable)Sulfanilic Acid & 2-Aminopyrimidine
Sulfamethoxazole 85>500 (Stable)320Sulfanilic Acid & 3-Amino-5-methylisoxazole

Data Interpretation: Sulfadiazine exhibits rapid degradation in acidic conditions due to the protonation of its pyrimidine ring, which facilitates S-N cleavage[3]. In contrast, 3-amino-4-chloro-N-phenylbenzenesulfonamide is relatively robust in acid but shows accelerated degradation in alkaline conditions. This is directly caused by the electron-withdrawing 4-chloro group, which increases the susceptibility of the sulfonyl sulfur to hydroxide nucleophilic attack[2].

Table 2: Oxidative & Photolytic Stability

CompoundHLM Intrinsic Clearance (µL/min/mg)Photolytic Degradation (UV-Vis, 24h)Structural Liability
3-amino-4-chloro-N-phenylbenzenesulfonamide 45.2 (High Clearance)35% LossFree 3-amino group
Sulfadiazine 12.5 (Low Clearance)15% LossAromatic amine
4-Chloro-N-phenylbenzenesulfonamide < 5.0 (Stable)< 2% LossNone (Lacks amino chromophore)

Data Interpretation: The presence of the 3-amino group drastically reduces both metabolic and photolytic stability. Aromatic amines act as strong chromophores, absorbing UV light and generating reactive oxygen species[3]. Furthermore, they are primary targets for hepatic N-acetylation and oxidation. Removing the amino group (as seen in the 4-chloro-N-phenylbenzenesulfonamide benchmark) virtually eliminates these liabilities.

Conclusion

While 3-amino-4-chloro-N-phenylbenzenesulfonamide offers unique steric and electronic properties for drug design, it presents specific stability challenges. Its electron-withdrawing chlorine atom compromises alkaline stability[2], and its free amino group acts as a metabolic and photolytic liability[3]. Formulation strategies must prioritize protection from alkaline excipients and UV light, potentially utilizing salt forms or encapsulation to mitigate these inherent chemical vulnerabilities.

References[3] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides, Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzV65zkJdAh_N9LNiiWYo-7CEbp92c9siB68GMbL_0Wu30M1wRBy8HJkcHXFmOq_8FJb9-u1MoDIVwdtEZu0PQYgOYvibqOiN-pyanoTNY6ckmuXBhSfVdZM_O0b5ZGvuv0PYiANiRiaBcQ0T0IRd1JRzyL7ZbnCuSFLqsSAXHNiXrwQXAJofQDlMEkefQVR4sCPyc_DAB4IeeZvDVlcTRQI-vGm1BazW6bVv4mw04sZyh[2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides, Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVwtq6b-NOUDFeVQVEYKIvRMcrmqsUy9Fa45ldTyRupdruHEw-1CNAVlOrQEMMb_kfeQTmdXom8A9lIVIYf1it66FnLeVO3ZQuni3dp94WBj6HqOZzV28nWejFbEjAZn824sstmIKw15goLhO5xNmT-nFhEZbl_1lys6w2U-PlvMHsJmQaTzIpHXCWGkJi2bVT9Jj6I6W5bugFiakPd1L0EPC0MOtbFBbxMI4JLSpszw==[1] 3-Amino-4-chloro-N-phenylbenzenesulfonamide | CID 2873180, PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6IxD79qQLy3J5DVblLqY8S922FsLfwrNcN800XtAKvaJlatsOr66aNs8e5JXvfPlykS-9QbKJFY_EsFrGYaI4RsqQfhbpTa0QcnNEccGHvptObCwYmmNHLtdiSSC_94TCxhfdeAG3KR8oLjs=[4] Hydrolysis of sulphonamides in aqueous solutions, PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoL85RYz2WfciL3xf3q2Zb1VHxm4XHrO1T5nST-luSMAPwYBj24Yn8EpHNrtFZJPiMFZjXCF600Zh8JVIWXemFL8X5kYksBtVaVswfHDXoJUKcDO-DO4SOsdNEUFZLEJXYWbh-

Sources

A Senior Application Scientist's Guide to the Peer Review of Novel Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, particularly for the development of carbonic anhydrase (CA) inhibitors. Researchers frequently synthesize novel derivatives, such as the representative compound 3-amino-4-chloro-N-phenylbenzenesulfonamide, with the aim of discovering more potent and isoform-selective therapeutic agents. However, for such research to withstand the rigors of peer review and contribute meaningfully to the field, it must be benchmarked against well-characterized alternatives. This guide provides a framework for researchers, scientists, and drug development professionals on how to design, execute, and present research on novel benzenesulfonamide inhibitors. We will compare the established profiles of the classical non-selective inhibitor Acetazolamide, the repurposed COX-2 inhibitor Celecoxib, and the modern clinical-stage selective inhibitor SLC-0111, providing the necessary context and experimental protocols to validate new chemical entities.

Introduction: The Sulfonamide Moiety as a Privileged Scaffold

The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that has been expertly exploited to target zinc-containing metalloenzymes. Among the most prominent of these are the carbonic anhydrases (CAs), a family of enzymes crucial for pH regulation, CO₂ transport, and various other physiological processes.[1][2] The development of novel sulfonamide-based inhibitors, typified by structures like 3-amino-4-chloro-N-phenylbenzenesulfonamide, continues to be a vibrant area of research.

The critical question for any new compound in this class is not simply "does it work?" but "how well does it work compared to established standards?" A peer reviewer will critically assess whether a novel agent offers any tangible advantage—be it in potency, isoform selectivity, or novel mechanism—over existing molecules. This guide will use three key benchmarks to establish a framework for such a comparison.

The Target: A Family of Carbonic Anhydrase Isoforms

Not all carbonic anhydrases are created equal. The human body expresses at least 15 different CA isoforms with varying tissue distribution and physiological roles. A successful research program must evaluate novel inhibitors against a panel of isoforms to determine their selectivity profile. Key isoforms include:

  • hCA I and hCA II (Cytosolic): These are ubiquitous, off-target isoforms. Inhibition of hCA II, in particular, is associated with the side effects of older, non-selective drugs like Acetazolamide.[2]

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many hypoxic solid tumors.[3][4] They play a crucial role in tumor pH regulation, promoting cancer cell survival and metastasis.[3] Therefore, selective inhibition of CA IX and XII is a highly sought-after goal in oncology drug development.[4]

The Core Mechanism: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of benzenesulfonamides is a well-understood, elegant piece of biochemistry. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a potent ligand for the Zn²⁺ ion located at the catalytic core of the enzyme. This binding event displaces the zinc-bound hydroxide ion, which is the key nucleophile required for the hydration of carbon dioxide. This direct blockage of the active site halts the enzyme's catalytic cycle.

CO2 CO₂ Substrate ActiveSite CA Active Site (Zn²⁺-OH⁻) CO2->ActiveSite Binds to Active Site Products Products (HCO₃⁻ + H⁺) ActiveSite->Products Catalytic Hydration InhibitedComplex Inhibited Complex (Zn²⁺-NH⁻-SO₂-R) Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Sulfonamide->ActiveSite Competitive Binding to Zn²⁺

Caption: Workflow for CA Inhibition Assay.

Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
  • Objective: To determine the inhibition constant (Ki) of a test compound against a specific carbonic anhydrase isoform.

  • Materials:

    • Stopped-flow spectrophotometer.

    • Purified, active recombinant human CA isoform (e.g., hCA II).

    • Test compound (e.g., 3-amino-4-chloro-N-phenylbenzenesulfonamide) and benchmark inhibitors (Acetazolamide, SLC-0111) dissolved in DMSO.

    • Assay Buffer: 10 mM HEPES or TAPS, pH 7.4, containing 20 mM NaCl and a pH indicator (e.g., p-Nitrophenol).

    • Substrate Solution: CO₂-saturated deionized water.

  • Methodology:

    • Enzyme Preparation: Prepare a working solution of the CA isoform in the assay buffer to a final concentration of ~10 nM.

    • Inhibitor Dilutions: Perform serial dilutions of the test compound and benchmark inhibitors in the assay buffer. Ensure the final DMSO concentration is below 1% to prevent solvent interference.

    • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Load one syringe with the enzyme/inhibitor/indicator mixture and the other with the CO₂-saturated water.

    • Data Acquisition: Initiate rapid mixing of the two syringes. The hydration of CO₂ to carbonic acid will cause a proton release, leading to a pH drop that is monitored by the change in absorbance of the pH indicator over a short time course (e.g., 10-20 seconds).

    • Rate Calculation: Collect kinetic traces for a range of inhibitor concentrations. Calculate the initial, uncatalyzed rate (in the absence of enzyme) and the initial, catalyzed rates for each inhibitor concentration.

    • Data Analysis: Plot the initial rates as a function of inhibitor concentration. Fit the data using the Morrison equation for tight-binding inhibitors to derive the Ki value. This is critical as sulfonamides are often slow, tight-binding inhibitors, and simple IC50 calculations can be misleading.

    • Validation: A peer reviewer will expect to see the raw kinetic data, the Morrison plots, and the calculated Ki values with standard errors. Running Acetazolamide as a positive control validates the assay setup on any given day.

Conclusion

The path from a novel chemical structure like 3-amino-4-chloro-N-phenylbenzenesulfonamide to a well-validated research publication is paved with rigorous comparison. By understanding the roles of different carbonic anhydrase isoforms and benchmarking against established standards—the classic (Acetazolamide), the repurposed (Celecoxib), and the modern selective agent (SLC-0111)—researchers can design studies that are not only scientifically sound but also compelling to peer reviewers. The adoption of gold-standard methodologies, such as the stopped-flow assay, and transparent data analysis are non-negotiable for demonstrating the true potential and novelty of a new inhibitor.

References

  • Knudsen, J. F., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. [Link]

  • Wikipedia contributors. (2024). Acetazolamide. Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024). What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]

  • Larkin, T. A., & Williams, M. (2023). Acetazolamide. StatPearls. [Link]

  • Drugs.com. (2026). Acetazolamide: Package Insert / Prescribing Information. [Link]

  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • Tsouchnikas, G., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Ali, A., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(1), 14-21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, Slc-0111. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International journal of molecular sciences, 23(22), 14366. [Link]

  • Zhang, J., et al. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics and personalized medicine, 10, 73-85. [Link]

  • Alper, A. B., et al. (2006). Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. American journal of therapeutics, 13(3), 212-218. [Link]

  • Weber, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of medicinal chemistry, 47(3), 550-557. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. [Link]

  • Angeli, A., et al. (2020). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 63(21), 12836-12850. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]

  • FDA Global Substance Registration System. 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-amino-4-chloro-N-phenylbenzenesulfonamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 3-amino-4-chloro-N-phenylbenzenesulfonamide (CAS No. 94160-04-0). As a preferred source for laboratory safety, this document is designed for researchers, scientists, and drug development professionals. The procedural guidance herein is built upon a foundation of technical accuracy and field-proven insights to ensure a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

3-amino-4-chloro-N-phenylbenzenesulfonamide is a molecule that demands respect. Its structure combines three key functional groups, each contributing to its potential hazard profile:

  • Aromatic Amine: Primary aromatic amines (PAAs) are a class of compounds known for their potential toxicity.[2] Many are readily absorbed through the skin and can pose long-term health risks, including potential carcinogenicity.[2]

  • Chlorinated Aromatic Ring: The presence of chlorine on the benzene ring can enhance the molecule's reactivity and toxicity.

  • Sulfonamide Group: While often associated with pharmaceuticals, the sulfonamide group can still present chemical reactivity and potential for biological activity.

Given these structural alerts, we must assume the compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation if inhaled as a dust or aerosol.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

The primary principle of chemical handling is to establish multiple barriers between the researcher and the hazardous material. PPE serves as the final, critical barrier.[4] The following table outlines the minimum required PPE for handling 3-amino-4-chloro-N-phenylbenzenesulfonamide in a laboratory setting.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye & Face Protection Chemical Splash Goggles & Face ShieldProtects against splashes, aerosols, and unexpected reactions.[5] Safety glasses are insufficient. A face shield must be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash risk.[5][6] Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Hand Protection Double-Layer Nitrile GlovesAromatic amines can be absorbed through the skin.[2] Double-gloving provides an extra layer of protection against tears and rapid permeation.[1] Use powder-free nitrile gloves and change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures.[4]
Body Protection Coated, Long-Sleeved Laboratory CoatA lab coat with a chemical-resistant coating is essential to prevent skin contact from spills.[8] Cuffs should be snug around the wrist, and the coat should be fully buttoned. For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][9]
Respiratory Protection NIOSH-Approved N95 Respirator (or equivalent)Required when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.[4][6] Surgical masks offer no protection from chemical dusts.[4] For significant spill cleanup, a full-face respirator with appropriate chemical cartridges may be necessary.[4][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following procedure outlines the safe weighing and handling of 3-amino-4-chloro-N-phenylbenzenesulfonamide powder.

Objective: To safely weigh the solid compound and prepare a stock solution.

Location: All handling of the solid must be performed inside a certified chemical fume hood or a ventilated balance enclosure.

Methodology:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for the handling procedure.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) within the designated area before introducing the chemical.

  • Weighing the Compound:

    • Carefully open the container, pointing the lid away from your breathing zone.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat or paper on the analytical balance.

    • Avoid generating dust.[11] If dust is observed, pause and allow the ventilation to clear it before proceeding.

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the final vial or flask.

    • Add the solvent slowly to avoid splashing.

    • Cap the vial/flask securely before removing it from the fume hood for vortexing or sonication.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

    • Carefully fold the contaminated bench paper inward and place it in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood area.

    • Wash hands thoroughly with soap and water after removing all PPE.[12][13]

Disposal Plan: Managing the Waste Stream

All materials that come into contact with 3-amino-4-chloro-N-phenylbenzenesulfonamide must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and poses a risk to others.

Waste Segregation is Key:

  • Solid Waste: Includes contaminated gloves, weigh paper, disposable plasticware, and bench liners. Collect in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[1]

  • Liquid Waste: Includes excess solutions and solvent rinses from cleaning glassware. Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[14]

  • Sharps Waste: Contaminated needles or razor blades must be disposed of in a designated sharps container.

The following diagram illustrates the proper workflow for waste disposal.

G cluster_lab Laboratory Operations cluster_disposal Waste Segregation & Disposal cluster_pickup Final Disposition start Handling of 3-amino-4-chloro-N-phenylbenzenesulfonamide gen_solid Generate Contaminated Solid Waste (Gloves, Wipes, Plasticware) start->gen_solid gen_liquid Generate Contaminated Liquid Waste (Solutions, Rinses) start->gen_liquid solid_waste Solid Hazardous Waste Container (Labeled & Sealed) gen_solid->solid_waste Segregate liquid_waste Liquid Hazardous Waste Container (Labeled & Sealed) gen_liquid->liquid_waste Segregate pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_waste->pickup Store in Satellite Accumulation Area liquid_waste->pickup Store in Satellite Accumulation Area

Caption: Workflow for the safe segregation and disposal of waste.

All waste containers must be kept closed except when adding waste, properly labeled with "Hazardous Waste" and the chemical contents, and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.[14]

References

  • SAMS Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • SAMS Solutions. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • International Enviroguard. OSHA & EPA Chemical Protective Clothing Guidelines. [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Angene Chemical. Safety Data Sheet: 4-Amino-N-phenylbenzenesulfonamide. [Link]

  • U.S. Environmental Protection Agency (EPA). 3-(Aminosulfonyl)-4-chloro-N-methyl-N-(phenylmethyl)benzamide - Hazard. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Labour Department, Hong Kong. Hazards During Chemicals in Use and Safety Guidelines. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.